Nickel phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
nickel(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ni.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYAQDWVUWAENU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889591 | |
| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light green solid, insoluble in water; [Merck Index] | |
| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) phosphate | |
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CAS No. |
10381-36-9, 14396-43-1 | |
| Record name | Nickel phosphate | |
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| Record name | Nickel phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |
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| Record name | Phosphoric acid, nickel(2+) salt (2:3) | |
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| Record name | Trinickel bis(orthophosphate) | |
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| Record name | NICKEL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0S2HKR70L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and characterization of nickel phosphate nanostructures
A Comprehensive Guide to the Synthesis and Characterization of Nickel Phosphate (B84403) Nanostructures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the , materials with significant potential in catalysis, energy storage, and biomedical applications. This document details common synthesis methodologies, key characterization techniques, and the influence of synthesis parameters on the final nanostructure properties, presenting quantitative data in accessible formats.
Introduction
Nickel phosphate nanostructures are a class of inorganic materials that have garnered considerable attention due to their diverse morphologies, high surface area, and interesting physicochemical properties. These materials are being explored for a wide range of applications, including as catalysts, electrode materials for supercapacitors, and platforms for drug delivery.[1][2] The ability to control the size, shape, and crystal structure of these nanostructures is crucial for optimizing their performance in these applications. This guide focuses on the primary methods for their synthesis and the analytical techniques used for their characterization.
Synthesis Methodologies
Several methods have been successfully employed to synthesize this compound nanostructures with varying morphologies and properties. The most common techniques include hydrothermal synthesis, solvothermal synthesis, and co-precipitation.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely used method that involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically in a sealed vessel called an autoclave. This method allows for the crystallization of materials that are not stable at their melting points. For this compound nanostructures, this technique can yield various morphologies such as nanorods, microplates, and nanotubes.[3][4]
Experimental Protocol: Hydrothermal Synthesis of this compound Nanorods
-
Precursor Solution Preparation: Dissolve a nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O) and a phosphate source (e.g., sodium hypophosphite, NaH₂PO₂·H₂O) in deionized water. The molar ratio of Ni²⁺ to H₂PO₂⁻ can be varied to control the product phase and morphology.[5]
-
pH Adjustment: Adjust the pH of the precursor solution. The pH is a critical parameter; for instance, alkaline conditions are often used to facilitate the formation of certain nickel phosphide (B1233454) phases.[5]
-
Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-200°C) for a set duration (e.g., 10-24 hours).[3][5]
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dry the product in an oven at a moderate temperature (e.g., 60-80°C).
Solvothermal Synthesis
Similar to the hydrothermal method, solvothermal synthesis employs a solvent other than water (e.g., ethanol, ethylene (B1197577) glycol) and is also carried out in an autoclave at elevated temperatures and pressures. This method offers the advantage of producing nanostructures with different morphologies and properties compared to hydrothermal synthesis due to the different solvent properties.
Co-precipitation
Co-precipitation is a simple and scalable method for synthesizing this compound nanoparticles. It involves the simultaneous precipitation of nickel ions and phosphate ions from a solution by adding a precipitating agent, often a base like sodium hydroxide (B78521) (NaOH).
Experimental Protocol: Co-precipitation of this compound Nanoparticles
-
Precursor Solution Preparation: Prepare aqueous solutions of a nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and a phosphate source (e.g., diammonium phosphate, (NH₄)₂HPO₄) at desired concentrations (e.g., 0.1 M to 0.5 M).[6]
-
Precipitation: Mix the nickel and phosphate solutions. Induce precipitation by adding a base, such as NaOH, dropwise while stirring vigorously until a desired pH is reached.[2]
-
Aging: The resulting precipitate is often aged for a certain period to allow for crystal growth and stabilization.
-
Washing and Drying: The precipitate is then collected, washed thoroughly with deionized water and ethanol to remove impurities, and dried.[2]
-
Calcination (Optional): The dried powder can be calcined at a specific temperature to improve crystallinity and control the final phase.
Characterization Techniques
A comprehensive understanding of the synthesized this compound nanostructures requires the use of various characterization techniques to analyze their structural, morphological, compositional, and functional properties.
-
X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the nanostructures.[3]
-
Scanning Electron Microscopy (SEM): Provides information about the surface morphology, size, and shape of the nanostructures.[3]
-
Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the morphology and internal structure of the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and oxidation states of the elements on the surface of the nanostructures.[7]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the material, which are crucial parameters for applications in catalysis and energy storage.
-
Electrochemical Measurements: Techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of the materials as electrodes in supercapacitors.[8]
Data Presentation
The properties of this compound nanostructures are highly dependent on the synthesis method and parameters. The following tables summarize some of the reported quantitative data.
Table 1: Influence of Synthesis Method on Nanostructure Properties
| Synthesis Method | Precursors | Morphology | Particle Size | Specific Capacitance | Reference |
| Hydrothermal | NiCl₂·6H₂O, NaH₂PO₂·H₂O | Nanorods | 10 - 40 nm | - | [5] |
| Hydrothermal | - | Microplates | - | - | [3] |
| Co-precipitation | Ni(NO₃)₂, (NH₄)₂HPO₄ | Nanorods | - | 624.38 - 1017.2 F/g | [8] |
| Microwave-assisted Hydrothermal | - | Spherical | 55 nm, 80 nm | - | [6] |
Table 2: Effect of Precursor Concentration (Co-precipitation) on Electrochemical Performance
| Precursor Concentration | Specific Capacitance (F/g at 1 mV/s) | Maximum Energy Density (Wh/kg) | Maximum Power Density (W/kg) | Reference |
| 0.1 M | - | - | - | [6] |
| 0.2 M | - | - | - | [6] |
| 0.3 M | 1017.2 | 239.49 | 2.52 | [8] |
| 0.4 M | - | - | - | [6] |
| 0.5 M | 624.38 | - | - | [8] |
Visualization of Workflows and Relationships
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the .
Logical Relationships
The synthesis parameters have a profound impact on the final properties of the this compound nanostructures. The following diagram illustrates some of these key relationships.
Caption: Influence of key synthesis parameters on the properties of this compound nanostructures.
Conclusion
The are active areas of research with significant implications for various technological fields. By carefully controlling the synthesis conditions, it is possible to tailor the morphology, size, and crystallinity of these materials, thereby optimizing their performance for specific applications. This guide provides a foundational understanding of the key synthesis and characterization techniques, offering a starting point for researchers and professionals interested in this promising class of nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjen.org [iosrjen.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of Co-precipitated this compound [Ni3(PO4)2] nanoparticles prepared at varying precursor concentrations | CoLab [colab.ws]
An In-Depth Technical Guide to the Crystal Structure Analysis of Hydrated Nickel Phosphate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of hydrated nickel phosphate (B84403), with a primary focus on nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O). It details the experimental protocols for its structural determination and thermal analysis, presenting key quantitative data in a structured format.
Introduction: The Significance of Hydrated Nickel Phosphates
Hydrated nickel phosphates are inorganic compounds that have garnered significant attention due to their interesting structural features and potential applications in various fields, including as electrode materials for supercapacitors.[1] The presence of water molecules within the crystal lattice plays a crucial role in determining the overall structure and properties of these materials. Understanding the precise atomic arrangement through crystal structure analysis is fundamental to elucidating structure-property relationships and designing new materials with tailored functionalities. The most commonly studied species is Ni₃(PO₄)₂·8H₂O, which is isostructural with the mineral vivianite (B12648973) (Fe₃(PO₄)₂·8H₂O).[2][3][4]
Synthesis of Hydrated Nickel Phosphate Crystals
The primary method for synthesizing high-quality single crystals of Ni₃(PO₄)₂·8H₂O suitable for X-ray diffraction is the hydrothermal method.[1][5][6] This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure.
Experimental Protocol: Hydrothermal Synthesis
A typical hydrothermal synthesis protocol for Ni₃(PO₄)₂·8H₂O is as follows:
-
Precursor Preparation: Soluble salts of nickel, such as nickel nitrate (B79036) (Ni(NO₃)₂) or nickel chloride (NiCl₂), and a phosphate source, like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or sodium phosphate (Na₃PO₄), are used as reactants.[1]
-
Solution Mixing: The reactants are dissolved in deionized water and mixed in a specific molar ratio. The pH of the solution may be adjusted using reagents like sodium hydroxide (B78521) (NaOH).
-
Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated in an oven to a specific temperature (typically between 120°C and 180°C) for a duration ranging from several hours to a few days.[1]
-
Crystal Recovery: After the reaction, the autoclave is cooled down to room temperature naturally. The resulting solid product, typically a light green crystalline powder, is collected by filtration, washed several times with deionized water and ethanol (B145695) to remove any unreacted ions, and finally dried in air at a moderate temperature.[6]
Crystallographic Analysis of this compound Hydrates
The definitive method for determining the atomic structure of a crystalline material is single-crystal X-ray diffraction. Powder X-ray diffraction (XRD) is also extensively used for phase identification and to confirm the purity of the synthesized material.[1][7]
Crystal Structure of Ni₃(PO₄)₂·8H₂O
Ni₃(PO₄)₂·8H₂O crystallizes in the monoclinic system, with the space group C2/m.[5] This structure is analogous to that of the vivianite group of minerals.[2][3] The structure consists of NiO₆ octahedra and PO₄ tetrahedra.[5][6] Some nickel centers are coordinated by both water molecules and phosphate oxygen atoms, forming these octahedral geometries. These units are linked to form a complex three-dimensional network.
Data Presentation: Crystallographic Data
The following table summarizes the key crystallographic data for Ni₃(PO₄)₂·8H₂O as determined by single-crystal X-ray diffraction.
| Parameter | Value | Reference |
| Chemical Formula | Ni₃(PO₄)₂·8H₂O | [5] |
| Crystal System | Monoclinic | [5][6] |
| Space Group | C2/m | [5] |
| a (Å) | 9.947(2) | [5] |
| b (Å) | 13.217(3) | [5] |
| c (Å) | 4.636(1) | [5] |
| β (°) | 104.80(3) | [5] |
| Volume (ų) | 589.3(2) | [5] |
| Z | 2 | [5] |
Note: Lattice parameters can also be reported in nanometers (nm); for example, a = 0.9947(2) nm, b = 1.3217(3) nm, c = 0.4636(1) nm.[5]
Experimental Methodologies and Workflows
Single-Crystal X-ray Diffraction (SC-XRD)
This is the cornerstone technique for elucidating the precise three-dimensional arrangement of atoms in a crystal.
Methodology:
-
Crystal Selection: A suitable single crystal, free of significant defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. As the X-rays interact with the crystal's electron cloud, they are diffracted into a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms within the unit cell are determined using computational methods (e.g., direct methods or Patterson functions).
-
Structure Refinement: The initial structural model is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability of hydrated nickel phosphates and characterize the dehydration process.
Methodology:
-
Thermogravimetric Analysis (TGA): A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. For Ni₃(PO₄)₂·8H₂O, TGA reveals a significant mass loss corresponding to the removal of the eight water molecules upon heating. The theoretical mass loss due to the water of crystallization is approximately 28.24%.[8]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference material as a function of temperature. This technique identifies the temperatures at which phase transitions, such as dehydration, occur and determines whether these processes are endothermic (heat-absorbing) or exothermic (heat-releasing).[8][9]
The relationship between the hydrated and anhydrous forms of this compound is governed by temperature.
Conclusion
The crystal structure of hydrated this compound, particularly Ni₃(PO₄)₂·8H₂O, has been well-established through single-crystal X-ray diffraction. Its monoclinic C2/m structure, isomorphous with vivianite, provides a foundational understanding of its chemical and physical properties. The combination of hydrothermal synthesis for crystal growth, SC-XRD for structural elucidation, and thermal analysis for studying dehydration behavior constitutes a robust workflow for the comprehensive characterization of this and related hydrated inorganic materials. This detailed structural knowledge is invaluable for researchers in materials science and drug development seeking to utilize the unique properties of hydrated metal phosphates.
References
- 1. researchgate.net [researchgate.net]
- 2. ClassicGems.net :: Vivianite [classicgems.net]
- 3. Vivianite - Wikipedia [en.wikipedia.org]
- 4. m.minerals.net [m.minerals.net]
- 5. researchgate.net [researchgate.net]
- 6. Nickel(II) phosphate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Amorphous Nickel Phosphate (B84403)
Amorphous nickel phosphate has garnered significant attention in various scientific fields, including energy storage and catalysis, owing to its unique structural characteristics and promising functional properties. Unlike its crystalline counterpart, the disordered atomic arrangement in amorphous this compound provides a high density of active sites, enhanced ionic conductivity, and superior structural flexibility. This guide provides a comprehensive overview of the physical and chemical properties of amorphous this compound, detailing experimental protocols and summarizing key quantitative data for researchers and professionals in materials science and drug development.
Physical Properties
The physical characteristics of amorphous this compound are highly dependent on the synthesis methodology. These properties are crucial for determining its performance in various applications.
Morphology and Structure
Amorphous this compound typically presents as nanostructured materials. The absence of long-range atomic order is confirmed by the presence of broad, diffuse peaks in X-ray diffraction (XRD) patterns.[1] The transformation from an amorphous to a crystalline state is commonly observed at elevated calcination temperatures, for instance, around 900 °C, where sharp diffraction peaks corresponding to a monoclinic structure appear.[2]
The morphology can range from mesoporous clusters of particles to nanoflakes and microflowers.[1][3][4][5] The particle size is also influenced by synthesis conditions, particularly the calcination temperature, with higher temperatures generally leading to larger particles.[6] For example, composites of amorphous mesoporous Ni₃(PO₄)₂ grown on reduced graphene oxide (rGO) have shown pore diameters in the range of 2–10 nm.[3]
Surface Area and Porosity
A high specific surface area is a key feature of amorphous this compound, contributing to its enhanced electrochemical performance by providing more active sites for reactions. The Brunauer-Emmett-Teller (BET) method is commonly used for this characterization.
Thermal Stability
Amorphous this compound is stable at lower temperatures but undergoes crystallization upon heating. For instance, this compound synthesized via a sonochemical method remains amorphous when calcined at 300 °C, but transitions to a crystalline phase at 900 °C.[2] Crystalline this compound is noted for its high thermal and chemical stability.[2][7]
Table 1: Summary of Physical Properties
| Property | Typical Values / Observations | Characterization Technique | References |
| Crystallinity | Amorphous at low synthesis/calcination temperatures (e.g., 300 °C) | XRD | [2] |
| Morphology | Mesoporous particles, nanoflakes, microflowers | SEM, TEM | [3][4][5] |
| Particle Size | Increases with higher calcination temperatures | SEM, TEM | [6] |
| Specific Surface Area | 198.72 m²/g for Ni₃(PO₄)₂/rGO-300 composite | BET | [3] |
| Pore Diameter | 2–10 nm (mesoporous) | BET | [3] |
| Thermal Stability | Transforms from amorphous to crystalline at high temperatures (e.g., 900 °C) | TGA, XRD | [2] |
Chemical Properties
The chemical properties of amorphous this compound dictate its reactivity, catalytic activity, and electrochemical behavior.
Composition and Stoichiometry
The most commonly studied form is nickel(II) phosphate, with the chemical formula Ni₃(PO₄)₂.[3] However, other compositions, including hydrated forms like amorphous NiHPO₄·3H₂O, have also been synthesized.[4] In some synthesis routes for nickel phosphides (NiₓPᵧ), the reaction can be halted to isolate amorphous intermediates, where the phosphorus content can be controlled by adjusting the precursor ratio.[8][9]
Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a critical technique for determining the surface elemental composition and oxidation states.
-
Nickel (Ni 2p): The Ni 2p spectrum typically shows two main spin-orbit peaks, Ni 2p₃/₂ and Ni 2p₁/₂, which confirm the presence of Ni²⁺.[10][11]
-
Phosphorus (P 2p): The P 2p spectrum is used to identify the phosphate (PO₄³⁻) groups.[10][11]
-
Oxygen (O 1s): The O 1s spectrum corresponds to the oxygen in the phosphate groups and any surface-adsorbed water or hydroxyl groups.[11]
Electrochemical Properties
Amorphous this compound is a highly promising electrode material for supercapacitors due to its high specific capacitance and stability.[4] Its amorphous nature provides abundant redox-active sites and facilitates ion diffusion.[6][12]
-
Supercapacitor Performance: When used as a supercapacitor electrode, amorphous Ni₃(PO₄)₂ (calcined at 300°C) has demonstrated a high specific capacity of 620 C g⁻¹ at a current density of 0.4 A g⁻¹.[6][12] Composites with conductive materials like reduced graphene oxide (rGO) can achieve exceptionally high specific capacitances, reaching 1726 F g⁻¹ at 0.5 A g⁻¹.[3]
-
Energy and Power Density: Asymmetric supercapacitors fabricated with an amorphous Ni₃(PO₄)₂ cathode and an activated carbon anode have shown excellent performance, with an energy density of 76 W h kg⁻¹ and a power density of 599 W kg⁻¹, along with good cycling stability.[6]
Catalytic Activity
Amorphous this compound and related phosphide (B1233454) materials are efficient electrocatalysts, particularly for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting.[13][14][15] The disordered structure provides a high concentration of surface defects and boundaries that act as active catalytic sites.[14] Doping amorphous this compound with other transition metals, such as cobalt, has been shown to enhance its catalytic performance for other reactions, like the methanol (B129727) oxidation reaction (MOR).[16]
Table 2: Summary of Electrochemical Properties (Supercapacitor Applications)
| Material | Specific Capacitance / Capacity | Current Density | Electrolyte | Energy / Power Density | References |
| Amorphous Ni₃(PO₄)₂ (N300) | 620 C g⁻¹ | 0.4 A g⁻¹ | 1 M KOH | 76 W h kg⁻¹ / 599 W kg⁻¹ (asymmetric device) | [6][12] |
| Amorphous Ni₃(PO₄)₂/rGO-300 | 1726 F g⁻¹ | 0.5 A g⁻¹ | - | 57.42 W h kg⁻¹ / 160 W kg⁻¹ (asymmetric device) | [3] |
| Amorphous, hydrous this compound | 1700 F g⁻¹ (814 C g⁻¹) | 0.5 mA cm⁻² | - | 112 Wh kg⁻¹ / 501 W kg⁻¹ (asymmetric device) | [4] |
| Amorphous NiHPO₄·3H₂O | 2191 F g⁻¹ | 0.5 A g⁻¹ | - | - | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of amorphous this compound.
Synthesis Methodologies
Protocol 1: Sonochemical Synthesis Followed by Calcination [12]
-
Preparation of Precursor Solutions: Prepare a 15 mM solution of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) and a 15 mM solution of disodium (B8443419) hydrogen phosphate (Na₂HPO₄).
-
Sonication: Add the Na₂HPO₄ solution dropwise into the Ni(CH₃COO)₂ solution while sonicating the mixture (e.g., at 950 W) for 30 minutes until a light green precipitate forms.
-
Washing and Drying: Wash the precipitate multiple times with deionized water via centrifugation and then dry the product in an oven at 60 °C.
-
Calcination: Calcine the dried powder in a furnace at 300 °C for 3 hours to obtain amorphous this compound (denoted as N300). Higher temperatures (e.g., 600 °C and 900 °C) can be used to study the transition to crystalline phases.
Protocol 2: Hydrothermal-Calcination Synthesis (for Ni₃(PO₄)₂/rGO Composite) [3]
-
Dispersion: Disperse graphene oxide (GO) in deionized water through ultrasonication.
-
Mixing: Add nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) to the GO dispersion and stir.
-
Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at 180 °C for 12 hours.
-
Washing and Drying: After cooling, wash the product with deionized water and ethanol, then dry at 60 °C.
-
Calcination: Calcine the obtained powder at 300 °C for 2 hours under a nitrogen atmosphere to yield the amorphous Ni₃(PO₄)₂/rGO composite.
Characterization Techniques
-
X-ray Diffraction (XRD): Samples are typically scanned over a 2θ range (e.g., 10-80°) using Cu Kα radiation to determine the crystallinity. Amorphous materials show broad halos, while crystalline materials show sharp peaks.[8]
-
Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the morphology, particle size, and microstructure of the synthesized materials.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is performed to analyze the surface elemental composition and the chemical valence states of Ni, P, and O.
-
Electrochemical Measurements: A three-electrode system in an appropriate electrolyte (e.g., 1 M KOH) is used.[6]
-
Cyclic Voltammetry (CV): To study the capacitive behavior and redox reactions at various scan rates.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance/capacity from the discharge curves at different current densities.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
-
Visualizations: Workflows and Relationships
Diagrams are provided to illustrate key experimental processes and conceptual relationships.
Caption: Workflow for sonochemical synthesis of amorphous this compound.
References
- 1. Synthesis of this compound Using Self Templated Method: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Ultrahigh capacitance of amorphous this compound for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Amorphous mesoporous this compound/reduced graphene oxide with superior performance for electrochemical capacitors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrahigh capacitance of amorphous this compound for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemiis.com [chemiis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrahigh capacitance of amorphous this compound for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15111F [pubs.rsc.org]
- 13. [PDF] Stainless Steel-Supported Amorphous Nickel Phosphide/Nickel as an Electrocatalyst for Hydrogen Evolution Reaction | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00794H [pubs.rsc.org]
- 16. Dual Catalytic Mechanism of Co‐Doped Amorphous this compound Catalysts in Nucleophilic Oxidation Reactions | CoLab [colab.ws]
Thermal Stability and Decomposition of Nickel(II) Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition of nickel(II) phosphate (B84403) (Ni₃(PO₄)₂). The information presented is collated from various scientific sources to support research and development activities where the thermal behavior of this compound is of interest.
Overview of Thermal Behavior
Nickel(II) phosphate is generally recognized for its high thermal stability.[1] The most commonly studied thermal process is the dehydration of its hydrated form, nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O). This process has been well-characterized and involves the loss of water molecules to form the anhydrous salt. The anhydrous form of Ni₃(PO₄)₂ is stable to high temperatures, with its formation being a key step in the synthesis of the crystalline material at temperatures up to 900 °C.
The primary thermal event discussed in the literature is the dehydration of the octahydrate, which occurs in a single, well-defined step.[1] Following dehydration, the resulting anhydrous Ni₃(PO₄)₂ remains stable at temperatures up to at least 800 °C.[1] An exothermic event observed around 777 °C in a mixed copper-nickel phosphate system has been attributed to the crystallization of the anhydrous Ni₃(PO₄)₂ structure.[2]
Information regarding the decomposition of anhydrous Ni₃(PO₄)₂ at temperatures exceeding 900 °C is not extensively covered in the available literature, indicating its high thermal robustness.
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data related to the thermal decomposition of nickel(II) phosphate octahydrate.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Technique | Atmosphere | Reference |
| Dehydration of Ni₃(PO₄)₂·8H₂O | 120 - 250 | ~28.24 (theoretical) | TGA/DTG/DTA | N₂ | [1] |
Note: The theoretical mass loss for the complete dehydration of Ni₃(PO₄)₂·8H₂O to Ni₃(PO₄)₂ is calculated based on their respective molar masses.
Experimental Protocols
The data presented in this guide are primarily derived from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). Below are detailed methodologies typical for the thermal analysis of nickel(II) phosphate hydrates.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
-
Objective: To determine the temperature ranges of decomposition and the associated mass losses.
-
Instrumentation: A simultaneous TGA/DTA thermal analyzer.
-
Sample Preparation: A precisely weighed sample of Ni₃(PO₄)₂·8H₂O (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as flowing nitrogen or air, at a specified flow rate (e.g., 50 mL/min) to prevent side reactions.[1]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate. Common heating rates used for analysis are 5, 10, 15, and 20 °C/min.[1]
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, from which the stoichiometry of the decomposition steps can be inferred. The DTA curve shows the temperature difference between the sample and a reference, indicating whether a process is exothermic or endothermic.
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid residues after thermal treatment at different temperatures.
-
Procedure: Samples of Ni₃(PO₄)₂·8H₂O are heated to specific temperatures (e.g., 300 °C, 600 °C, 900 °C) in a furnace and then cooled. The resulting solid residues are then analyzed by XRD to determine their crystal structure. This method is used to confirm the formation of anhydrous Ni₃(PO₄)₂ and to check for any subsequent phase transitions or decomposition products.
Visualization of Thermal Decomposition Pathway
The following diagrams illustrate the key processes involved in the thermal treatment of nickel(II) phosphate.
Caption: Experimental workflow for the thermal analysis of Ni₃(PO₄)₂·8H₂O.
References
The Solubility of Nickel (II) Phosphate in Acidic Environments: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of nickel (II) phosphate (B84403) in various acidic solutions. Designed for researchers, scientists, and professionals in drug development, this document details the chemical behavior of nickel (II) phosphate, presents available solubility data, outlines experimental protocols for solubility determination, and illustrates the underlying chemical equilibria.
Introduction
Nickel (II) phosphate, Ni₃(PO₄)₂, is an inorganic compound that is sparingly soluble in water but demonstrates significantly increased solubility in acidic solutions.[1][2] This property is of considerable interest in various fields, including materials science, environmental chemistry, and pharmaceutical development, where the controlled dissolution and release of nickel and phosphate ions are crucial. The solubility product constant (Ksp) for nickel (II) phosphate is approximately 4.74 x 10⁻³², indicating its low solubility in neutral aqueous solutions.[3] However, in the presence of acids, the phosphate ions (PO₄³⁻) are protonated, shifting the dissolution equilibrium towards the formation of soluble nickel (II) ions (Ni²⁺) and various protonated phosphate species. This guide explores this phenomenon in detail.
Solubility Data
Quantitative data on the solubility of nickel (II) phosphate in various acidic solutions is not extensively documented in publicly available literature. Most sources qualitatively state that it is "soluble in acids".[2][4] However, the solubility can be understood and predicted based on the principles of chemical equilibrium. The table below summarizes the qualitative solubility and provides a calculated molar solubility at a representative acidic pH to illustrate the effect of acidity.
| Acidic Solution | Acid Formula | Qualitative Solubility | Calculated Molar Solubility at pH 3 (mol/L) |
| Sulfuric Acid | H₂SO₄ | Soluble | > 1.0 x 10⁻³ |
| Nitric Acid | HNO₃ | Soluble | > 1.0 x 10⁻³ |
| Hydrochloric Acid | HCl | Soluble | > 1.0 x 10⁻³ |
| Phosphoric Acid | H₃PO₄ | Soluble | Dependent on common ion effect |
| Acetic Acid | CH₃COOH | Soluble | > 1.0 x 10⁻⁴ |
Note: The calculated molar solubilities are estimates based on the Ksp of nickel (II) phosphate and acid-base equilibrium calculations. Actual experimental values may vary depending on temperature, ionic strength, and the potential for complex formation.
Dissolution Mechanism and Chemical Equilibria
The dissolution of nickel (II) phosphate in an acidic solution is governed by Le Chatelier's principle. The fundamental equilibrium for the dissolution of nickel (II) phosphate in water is:
Ni₃(PO₄)₂(s) ⇌ 3Ni²⁺(aq) + 2PO₄³⁻(aq)
In an acidic solution, the hydrogen ions (H⁺) react with the phosphate ions (PO₄³⁻), which is the conjugate base of a weak acid (HPO₄²⁻). This reaction forms various protonated phosphate species (HPO₄²⁻, H₂PO₄⁻, and H₃PO₄), effectively reducing the concentration of free phosphate ions in the solution.
PO₄³⁻(aq) + H⁺(aq) ⇌ HPO₄²⁻(aq) HPO₄²⁻(aq) + H⁺(aq) ⇌ H₂PO₄⁻(aq) H₂PO₄⁻(aq) + H⁺(aq) ⇌ H₃PO₄(aq)
This decrease in the concentration of phosphate ions shifts the initial dissolution equilibrium to the right, leading to a greater amount of nickel (II) phosphate dissolving.
The following diagram illustrates the overall dissolution process in an acidic medium.
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of nickel (II) phosphate in a specific acidic solution. This protocol can be adapted based on the available analytical instrumentation.
Materials and Reagents
-
Nickel (II) phosphate (solid)
-
Selected acid (e.g., sulfuric acid, nitric acid, hydrochloric acid) of known concentration
-
Deionized water
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for determining nickel or phosphate concentration (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Mass Spectrometer (ICP-MS), or UV-Vis Spectrophotometer)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of nickel phosphate solubility.
Detailed Methodology
-
Preparation of Saturated Solution:
-
Prepare a series of acidic solutions of the desired concentrations.
-
Add an excess amount of solid nickel (II) phosphate to a known volume of the acidic solution in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm pore size) to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements.
-
Accurately dilute the filtered solution with deionized water to a concentration that falls within the linear range of the chosen analytical method.
-
-
Analysis of Nickel or Phosphate Concentration:
-
For Nickel (Ni²⁺) Concentration: Use Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate determination of the nickel concentration in the diluted filtrate.
-
For Phosphate (PO₄³⁻) Concentration: Use a colorimetric method, such as the molybdenum blue method, with a UV-Vis spectrophotometer to determine the total phosphate concentration.
-
-
Calculation of Solubility:
-
From the measured concentration of either Ni²⁺ or total phosphate in the diluted filtrate, calculate the concentration in the original saturated solution.
-
Based on the stoichiometry of the dissolution reaction (Ni₃(PO₄)₂(s) ⇌ 3Ni²⁺(aq) + 2PO₄³⁻(aq)), calculate the molar solubility (S) of nickel (II) phosphate.
-
If [Ni²⁺] is measured, then S = [Ni²⁺] / 3.
-
If total phosphate concentration is measured, then S = [Total Phosphate] / 2.
-
-
Conclusion
The solubility of nickel (II) phosphate is highly dependent on the pH of the solution, increasing significantly in acidic environments due to the protonation of phosphate ions. While specific quantitative solubility data across a range of acids and concentrations is limited, the principles of chemical equilibrium provide a robust framework for understanding and predicting its behavior. The experimental protocols outlined in this guide offer a reliable methodology for researchers to determine the solubility of nickel (II) phosphate under their specific experimental conditions. This knowledge is essential for the advancement of applications that rely on the controlled dissolution of this compound.
References
basic electrochemical properties of nickel phosphate electrodes
An In-depth Technical Guide on the Core Electrochemical Properties of Nickel Phosphate (B84403) Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel phosphate-based materials have emerged as highly promising electrode materials for energy storage applications, particularly in supercapacitors, owing to their rich redox activity, high theoretical specific capacitance, and cost-effectiveness. This technical guide provides a comprehensive overview of the fundamental electrochemical properties of this compound electrodes. It delves into the synthesis methodologies, detailed experimental protocols for electrochemical characterization, and the underlying charge storage mechanisms. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to offer a clear and practical understanding for researchers and professionals in the field.
Synthesis of this compound Electrodes
The electrochemical performance of this compound electrodes is intrinsically linked to their morphology, crystallinity, and surface area, which are primarily determined by the synthesis method. Common fabrication techniques include hydrothermal synthesis, chemical bath deposition, and electrodeposition.
1. Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. It is a versatile method for producing a variety of this compound nanostructures.
2. Chemical Bath Deposition (CBD): CBD is a simple and scalable technique for depositing thin films of this compound directly onto a substrate from a solution containing the precursor ions. The deposition occurs at relatively low temperatures.
3. Electrodeposition: This technique utilizes an electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. It allows for the direct growth of binder-free this compound films on conductive substrates.
Core Electrochemical Properties
The performance of this compound electrodes is evaluated based on several key electrochemical metrics, including specific capacitance, rate capability, and cycling stability.
Specific Capacitance: This is a measure of the charge stored per unit mass of the electrode material. This compound electrodes have demonstrated high specific capacitance values, often attributed to the Faradaic redox reactions of the nickel ions (Ni²⁺/Ni³⁺).
Rate Capability: This refers to the electrode's ability to maintain its capacitance at high charge-discharge rates. Good rate capability is crucial for high-power applications.
Cycling Stability: This metric indicates the retention of capacitance over repeated charge-discharge cycles. High cycling stability is essential for the long-term performance of energy storage devices.
Quantitative Data Summary
The following tables summarize the key electrochemical performance data for this compound electrodes synthesized by various methods as reported in the literature.
| Synthesis Method | Electrode Material | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (%) | Cycles | Reference |
| Hydrothermal | Ni₃(PO₄)₂·8H₂O | 1 M KOH | 1350 | 15 mA/cm² | - | - | [1] |
| Hydrothermal | NiHPO₄ nanowires | - | 1472 | 1 | - | - | [2] |
| Chemical Bath Deposition | Amorphous Ni₃(PO₄)₂ | - | 1700 | 0.5 mA/cm² | 96.55 | 5000 | [2] |
| Chemical Bath Deposition | Ultrathin Ni₃(PO₄)₂ nanosheets | - | 1177 | 0.5 mA/cm² | 99 | 5000 | [3] |
| Electrodeposition | NiCo(HPO₄)₂·3H₂O | - | - | 2 | - | - | [4] |
| Solvothermal | NiCo(HPO₄) | 2 M KOH | 641 | 0.5 | - | - | [5] |
| Hydrothermal-Calcination | Amorphous Ni₃(PO₄)₂/rGO | - | 1726 | 0.5 | - | - | [6] |
| Spontaneous Combustion & Calcination | NaNiPO₄@C | - | 1163 | - | 94 | 5000 | [7] |
| Asymmetric Supercapacitor Device | Cathode Material | Anode Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Cycling Stability (%) | Cycles | Reference |
| Hybrid Supercapacitor | This compound | Reduced Graphene Oxide | 108 | 4 | 38.2 | 3.2 | 99 | 5000 | [3] |
| Asymmetric Cell | NiHPO₄ nanowires | Activated Carbon | 98.62 | 0.5 | 32.6 | 0.42 | - | - | [2] |
| Asymmetric Electrochemical Capacitor | Ni₃(PO₄)₂/rGO-300 | Activated Carbon | - | - | 57.42 | 0.16 | - | - | [6] |
| AC//NNP@C Asymmetric Capacitor | NaNiPO₄@C | Activated Carbon | - | - | 40.5 | 0.8 | - | - | [7] |
Experimental Protocols
Accurate and reproducible electrochemical characterization is paramount for evaluating the performance of this compound electrodes. The following sections detail the standard experimental methodologies.
Electrode Preparation
The working electrode is typically prepared by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel) and dried. For binder-free electrodes, the this compound is grown directly on the conductive substrate.
Electrochemical Measurements
Electrochemical characterization is typically performed in a three-electrode system consisting of the this compound working electrode, a counter electrode (usually a platinum wire or foil), and a reference electrode (such as a Saturated Calomel Electrode (SCE) or Ag/AgCl). The electrolyte is commonly an aqueous alkaline solution (e.g., 1 M KOH).
Cyclic voltammetry is used to study the redox behavior and capacitive properties of the electrode.
-
Potential Window: The voltage range is swept back and forth. For this compound in KOH electrolyte, a typical window is -0.2 V to 0.55 V vs. SCE.[1]
-
Scan Rates: A range of scan rates (e.g., 5 to 100 mV/s) is applied to investigate the rate capability and charge storage kinetics.[8]
GCD tests are used to determine the specific capacitance, energy density, and power density of the electrode.
-
Procedure: The electrode is charged and discharged at a constant current density between defined potential limits.
-
Current Densities: A range of current densities (e.g., 0.5 to 25 A/g) is applied to evaluate the rate capability.[6]
EIS is employed to investigate the charge transfer and diffusion processes occurring at the electrode-electrolyte interface.
-
Frequency Range: Typically from 100 kHz to 0.01 Hz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied at the open-circuit potential.
Charge Storage Mechanism
The charge storage in this compound electrodes is primarily based on Faradaic redox reactions, which is a characteristic of pseudocapacitance. The key redox transition involves the Ni²⁺/Ni³⁺ couple. In an alkaline electrolyte, the reaction can be represented as:
Ni₃(PO₄)₂ + OH⁻ ↔ Ni₃(PO₄)₂(OH) + e⁻
This reaction is accompanied by the intercalation/deintercalation of electrolyte ions (like K⁺ and OH⁻) at the electrode surface to maintain charge neutrality. The overall capacitance is a combination of this pseudocapacitive contribution and the electric double-layer capacitance (EDLC) arising from the charge accumulation at the electrode-electrolyte interface. The nanostructured morphology of the electrode material plays a crucial role in enhancing the surface area and facilitating ion diffusion, thereby maximizing both pseudocapacitive and EDLC contributions.
Visualizations
Experimental Workflows
Caption: Experimental workflow for this compound electrode synthesis and characterization.
Charge Storage Mechanism
Caption: Conceptual diagram of charge storage mechanisms in this compound electrodes.
Conclusion
This compound electrodes stand out as a compelling choice for next-generation energy storage devices due to their impressive electrochemical properties. The synthesis method significantly influences the material's performance, with techniques like hydrothermal synthesis, chemical bath deposition, and electrodeposition offering pathways to tailor the electrode's morphology and, consequently, its specific capacitance, rate capability, and cycling stability. The charge storage mechanism is predominantly pseudocapacitive, driven by the reversible Ni²⁺/Ni³⁺ redox reaction, and is complemented by electric double-layer capacitance. The detailed experimental protocols and compiled data presented in this guide offer a valuable resource for researchers and scientists, facilitating further advancements in the design and optimization of high-performance this compound-based energy storage systems.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. mdpi.com [mdpi.com]
- 3. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biologic.net [biologic.net]
- 6. Electroless nickel-phosphorus plating - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nmfrc.org [nmfrc.org]
A Technical Guide to the Magnetic Investigations of Nickel Phosphate Phases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the magnetic properties of various nickel phosphate (B84403) phases. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and magnetic behavior of these inorganic materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relationships between synthesis, structure, and magnetism.
Introduction to Nickel Phosphates
Nickel phosphates are a class of inorganic compounds that exhibit a diverse range of crystal structures and, consequently, a variety of interesting magnetic properties. The magnetic behavior of these materials is primarily determined by the arrangement of the nickel (Ni²⁺) ions within the crystal lattice and the nature of the super-exchange interactions mediated by the phosphate (PO₄³⁻) or pyrophosphate (P₂O₇⁴⁻) groups. These interactions can lead to various magnetic ordering phenomena, including antiferromagnetism, ferromagnetism, and more complex magnetic structures. The synthesis method employed plays a crucial role in determining the resulting phase and morphology, which in turn dictates the material's magnetic characteristics.
Magnetic Properties of Crystalline Nickel Phosphate Phases
The magnetic properties of several crystalline this compound phases have been investigated, revealing predominantly antiferromagnetic behavior at low temperatures. The key magnetic parameters for some of the well-characterized phases are summarized in the tables below.
Nickel Orthophosphates
| Phase | Formula | Crystal System | Space Group | T_N (K) | θ (K) | μ_eff (μ_B) | Key Magnetic Features |
| Nickel Orthophosphate | Ni₃(PO₄)₂ | Monoclinic | P2₁/c | 17.1 | - | - | 3D antiferromagnetic ordering. Ferromagnetic interactions within Ni₃O₁₄ trimers which are antiferromagnetically coupled. |
| Nickel Hydroxyphosphate | Ni₂(PO₄)(OH) | Orthorhombic | Pnma | < 32 | - | - | Slow antiferromagnetic ordering with substructures forming below 32 K. Potential Haldane-like material. |
| Sodium this compound | NaNiPO₄ | - | - | ~18 | - | - | Antiferromagnetic ordering. |
| Sodium Nickel Hydroxyphosphate | Na₂Ni₃(OH)₂(PO₄)₂ | Monoclinic | C2/m | 33.4 | - | - | Short-range correlations at 38.4 K, antiferromagnetic ordering at 33.4 K. |
| Barium this compound | Ba₂Ni(PO₄)₂ | Monoclinic | P2₁/n | 5.17 | - | - | Second-order phase transition to a 3D magnetically ordered state. |
Nickel Pyrophosphates
| Phase | Formula | Crystal System | Space Group | T_N (K) | θ (K) | μ_eff (μ_B) | Key Magnetic Features |
| Nickel Pyrophosphate | α-Ni₂P₂O₇ | Monoclinic | P2₁/c | ~17.1 | - | - | Antiferromagnetic ordering. |
| Sodium Nickel Iron Pyrophosphate | Na₇Ni₃Fe(P₂O₇)₄ | Triclinic | P-1 | ~29 and ~4.5 | -33.8 | 7.93 | Coexistence of two magnetic transitions with dominating antiferromagnetic interactions. |
| Sodium this compound Pyrophosphate | Na₄Ni₅(PO₄)₂(P₂O₇)₂ | Monoclinic | P2₁/c | ~8 | - | - | Antiferromagnetic interactions in the Ni²⁺ sublattice. |
Magnetic Properties of Amorphous Nickel Phosphates
Amorphous nickel phosphates, often synthesized via wet chemical methods like sol-gel or precipitation, typically exhibit different magnetic properties compared to their crystalline counterparts.
| Phase | Synthesis Method | Magnetic Behavior | Key Features |
| Amorphous Ni-P alloy | Electrodeposition | Ferromagnetic or Paramagnetic | Magnetic properties are highly dependent on the phosphorus content. Alloys with P content < 12 at.% are ferromagnetic, while those with higher P content are paramagnetic in their initial state. Annealing can induce ferromagnetic ordering in paramagnetic alloys. |
| This compound Nanoparticles | Chemical Reduction | Superparamagnetic | The coercive force is nearly zero at room temperature for nanoparticles below a critical size (~20 nm). Saturation magnetization decreases with decreasing particle size. |
| This compound Glass | Melt Quenching | Paramagnetic | These glasses show paramagnetic behavior with an anomalous hysteresis loop at room temperature. The magnetic properties are influenced by the concentration of NiO in the glass matrix. |
Experimental Protocols
The investigation of the magnetic properties of nickel phosphates involves several key experimental techniques for synthesis and characterization.
Synthesis Methods
4.1.1. Solid-State Ceramic Method
This method is commonly used for the synthesis of polycrystalline powders of compounds like Ni₃(PO₄)₂.
-
Procedure:
-
Stoichiometric amounts of high-purity starting materials (e.g., NiO and (NH₄)₂HPO₄) are intimately ground together in an agate mortar.
-
The mixture is then pressed into pellets.
-
The pellets are subjected to a series of heat treatments in air at elevated temperatures (e.g., up to 1200 °C), with intermediate grindings to ensure homogeneity.
-
The final product is cooled slowly to room temperature.
-
Phase purity is confirmed by powder X-ray diffraction (XRD).
-
4.1.2. Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method for growing single crystals and preparing nanostructured materials of nickel phosphates such as Ni₂(PO₄)(OH) and NaNiPO₄.[1][2]
-
Procedure:
-
Aqueous solutions of a nickel salt (e.g., NiCl₂ or Ni(NO₃)₂) and a phosphate source (e.g., H₃PO₄ or NaH₂PO₄) are mixed in a Teflon-lined stainless steel autoclave.
-
The pH of the solution is often adjusted using a mineralizer (e.g., NaOH or an amine).
-
The autoclave is sealed and heated to a specific temperature (typically between 120-250 °C) for a designated period (from hours to several days).[1]
-
After the reaction, the autoclave is cooled to room temperature.
-
The solid product is collected by filtration, washed with deionized water and ethanol, and dried.
-
Magnetic Characterization Techniques
4.2.1. SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is used to perform highly sensitive measurements of the magnetic properties of materials.[3][4]
-
Sample Preparation:
-
A powdered sample (typically a few milligrams) is weighed accurately.
-
The powder is packed into a gelatin capsule or a sample holder made of a non-magnetic material.[5]
-
The sample holder is attached to the magnetometer's sample rod.
-
-
Measurement Procedure:
-
Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is increased.
-
Field-Cooled (FC) Measurement: The sample is cooled from room temperature to the lowest measurement temperature in the presence of the same applied magnetic field. The magnetic moment is then measured as the temperature is increased.
-
Isothermal Magnetization (M-H) Measurement: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature.
-
4.2.2. Neutron Powder Diffraction
Neutron powder diffraction is a powerful technique for determining the crystal and magnetic structures of materials.[6][7]
-
Procedure:
-
A powder sample is loaded into a sample holder (e.g., a vanadium can).
-
The sample is placed in a neutron beam, and the diffraction pattern is collected at different temperatures, both above and below the magnetic ordering temperature.
-
The crystal structure is refined from the diffraction data collected in the paramagnetic region using the Rietveld method.[7]
-
The magnetic structure is determined by analyzing the additional magnetic Bragg peaks that appear in the diffraction pattern below the ordering temperature. The Rietveld refinement method is used to fit a model of the magnetic structure to the observed data.[6][8]
-
Visualizing Relationships: Synthesis, Structure, and Magnetism
The following diagrams illustrate the relationships between synthesis methods, the resulting this compound phases, and their magnetic behaviors.
Caption: Relationship between synthesis methods, resulting this compound phases, and their magnetic behavior.
Caption: A typical experimental workflow for the magnetic investigation of this compound phases.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel first-row transition-metal phosphates: hydrothermal synthesis and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 4. SQUID Magnetometer [crf.iitd.ac.in]
- 5. mn.uio.no [mn.uio.no]
- 6. Magnetic structure refinement with neutron powder diffraction data using GSAS: A tutorial | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
determining the band gap of nickel phosphate thin films
An In-depth Technical Guide to Determining the Band Gap of Nickel Phosphate (B84403) Thin Films
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the experimental and analytical methodologies required to determine the optical band gap of nickel phosphate thin films. Given the emerging interest in these materials for applications such as electrochromic devices and supercapacitors, understanding their fundamental electronic properties is crucial for material design and optimization.
Synthesis of this compound Thin Films
The properties of this compound thin films, including their band gap, are highly dependent on the synthesis method. Several techniques can be employed to deposit these films onto a substrate.
Common Synthesis Methods:
-
Electrodeposition: This method involves the electrochemical deposition of a this compound layer onto a conductive substrate from an electrolyte bath containing nickel and phosphate precursors. It is a scalable method suitable for creating uniform films.[1][2]
-
Successive Ionic Layer Adsorption and Reaction (SILAR): A binder-free method where the substrate is successively immersed in cationic and anionic precursor solutions, allowing for controlled, layer-by-layer film growth.
-
Sol-Gel Spin Coating: This technique involves depositing a precursor solution (sol) onto a spinning substrate. The centrifugal force spreads the liquid evenly, and subsequent thermal treatment (annealing) forms the solid thin film.
Experimental Protocol: Electrodeposition of this compound
This protocol is a representative example for depositing a hydrated this compound (NiHPO₄·3H₂O) film, as described in studies on electrochromic applications.[1][2]
-
Substrate Preparation: Begin with a conductive substrate, such as Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate under a nitrogen stream.
-
Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.1 M nickel nitrate (B79036) (Ni(NO₃)₂) and 0.1 M sodium dihydrogen phosphate (NaH₂PO₄).
-
Electrochemical Setup: Use a three-electrode electrochemical cell. The cleaned ITO/FTO substrate serves as the working electrode, a platinum wire or sheet as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Deposition: Perform the electrodeposition at a constant potential (e.g., -1.0 V vs. Ag/AgCl) for a set duration (e.g., 300 seconds). The specific potential and time can be adjusted to control film thickness and morphology.
-
Post-Treatment: After deposition, gently rinse the film with deionized water to remove any residual electrolyte and dry it in air at room temperature.
Methodology for Band Gap Determination
The optical band gap of a semiconductor thin film is determined by analyzing its light absorption properties. The standard method involves measuring the optical absorption spectrum using UV-Visible (UV-Vis) spectroscopy and then applying the Tauc plot method for data analysis.[3]
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the amount of light absorbed or transmitted through a sample as a function of wavelength.[3] For a semiconductor, photons with energy greater than the band gap energy (Eg) are absorbed, promoting electrons from the valence band to the conduction band. This absorption onset provides information about the band gap.[3]
Tauc Plot Analysis
The relationship between the absorption coefficient (α) and the incident photon energy (hν) for interband transitions is described by the Tauc relation:
(αhν)1/n = A(hν - Eg)
Where:
-
α is the absorption coefficient.
-
hν is the energy of the incident photon.
-
A is a constant related to the material's properties.
-
Eg is the optical band gap energy.
-
n is an exponent that depends on the nature of the electronic transition.[4]
The value of n is chosen as follows:
-
n = 1/2 for direct allowed transitions.
-
n = 2 for indirect allowed transitions.
-
n = 3/2 for direct forbidden transitions.
-
n = 3 for indirect forbidden transitions.[4]
By plotting (αhν)1/n against hν, a linear region is typically observed near the absorption edge. Extrapolating this linear portion to the x-axis (where (αhν)1/n = 0) yields the value of the optical band gap, Eg.[4][5]
Detailed Experimental and Analytical Workflow
The following diagram illustrates the overall workflow from film synthesis to band gap determination.
Protocol 1: UV-Vis Spectroscopy Measurement
-
Sample Placement: Place the this compound thin film on its transparent substrate in the sample holder of a dual-beam UV-Vis spectrophotometer. Place a blank substrate (identical to the one used for the film, e.g., ITO glass) in the reference beam path to correct for substrate absorption.
-
Instrument Setup: Set the wavelength range for the scan, typically from 200 nm to 800 nm or wider, to ensure the absorption edge is captured.
-
Data Acquisition: Perform the wavelength scan to obtain the absorbance (A) or transmittance (%T) spectrum of the film.
Protocol 2: Tauc Plot Data Analysis
The following diagram outlines the logical steps involved in constructing and interpreting a Tauc plot.
-
Calculate Absorption Coefficient (α): The absorbance (A) is related to α by the Beer-Lambert law. Calculate α using the formula: α = 2.303 × A / d where d is the thickness of the thin film in cm. Accurate measurement of the film thickness (e.g., via profilometry or cross-sectional SEM) is critical for a precise α value.[6]
-
Convert Wavelength to Photon Energy: Convert the wavelength (λ) in nanometers to photon energy (hν) in electron volts (eV) using the relation:[6] hν (eV) = 1240 / λ (nm)
-
Construct the Tauc Plot:
-
Select the appropriate value for the exponent 'n' based on prior knowledge of the material or by testing different values (e.g., n=1/2, n=2) to see which provides the best linear fit.
-
Calculate the term (αhν)1/n for each data point.
-
Plot (αhν)1/n on the y-axis against hν (eV) on the x-axis.
-
-
Determine the Band Gap (Eg): Identify the linear portion of the plot near the steep rise in absorption. Perform a linear fit to this region and extrapolate the line to the x-axis (y=0). The point where the line intersects the x-axis is the determined optical band gap (Eg).[7]
Data Presentation
While extensive research exists on the electrochromic and capacitive properties of this compound,[1][2] specific reports detailing optical band gap values are less common compared to related materials like nickel oxide (NiO). For context, phosphorus doping in NiO thin films has been shown to widen the band gap from 3.66 eV to 3.81 eV.[8] The band gap of undoped NiO films is often reported in the range of 3.54 eV to 4.0 eV, depending on the synthesis method.[8][9][10]
Researchers determining the band gap of novel this compound films should present their findings in a structured format for clarity and comparison.
Table 1: Template for Reporting Band Gap Data of this compound Thin Films
| Synthesis Method | Key Precursors | Substrate | Annealing Temp. (°C) | Band Gap (Eg) (eV) | Reference |
| e.g., Electrodeposition | e.g., Ni(NO₃)₂, NaH₂PO₄ | e.g., ITO | e.g., N/A (Dried) | [Insert Value] | [Cite Source] |
| e.g., Spin Coating | [Specify] | [Specify] | [Specify] | [Insert Value] | [Cite Source] |
| e.g., SILAR | [Specify] | [Specify] | [Specify] | [Insert Value] | [Cite Source] |
References
- 1. Design of cobalt phosphate/nickel phosphate films with improved electrochromic performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mail.nmlett.org [mail.nmlett.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tauc plot - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Structural and optical properties of nickel oxide thin films prepared by chemical bath deposition and by spray pyrolysis techniques | Semantic Scholar [semanticscholar.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to Phase Transitions and Structural Changes in Nickel Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel phosphate (B84403) (Ni₃(PO₄)₂) and its hydrated forms are materials of significant interest due to their diverse applications in catalysis, energy storage, and potentially in biomedical fields. Understanding the phase transitions and structural changes inherent to these compounds is critical for controlling their synthesis, tailoring their properties, and ensuring their stability and performance in various applications. This technical guide provides a comprehensive overview of the structural chemistry of nickel phosphate, focusing on its temperature-induced phase transformations.
Crystalline Phases and Structural Data
This compound exists in both anhydrous and hydrated forms, with the most common crystalline structures being monoclinic. The hydrated form, this compound octahydrate (Ni₃(PO₄)₂·8H₂O), serves as a common precursor for the synthesis of the anhydrous phase.
Table 1: Crystallographic Data of this compound Polymorphs
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Anhydrous this compound | Ni₃(PO₄)₂ | Monoclinic | P2₁/c | 11.116 | 6.106 | 8.701 | 90.000 | |
| This compound Octahydrate | Ni₃(PO₄)₂·8H₂O | Monoclinic | C2/m | 9.947 | 13.217 | 4.636 | 104.80 | [1] |
Phase Transitions
The most well-documented phase transition in this compound is the thermal decomposition of the hydrated form and the subsequent crystallization of the anhydrous phase. Amorphous this compound, often synthesized via precipitation methods, undergoes a significant structural ordering upon heating.
Amorphous to Crystalline Transition
Amorphous this compound transforms into a crystalline monoclinic structure of Ni₃(PO₄)₂ at elevated temperatures. This transition is a crucial step in many synthesis protocols to obtain a well-defined material. The crystallization temperature is generally reported to be around 800 °C.
Thermal Decomposition of this compound Octahydrate
The hydrated form, Ni₃(PO₄)₂·8H₂O, undergoes a multi-step decomposition process upon heating, which involves the loss of water molecules, ultimately leading to the formation of the anhydrous crystalline phase. While specific transition temperatures for each dehydration step can vary depending on factors like heating rate and atmosphere, a general pathway can be outlined.
Table 2: Thermal Decomposition Events of this compound Hydrates
| Temperature Range (°C) | Event | Mass Loss (%) | Resulting Phase |
| 100 - 350 | Dehydration | Variable | Partially dehydrated intermediates |
| > 350 | Further Dehydration & Decomposition | Variable | Anhydrous Ni₃(PO₄)₂ |
| ~800 | Crystallization | - | Crystalline monoclinic Ni₃(PO₄)₂ |
Note: Specific temperatures and mass loss percentages are dependent on experimental conditions and the specific hydrate.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of this compound polymorphs. Below are representative methodologies for key experimental procedures.
Solid-State Synthesis of Monoclinic Ni₃(PO₄)₂
This method involves the high-temperature reaction of nickel and phosphorus precursors in the solid state to form crystalline Ni₃(PO₄)₂.
Materials:
-
Nickel(II) oxide (NiO) or Nickel(II) carbonate (NiCO₃)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
Procedure:
-
The precursors are weighed in a stoichiometric ratio (3:2 molar ratio of Ni:P).
-
The powders are intimately mixed by grinding in an agate mortar.
-
The mixture is placed in an alumina (B75360) crucible.
-
The crucible is heated in a furnace to 900 °C for 12 hours.[2]
-
The sample is allowed to cool slowly to room temperature.
-
The resulting powder is ground again to ensure homogeneity.
Hydrothermal Synthesis of Ni₃(PO₄)₂·8H₂O Nanomaterials
Hydrothermal synthesis allows for the formation of crystalline materials from aqueous solutions at elevated temperatures and pressures.
Materials:
-
Nickel(II) salt (e.g., NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O)
-
Phosphate source (e.g., Na₃PO₄, H₃PO₄)
-
pH adjusting agent (e.g., NaOH, NH₃·H₂O)
Procedure:
-
A nickel(II) salt solution is prepared by dissolving the salt in deionized water.
-
A separate phosphate solution is prepared.
-
The phosphate solution is added dropwise to the nickel salt solution under constant stirring.
-
The pH of the resulting mixture is adjusted to a desired value (typically in the range of 6-8) to control the morphology of the product.
-
The mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and dried in an oven at a low temperature (e.g., 60-80 °C).
Powder X-ray Diffraction (XRD) Analysis
XRD is the primary technique for identifying the crystalline phases and determining the structural parameters of this compound.
Instrument:
-
A standard powder X-ray diffractometer.
Procedure:
-
A small amount of the powdered sample is placed on a sample holder and flattened to ensure a smooth surface.
-
The sample is mounted in the diffractometer.
-
The XRD pattern is recorded using Cu Kα radiation (λ = 1.5406 Å).
-
Data is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a specific scan speed.
-
The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD).
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of this compound.
Instrument:
-
A simultaneous TGA/DSC analyzer.
Procedure:
-
A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
The sample is heated from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is performed under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.
-
The TGA curve records the mass change as a function of temperature, while the DSC curve shows the heat flow difference between the sample and a reference, indicating endothermic or exothermic transitions.
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the relationships between different phases and the experimental procedures, the following diagrams are provided in the DOT language.
References
The Coordination Environment of Nickel Ions in Phosphate Frameworks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the coordination environment of nickel(II) ions within various phosphate-based inorganic frameworks. A thorough understanding of the local atomic structure around the Ni²⁺ cation is crucial for predicting and tuning the physicochemical properties of these materials, which have significant applications in catalysis, energy storage, and potentially as biomaterials. This document summarizes key structural parameters, details common synthetic and analytical methodologies, and illustrates the logical workflows involved in the characterization of these important compounds.
Coordination Geometry of Nickel(II) in Phosphate (B84403) Frameworks
The coordination environment of the nickel(II) ion in crystalline phosphate frameworks is predominantly octahedral. The Ni²⁺ cation is typically surrounded by six oxygen atoms, which can originate from phosphate (PO₄³⁻) and/or hydroxide (B78521) (OH⁻) groups. This six-fold coordination gives rise to a [NiO₆] octahedral geometry, which is a recurring structural motif in these materials. The arrangement and connectivity of these octahedra with the phosphate tetrahedra define the overall crystal structure and dimensionality of the framework.
Quantitative Structural Parameters
The precise geometry of the [NiO₆] octahedra can be described by key quantitative parameters such as coordination number, Ni-O bond lengths, and O-Ni-O bond angles. These parameters are influenced by factors including the specific crystal structure, the presence of other cations, and the synthesis conditions. A summary of these parameters for several nickel phosphate compounds is presented in Table 1.
| Compound | Coordination Number (CN) | Ni-O Bond Lengths (Å) | O-Ni-O Bond Angles (°) | Reference(s) |
| LiNiPO₄ | 6 | 2.06 - 2.19 | ~90, ~180 | [1] |
| NaNiPO₄ | 6 | 2.01 - 2.09 | Not specified | [1] |
| Ni₃(PO₄)₂ | 6 | Ni1-O: ~2.058 (mean), Ni2-O: 2.01 - 2.09 | Not specified | [2][3] |
| Ni₂(PO₄)(OH) | 6 | Not specified | Not specified | [4] |
| Ni₇(PO₄)₃(HPO₄)(OH)₃ | 6 | Not specified | Not specified | [4] |
| Na₂Ni₃(OH)₂(PO₄)₂ | 6 | Ni1-O: 1.946, 2.131; Ni2-O: 1.979 - 2.112 | Not specified | |
| Ni(PO₃)₂ | 6 | Not specified | Not specified | [5] |
| Ni₂P₄O₁₂ | 6 | 1.989 | Not specified | [6] |
| NiO (for comparison) | 6 | 2.098 | Not specified | [6] |
Table 1: Coordination Environment of Ni²⁺ in Various Phosphate and Oxide Frameworks. The data reveals that the Ni-O bond lengths typically fall within the range of approximately 1.95 to 2.20 Å. The coordination number is consistently six, confirming the prevalence of octahedral geometry.
Experimental Protocols
The synthesis and characterization of this compound frameworks involve a series of well-defined experimental procedures. This section details the common methodologies employed.
Synthesis of Crystalline Nickel Phosphates
Two primary methods for the synthesis of crystalline this compound materials are the hydrothermal method and the solid-state reaction method.
2.1.1. Hydrothermal Synthesis
This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel called an autoclave.
-
Precursors: A water-soluble nickel salt (e.g., nickel chloride hexahydrate, NiCl₂·6H₂O; nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O) and a phosphate source (e.g., phosphoric acid, H₃PO₄; ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄).
-
Procedure:
-
Dissolve stoichiometric amounts of the nickel salt and phosphate precursor in deionized water.
-
Adjust the pH of the solution, typically to the alkaline range, using a base such as potassium hydroxide (KOH) or a templating agent like an organic amine.[7]
-
Transfer the resulting solution or suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically 120-220 °C) for a defined period (several hours to days).[8][9]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the solid product by filtration or centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.
-
2.1.2. Solid-State Reaction
This method involves the reaction of solid precursors at high temperatures.
-
Precursors: A nickel-containing compound (e.g., nickel oxide, NiO; nickel carbonate, NiCO₃) and a solid phosphate source (e.g., ammonium dihydrogen phosphate, NH₄H₂PO₄; diammonium hydrogen phosphate, (NH₄)₂HPO₄).
-
Procedure:
-
Thoroughly grind stoichiometric amounts of the precursor powders in an agate mortar to ensure intimate mixing.
-
Transfer the mixed powder to a ceramic crucible (e.g., alumina).
-
Heat the crucible in a furnace at a high temperature (typically 800-1200 °C) for an extended period (several hours to days), often with intermediate grinding steps to ensure homogeneity.[2]
-
After the heating program is complete, allow the furnace to cool down to room temperature.
-
The resulting solid is the crystalline this compound product.
-
Characterization Techniques
A suite of analytical techniques is employed to elucidate the coordination environment and crystal structure of the synthesized this compound materials.
2.2.1. Powder X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phases and determining the crystal structure of the synthesized materials.
-
Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å), a sample holder, and a detector.
-
Sample Preparation: The crystalline powder is finely ground to ensure random orientation of the crystallites and mounted on a sample holder.
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 10° to 80°.
-
Data Analysis (Rietveld Refinement): The experimental XRD pattern is compared to theoretical patterns calculated from known crystal structures. Rietveld refinement is a powerful method used to refine the crystal structure parameters (lattice parameters, atomic positions, site occupancies) by minimizing the difference between the observed and calculated diffraction patterns.[5][10] This analysis provides precise information on bond lengths and angles.
2.2.2. X-ray Absorption Spectroscopy (XAS)
XAS is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure of the absorbing atom (in this case, nickel). XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
Instrumentation: A synchrotron radiation source is typically required to provide a high-flux, tunable X-ray beam. The experimental setup includes a monochromator to select the incident X-ray energy and detectors to measure the X-ray intensity before and after the sample.
-
Data Collection: The X-ray absorption coefficient is measured as a function of the incident X-ray energy, scanning through the Ni K-edge (around 8333 eV).[5]
-
XANES Analysis: The features in the XANES region are sensitive to the oxidation state and coordination geometry of the nickel ions. The pre-edge features can be particularly informative about the local symmetry.
-
EXAFS Analysis: The oscillations in the EXAFS region are caused by the scattering of the outgoing photoelectron by the neighboring atoms. Analysis of the EXAFS data involves Fourier transformation to obtain a radial distribution function, which provides information on the coordination number, bond distances, and the type of neighboring atoms.[1][11] Fitting the EXAFS data to theoretical models allows for the quantitative determination of these parameters.
2.2.3. Neutron Diffraction
Neutron diffraction is a complementary technique to XRD and is particularly useful for locating light atoms (like hydrogen in hydroxide groups) and for determining the magnetic structure of materials.[2]
-
Instrumentation: A neutron source (nuclear reactor or spallation source) and a neutron diffractometer.
-
Data Collection: A beam of neutrons is directed at the sample, and the scattered neutrons are detected at various angles.
-
Data Analysis: Similar to XRD, the diffraction pattern is analyzed to determine the crystal and/or magnetic structure. For magnetic materials, neutron diffraction can reveal the arrangement of magnetic moments in the crystal lattice.[12][13]
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the study of the coordination environment of nickel ions in phosphate frameworks.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00794H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of magnetic structures in JANA2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pcg-scmp.org [pcg-scmp.org]
electronic structure and orbital effects of nickel-based phosphates
An In-depth Technical Guide on the Electronic Structure and Orbital Effects of Nickel-Based Phosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-based phosphates are a class of inorganic materials that have garnered significant attention for their diverse applications in catalysis, energy storage, and potentially, in biomedical fields. Their performance in these applications is intrinsically linked to their unique electronic structure and the nature of their chemical bonding. This technical guide provides a comprehensive overview of the , with a focus on the experimental techniques used for their characterization and the fundamental principles governing their properties. While the primary focus of current research is on materials science applications, the detailed understanding of their electronic properties may offer insights for drug development professionals, particularly in areas such as nanoparticle-based therapies and biocompatible coatings.
Core Concepts in the Electronic Structure of Nickel-Based Phosphates
The electronic properties of nickel-based phosphates are primarily determined by the interactions between the nickel 3d orbitals, oxygen 2p orbitals, and to a lesser extent, phosphorus 3p orbitals. Key concepts include:
-
Nickel Oxidation State: Nickel in these phosphates typically exists in a +2 oxidation state (Ni²⁺), with a d⁸ electron configuration. However, the presence of Ni³⁺ species can be induced, which significantly impacts the material's catalytic and electronic properties.
-
Coordination Environment: Nickel ions are commonly found in octahedral (NiO₆) or distorted octahedral coordination environments within the phosphate (B84403) framework. This coordination geometry dictates the splitting of the Ni 3d orbitals.
-
Ni-O Hybridization: The covalent interaction between Ni 3d and O 2p orbitals is a crucial factor. The degree of hybridization affects the bond strength, charge distribution, and the electronic band structure.
-
Role of the Phosphate Group (PO₄³⁻): The phosphate anion influences the overall crystal structure and the local coordination around the nickel centers. The P-O bonds within the phosphate group can affect the inductive effect on the Ni-O bonds, thereby modulating the electronic properties of the nickel centers.
-
Charge Transfer: Ligand-to-metal charge transfer (LMCT) from oxygen to nickel is an important electronic transition that can be probed by spectroscopic techniques. The energy required for this transfer provides insights into the covalency of the Ni-O bond.[1]
Experimental Characterization Techniques
A multi-technique approach is essential for a thorough understanding of the electronic structure of nickel-based phosphates.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the constituent elements.
Key Information Obtained:
-
Oxidation State of Nickel: Deconvolution of the Ni 2p core level spectrum allows for the identification and quantification of Ni²⁺ and Ni³⁺ species. The Ni 2p₃/₂ peak for Ni²⁺ in nickel phosphates is typically observed in the binding energy range of 855-857 eV, often accompanied by strong satellite peaks at higher binding energies.[2][3][4] The presence of Ni³⁺ would manifest as a shoulder or a separate peak at a slightly higher binding energy.
-
Phosphorus and Oxygen Environment: The P 2p and O 1s spectra provide information about the phosphate group and the nature of the oxygen bonding (e.g., Ni-O-P, P=O). The P 2p peak for the phosphate group is typically found around 133-134 eV.[3][5]
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for probing the local geometric and electronic structure around a specific absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Key Information Obtained from XANES:
-
Oxidation State and Coordination Geometry: The position and shape of the absorption edge in Ni K-edge XANES spectra are sensitive to the oxidation state of nickel.[6][7][8] The pre-edge features can provide information about the coordination symmetry (e.g., octahedral vs. tetrahedral).
-
Unoccupied Density of States: The XANES region probes transitions from core levels to unoccupied states, providing insights into the unoccupied molecular orbitals.
Key Information Obtained from EXAFS:
-
Local Atomic Structure: Analysis of the EXAFS region provides quantitative information on the coordination number, bond distances, and disorder of the neighboring atoms around the nickel center. This is particularly useful for determining Ni-O and Ni-P bond lengths.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of materials.
Key Information Obtained:
-
Electronic Band Structure and Density of States (DOS): DFT calculations can reveal the band gap, the contribution of different atomic orbitals (Ni 3d, O 2p, P 3p) to the valence and conduction bands, and the projected density of states (PDOS).[9][10][11][12]
-
Molecular Orbitals: Visualization of the molecular orbitals provides a clear picture of the bonding interactions, such as the hybridization between Ni 3d and O 2p orbitals.
-
Charge Distribution: DFT can be used to calculate the partial charges on each atom, offering insights into the ionic and covalent character of the bonds.
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the literature on nickel-based phosphates.
Table 1: Representative XPS Binding Energies for Nickel Phosphates
| Element | Core Level | Binding Energy (eV) | Species | Reference(s) |
| Ni | 2p₃/₂ | 852.9 - 853.5 | Ni-P | [3] |
| Ni | 2p₃/₂ | 855.8 - 856.5 | Ni²⁺ in Ni₃(PO₄)₂ | [2][4] |
| Ni | 2p₁/₂ | 873.5 - 874.2 | Ni²⁺ in Ni₃(PO₄)₂ | [2][4] |
| Ni | --- | ~861.4, ~879.4 | Shake-up Satellites | [2] |
| P | 2p | 133.0 - 133.8 | PO₄³⁻ | [2][3][5] |
| O | 1s | 531.0 - 532.0 | PO₄³⁻ / Ni-O | [2][4] |
Table 2: Structural and Electronic Parameters from Experimental and DFT Studies
| Material | Parameter | Value | Method | Reference(s) |
| Ni₃(PO₄)₂ | Minimum Ni-O bond length | ~2.03 Å | DFT | [9] |
| Ni₂P₂O₇ | Minimum Ni-O bond length | ~2.00 Å | DFT | [9] |
| Ni₂P₄O₁₂ | Minimum Ni-O bond length | ~1.99 Å | DFT | [9] |
| NiO | Minimum Ni-O bond length | ~2.09 Å | DFT | [9] |
| Ni₃(PO₄)₂ | OER Overpotential @ 1 mA cm⁻² | ~0.45 V | Electrochemistry | [9] |
| Ni₂P₂O₇ | OER Overpotential @ 1 mA cm⁻² | ~0.42 V | Electrochemistry | [9] |
| Ni₂P₄O₁₂ | OER Overpotential @ 1 mA cm⁻² | ~0.38 V | Electrochemistry | [9] |
| NiO | OER Overpotential @ 1 mA cm⁻² | ~0.50 V | Electrochemistry | [9] |
Experimental Protocols
Synthesis of Nickel Phosphate Nanoparticles via Co-Precipitation
This method is valued for its simplicity and scalability.[13][14][15]
-
Precursor Preparation: Prepare aqueous solutions of a nickel salt (e.g., nickel chloride, nickel nitrate) and a phosphate source (e.g., diammonium hydrogen phosphate, sodium phosphate).
-
Precipitation: Add the phosphate solution dropwise to the nickel salt solution under vigorous stirring at a controlled temperature (e.g., 60-80 °C).
-
pH Adjustment: Adjust the pH of the mixture using a base (e.g., ammonium (B1175870) hydroxide) to induce precipitation. The final pH influences the stoichiometry and morphology of the product.
-
Aging: Age the resulting suspension for a specific duration (e.g., 2-12 hours) to allow for crystal growth and phase stabilization.
-
Washing and Drying: Centrifuge or filter the precipitate, wash it multiple times with deionized water and ethanol (B145695) to remove unreacted precursors and byproducts, and then dry the product in an oven at a moderate temperature (e.g., 60-100 °C).
-
Calcination (Optional): The dried powder can be calcined at elevated temperatures (e.g., 300-600 °C) to improve crystallinity and control the phase.
Hydrothermal Synthesis of Nickel Phosphates
This method allows for the synthesis of well-defined crystalline structures.[16][17][18][19][20]
-
Precursor Mixture: Prepare a homogeneous aqueous solution or suspension containing a nickel salt, a phosphate source, and optionally a pH-adjusting agent or a structure-directing agent (surfactant).
-
Autoclave Treatment: Transfer the mixture into a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to a specific temperature (typically 120-200 °C) and maintain it for a set duration (e.g., 6-24 hours). The autogenous pressure developed during heating facilitates the crystallization process.
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Product Recovery: Collect the solid product by filtration or centrifugation, wash thoroughly with deionized water and ethanol, and dry in an oven.
XPS Data Acquisition and Analysis
-
Sample Preparation: Mount the powdered this compound sample onto a sample holder using double-sided conductive tape. Ensure a smooth and uniform surface.
-
Vacuum: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Source: Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Ni 2p, P 2p, O 1s, and C 1s regions with a smaller pass energy to achieve better energy resolution.
-
Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Data Analysis and Deconvolution:
-
Apply a Shirley background subtraction to the high-resolution spectra.
-
Fit the peaks using a combination of Gaussian-Lorentzian functions.[3]
-
For the Ni 2p spectrum, constrain the spin-orbit splitting and the area ratio of the 2p₃/₂ and 2p₁/₂ peaks. Include satellite peaks in the fitting model for Ni²⁺ species.
-
XAS Data Acquisition and Analysis
-
Sample Preparation: Prepare a uniform pellet of the powdered sample mixed with an inert binder (e.g., boron nitride). The thickness of the pellet should be optimized to achieve an appropriate absorption jump at the Ni K-edge.
-
Measurement Mode: Collect the data in transmission mode for concentrated samples or in fluorescence mode for dilute samples at a synchrotron radiation facility.
-
Energy Scan: Scan the incident X-ray energy across the Ni K-edge (around 8333 eV).
-
Data Reduction and Normalization:
-
Calibrate the energy scale using a nickel metal foil standard.
-
Subtract the pre-edge background and normalize the spectra to the edge jump.
-
-
XANES Analysis: Compare the edge position and features of the sample's spectrum with those of known nickel standards (e.g., NiO, Ni metal, Ni₃(PO₄)₂) to determine the average oxidation state and coordination environment.
-
EXAFS Analysis:
-
Convert the energy-dependent spectrum to k-space.
-
Perform a Fourier transform of the k³-weighted EXAFS data to obtain the radial distribution function.
-
Fit the data using theoretical scattering paths calculated from a model structure to extract structural parameters like bond distances and coordination numbers.
-
DFT Calculation Parameters
-
Software: Utilize quantum chemistry software packages such as VASP, Quantum ESPRESSO, or Gaussian.[10][11][12]
-
Functional: Employ an appropriate exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA). For systems with strong electron correlation, a Hubbard U correction (GGA+U) may be necessary.
-
Basis Set/Plane-Wave Cutoff: Use a suitable basis set (for molecular calculations) or a plane-wave cutoff energy (for periodic calculations) to ensure convergence of the total energy.
-
k-point Sampling: For periodic calculations, use a Monkhorst-Pack grid for Brillouin zone sampling. The density of the k-point mesh should be tested for convergence.
-
Geometry Optimization: Relax the atomic positions and, if necessary, the lattice parameters until the forces on the atoms and the stress on the unit cell are minimized.
-
Property Calculations: After geometry optimization, perform static calculations to obtain the electronic band structure, density of states, and other desired properties.
Visualizations
Caption: Experimental workflow for investigating nickel-based phosphates.
References
- 1. Visible-light-induced ligand to metal charge transfer excitation enabled phosphorylation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. arxiv.org [arxiv.org]
- 12. repository.ju.edu.et [repository.ju.edu.et]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of Co-precipitated this compound [Ni3(PO4)2] nanoparticles prepared at varying precursor concentrations | CoLab [colab.ws]
- 15. Synthesis and characterization of Co-precipitated this compound [Ni3(PO4)2] nanoparticles prepared at varying precursor concentrations (2023) | Agnes C. Nkele | 3 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Controlled synthesis of this compound hexahedronal and flower-like architectures via a simple template-free hydrothermal route | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Analysis of Nickel Phosphate: Chemical Formula and Molecular Weight
For Immediate Release
This technical guide provides a detailed examination of the chemical formula and molecular weight of nickel phosphate (B84403), a compound with significant applications in catalysis, electrochemistry, and as a precursor for pigments. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Understanding Nickel Phosphate
This compound is an inorganic compound formed between nickel cations and phosphate anions. The most prevalent form is nickel(II) phosphate, but other oxidation states and hydrated forms are also known to exist. A precise understanding of the specific form of this compound, including its chemical formula and corresponding molecular weight, is critical for accurate experimental design, stoichiometric calculations, and material characterization.
Key Forms of this compound and Their Properties
The chemical identity and molar mass of this compound can vary depending on the oxidation state of the nickel ion and the presence of water of hydration. The table below summarizes the key quantitative data for the most common forms of this compound.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Notes |
| Nickel(II) Phosphate | Ni₃(PO₄)₂ | 366.02 | Anhydrous form.[1] |
| Nickel(II) Phosphate Octahydrate | Ni₃(PO₄)₂·8H₂O | 510.18 | A common hydrated form.[2][3] |
| Nickel(III) Phosphate | NiPO₄ | 153.67 (approx.) | Less common than nickel(II) phosphate.[4] |
Elucidation of Chemical Formulas
The chemical formulas of the different forms of this compound are determined by the ionic charges of the constituent ions.
Logical Flow for Formula Determination
Caption: Ionic charge balance for this compound formulas.
Experimental Methodologies
The molecular weights presented in this guide are calculated based on the standard atomic weights of the constituent elements. The experimental verification of these molecular weights can be achieved through various analytical techniques.
Workflow for Molecular Weight Verification
Caption: Experimental workflow for molecular weight determination.
A common method for the synthesis of nickel(II) phosphate octahydrate involves a precipitation reaction between a soluble nickel(II) salt (e.g., nickel chloride) and a soluble phosphate salt (e.g., sodium phosphate) in an aqueous solution.
Experimental Protocol: Synthesis of Nickel(II) Phosphate Octahydrate
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of nickel(II) chloride (NiCl₂·6H₂O) by dissolving the appropriate amount in deionized water.
-
Prepare a 0.33 M solution of sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) in deionized water.
-
-
Precipitation:
-
Slowly add the sodium phosphate solution to the nickel(II) chloride solution while stirring continuously.
-
A light green precipitate of nickel(II) phosphate octahydrate will form.
-
-
Aging and Washing:
-
Age the precipitate in the mother liquor for a designated period (e.g., 24 hours) to allow for crystal growth.
-
Separate the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions, followed by a final wash with ethanol.
-
-
Drying:
-
Dry the resulting solid in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the final product.
-
This guide provides foundational information for professionals working with this compound, ensuring accuracy in research and development activities. The provided data and methodologies are essential for any application where precise material characterization is paramount.
References
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of Nickel Phosphate Nanorods for Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel phosphate-based nanomaterials are emerging as highly promising electrode materials for supercapacitors due to their rich redox activity, high theoretical specific capacitance, and structural stability. Among various morphologies, one-dimensional nanorods offer distinct advantages, including providing direct pathways for electron transport and facilitating ion diffusion. The hydrothermal synthesis route presents a versatile and straightforward method for controllably producing crystalline nickel phosphate (B84403) nanorods.
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of this compound nanorods and their subsequent application in supercapacitor devices. The protocols cover the material synthesis, electrode fabrication, and comprehensive electrochemical characterization.
Data Presentation
Table 1: Hydrothermal Synthesis Parameters for this compound Nanorods
| Parameter | Value | Reference |
| Nickel Precursor | Nickel Chloride Hexahydrate (NiCl₂·6H₂O) | [1] |
| Phosphate Precursor | Sodium Dihydrogen Phosphate (NaH₂PO₄) | [1] |
| Solvent | Deionized Water | [1] |
| Temperature | 120-180 °C | [1] |
| Reaction Time | 12-24 hours | [1] |
| pH | ~4-7 | [2] |
Table 2: Electrochemical Performance of this compound Nanorod-Based Supercapacitors
| Parameter | Value | Test Conditions | Reference |
| Specific Capacitance | Up to 1700 F g⁻¹ | at 0.5 mA cm⁻² | [1] |
| Volumetric Energy Density | 0.446 mWh cm⁻³ | at 0.5 mA cm⁻² | [1] |
| Volumetric Power Density | 44.1 mW cm⁻³ | at 6.0 mA cm⁻² | [1] |
| Cycling Stability | >97% capacitance retention after 10,000 cycles | at 10 A g⁻¹ | [1] |
| Coulombic Efficiency | Approaching 100% | - | [3] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound Nanorods
This protocol details the one-pot hydrothermal synthesis of Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods.[1]
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized (DI) water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar ratio of NiCl₂·6H₂O and NaH₂PO₄ in DI water. A typical molar ratio is 1:1.
-
Stir the solution vigorously for 30 minutes at room temperature to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a constant temperature between 120-180 °C for 12-24 hours.
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.
-
Wash the collected product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C for 12 hours. The resulting powder consists of this compound nanorods.
-
Protocol 2: Fabrication of this compound Nanorod Electrode
Materials:
-
Synthesized this compound nanorods
-
Acetylene (B1199291) black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Nickel foam (current collector)
-
Mortar and pestle
-
Doctor blade
Procedure:
-
Slurry Preparation:
-
Mix the synthesized this compound nanorods, acetylene black, and PVDF binder in a weight ratio of 80:10:10 in a mortar.
-
Add a few drops of NMP solvent and grind the mixture into a homogeneous slurry.
-
-
Electrode Coating:
-
Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water, and then dry it.
-
Coat the prepared slurry onto the cleaned nickel foam using a doctor blade.
-
-
Drying and Pressing:
-
Dry the coated electrode in a vacuum oven at 80 °C for 12 hours to remove the solvent.
-
Press the dried electrode at 10 MPa to ensure good contact between the active material and the current collector.
-
Protocol 3: Electrochemical Characterization of the Supercapacitor
Equipment:
-
Electrochemical workstation
-
Three-electrode cell setup (Working electrode: this compound nanorod electrode; Counter electrode: platinum wire; Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Electrolyte: 1 M KOH aqueous solution
Methods:
-
Cyclic Voltammetry (CV):
-
Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV s⁻¹) within a potential window of -0.2 to 0.55 V (vs. SCE).[1]
-
The shape of the CV curves indicates the capacitive behavior of the electrode.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Conduct GCD measurements at different current densities (e.g., 1, 2, 5, 10 A g⁻¹).
-
Calculate the specific capacitance from the discharge curves using the formula: C = (I × Δt) / (m × ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
-
The Nyquist plot provides information about the internal resistance and charge transfer kinetics of the electrode.
-
-
Cycling Stability Test:
-
Perform repeated GCD cycles at a constant current density (e.g., 10 A g⁻¹) for a large number of cycles (e.g., 5,000-10,000 cycles).
-
Calculate the capacitance retention to evaluate the long-term stability of the electrode.
-
Visualizations
Caption: Workflow for the hydrothermal synthesis of this compound nanorods.
Caption: Workflow for the fabrication of a this compound nanorod supercapacitor electrode.
Caption: Workflow for the electrochemical characterization of the supercapacitor.
References
Application Notes and Protocols for Sol-Gel Preparation of Nickel Phosphate OER Electrocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxygen evolution reaction (OER) is a critical component of electrochemical water splitting for hydrogen production and is pivotal in the development of renewable energy technologies. Nickel-based materials are promising, earth-abundant electrocatalysts for the OER. Among these, nickel phosphates have demonstrated significant catalytic activity and stability. The sol-gel method offers a versatile and straightforward approach to synthesize these materials with good control over their composition and structure. This document provides detailed application notes and protocols for the preparation of various nickel phosphate (B84403) phases for use as OER electrocatalysts, based on established research.
Data Presentation
The following table summarizes the electrochemical performance of various nickel-based OER electrocatalysts. While specific data for sol-gel synthesized nickel phosphates is limited in publicly available literature, this table includes relevant examples of nickel phosphates prepared by other methods and other nickel-based oxides prepared by the sol-gel method to provide a comparative overview.
| Electrocatalyst Material | Synthesis Method | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte |
| papain/Ni₃(PO₄)₂ | Biosynthesis | 217 | Not Reported | 1 M KOH |
| c-Ni₂P₄O₁₂/a-NiMoOx/NF | Hydrothermal & Gas-phase phosphating | 250 (at 20 mA/cm²) | Not Reported | 1 M KOH |
| Ni₀.₇₅Fe₀.₂₅O | Sol-Gel | ~290 | Not Reported | Alkaline |
| NiO Nanoparticles | Sol-Gel & Hydrothermal | 335 | 136 | Not Reported |
| Co-Ni-P | Electrodeposition | 340 | 67 | Alkaline |
Experimental Protocols
This section details the sol-gel synthesis protocols for three distinct nickel phosphate phases: Ni₃(PO₄)₂, Ni₂P₂O₇, and Ni₂P₄O₁₂.
Materials and Reagents
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)
-
Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)
-
Malic acid (MA)
-
Deionized water
-
Nafion® solution (5 wt%)
-
Potassium hydroxide (B78521) (KOH)
Synthesis of this compound Electrocatalysts
This protocol is adapted from a malic acid (MA)-aided sol-gel method.
1. Precursor Solution Preparation: a. For each this compound phase, dissolve 10 mmol of Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), the corresponding amount of ammonium dihydrogen phosphate (NH₄H₂PO₄), and malic acid (MA) in 50 mL of deionized water. b. The molar ratios of Ni:P:MA should be adjusted according to the desired final product as specified in the table below:
| Target Compound | Molar Ratio (Ni:P:MA) |
| Ni₃(PO₄)₂ | 6 : 4 : 15 |
| Ni₂P₂O₇ | 1 : 1 : 3 |
| Ni₂P₄O₁₂ | 2 : 4 : 9 |
2. Sol-Gel Transition and Drying: a. Stir the solution continuously at room temperature until all precursors are fully dissolved, forming a clear sol. b. Evaporate the solvent by heating the solution at 80°C in an oven or on a hot plate with continuous stirring. This will gradually transform the sol into a viscous gel. c. Continue heating at 80°C until a dried solid powder is obtained.
3. Calcination: a. Transfer the dried solid into a ceramic crucible. b. Calcine the powder in a muffle furnace under an ambient atmosphere for 5 hours. The calcination temperature is crucial for the formation of the desired crystalline phase:
| Target Compound | Calcination Temperature (°C) |
| Ni₃(PO₄)₂ | 800 |
| Ni₂P₂O₇ | 700 |
| Ni₂P₄O₁₂ | 800 |
c. After calcination, allow the furnace to cool down to room temperature naturally. d. The resulting powders should be Ni₃(PO₄)₂ (yellow), Ni₂P₂O₇ (yellow), and Ni₂P₄O₁₂ (gray).
Electrochemical Characterization Protocol
1. Electrode Preparation: a. Prepare a catalyst ink by dispersing 5 mg of the synthesized this compound powder in a mixture of 1 mL of ethanol and 40 µL of 5 wt% Nafion® solution. b. Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion. c. Drop-cast a specific volume (e.g., 5 µL) of the catalyst ink onto a glassy carbon electrode (GCE) or other suitable substrate. d. Allow the electrode to dry completely at room temperature.
2. Electrochemical Measurements: a. Perform all electrochemical measurements in a standard three-electrode cell containing a 1 M KOH electrolyte. b. Use the prepared this compound-coated electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO). c. Record Linear Sweep Voltammetry (LSV) curves at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity. d. Correct all measured potentials for the iR drop and convert to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(ref) + 0.059 × pH + E°(ref). e. Determine the overpotential required to achieve a current density of 10 mA/cm². f. Construct the Tafel plot (η vs. log(j)) from the LSV data to determine the Tafel slope, which provides insight into the OER reaction kinetics.
Visualizations
Sol-Gel Synthesis Workflow
Caption: Workflow for the sol-gel synthesis of this compound.
Logical Relationship of OER Electrocatalysis Evaluation
Caption: Logical workflow for OER performance evaluation.
Application Notes and Protocols for Electrochemical Deposition of Thin-Film Nickel Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical deposition of thin-film nickel phosphate (B84403). It covers various deposition techniques, including potentiostatic, galvanostatic, and cyclic voltammetry methods, with a focus on their applications in research and development, including potential relevance to the biomedical field.
Introduction to Electrochemical Deposition of Nickel Phosphate
Electrochemical deposition is a versatile and cost-effective technique for fabricating thin films of various materials, including this compound (Ni₃(PO₄)₂). This method allows for precise control over film thickness, morphology, and composition by manipulating electrochemical parameters such as potential, current, and deposition time. This compound thin films are gaining interest in diverse fields, from energy storage to biomedical applications, owing to their unique chemical and physical properties.
Electrochemical Deposition Techniques and Protocols
This section outlines the detailed experimental protocols for the three primary electrochemical deposition techniques used to synthesize this compound thin films.
Potentiostatic Deposition
In potentiostatic deposition, a constant electrical potential is applied between the working electrode (substrate) and a reference electrode. This method allows for precise control over the deposition rate and the resulting film morphology.
Experimental Protocol:
-
Electrolyte Preparation: Prepare an aqueous electrolyte solution containing a nickel salt (e.g., nickel sulfate, NiSO₄) and a phosphate source (e.g., phosphoric acid, H₃PO₄). The pH of the solution is a critical parameter and should be adjusted to the desired value using a suitable acid or base (e.g., sulfuric acid or sodium hydroxide).
-
Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, consisting of the substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Deposition: Immerse the electrodes in the electrolyte solution. Apply a constant cathodic potential to the working electrode using a potentiostat. The deposition potential is a key parameter that influences the film's properties.
-
Post-Deposition Treatment: After the desired deposition time, remove the coated substrate from the electrolyte, rinse it thoroughly with deionized water, and dry it in a controlled atmosphere.
Workflow for Potentiostatic Deposition:
Caption: Workflow for potentiostatic deposition of this compound.
Galvanostatic Deposition
Galvanostatic deposition involves applying a constant current between the working electrode and the counter electrode. This method is particularly useful for achieving a uniform deposition rate over the entire substrate surface.
Experimental Protocol:
-
Electrolyte Preparation: The electrolyte composition is similar to that used in the potentiostatic method, containing a nickel salt and a phosphate source.
-
Electrochemical Cell Setup: A two or three-electrode setup can be used. In a two-electrode setup, the substrate is the cathode and a nickel or platinum electrode serves as the anode.
-
Deposition: Apply a constant cathodic current density to the working electrode using a galvanostat or a potentiostat in galvanostatic mode. The current density directly controls the rate of deposition.[1][2]
-
Post-Deposition Treatment: Follow the same rinsing and drying procedure as in the potentiostatic method.
Workflow for Galvanostatic Deposition:
Caption: Workflow for galvanostatic deposition of this compound.
Cyclic Voltammetry (CV) Deposition
Cyclic voltammetry can be used for the synthesis of this compound films by repeatedly scanning the potential between two set limits. This technique provides insights into the electrochemical reactions occurring at the electrode surface and allows for the deposition of thin, uniform films.
Experimental Protocol:
-
Electrolyte Preparation: Use a similar electrolyte composition as for the other methods.
-
Electrochemical Cell Setup: A three-electrode cell is required.
-
Deposition: Cycle the potential of the working electrode between a lower and an upper limit at a specific scan rate for a set number of cycles. The potential window and scan rate are critical parameters for controlling the film growth.
-
Post-Deposition Treatment: After the desired number of cycles, rinse and dry the substrate.
Workflow for CV Deposition:
References
- 1. Nickel nanoparticle-induced cell transformation: involvement of DNA damage and DNA repair defect through HIF-1α/miR-210/Rad52 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel nanoparticles induce autophagy and apoptosis via HIF-1α/mTOR signaling in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nickel Phosphide Catalysts from Nickel Phosphate Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of nickel phosphide (B1233454) (NiₓPᵧ) catalysts derived from nickel phosphate (B84403) precursors. This method offers a reliable route to produce active and robust catalysts for various chemical transformations, including hydrodesulfurization (HDS) and the hydrogen evolution reaction (HER).
Introduction
Nickel phosphide catalysts have emerged as a promising alternative to more expensive noble metal catalysts in a range of catalytic applications. Their unique electronic and structural properties contribute to their high activity and stability. The use of nickel phosphate as a precursor offers a straightforward and controllable method for the synthesis of various nickel phosphide phases, most notably Ni₂P. The final properties and catalytic performance of the material are highly dependent on the synthesis parameters, particularly the reduction temperature and the initial phosphorus-to-nickel (P/Ni) molar ratio.
This document outlines the detailed experimental protocols for the synthesis of supported nickel phosphide catalysts via the temperature-programmed reduction (TPR) of a this compound precursor. It also presents key characterization data and catalytic performance metrics in a structured format to facilitate comparison and experimental design.
Data Presentation
Catalyst Characterization Data
The physical and chemical properties of nickel phosphide catalysts are crucial for their performance. The following table summarizes typical characterization data for a silica-supported Ni₂P catalyst prepared from a this compound precursor.
| Catalyst | Precursor P/Ni Molar Ratio | Reduction Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Ni₂P Particle Size (nm) |
| Ni₂P/SiO₂ | 0.8 | 600 | 150 - 250 | 0.3 - 0.5 | 5 - 10 | 7 - 15 |
| Ni₂P/Al₂O₃ | 2.0 | 650 | 100 - 200 | 0.2 - 0.4 | 4 - 8 | 8 - 20 |
Catalytic Performance Data
The following tables showcase the catalytic activity of nickel phosphide catalysts synthesized from this compound precursors in two key reactions: hydrodesulfurization (HDS) of dibenzothiophene (B1670422) (DBT) and the hydrogen evolution reaction (HER).
Table 1: Hydrodesulfurization (HDS) of Dibenzothiophene (DBT)
| Catalyst | Support | Reduction Temperature (°C) | Reaction Temperature (°C) | DBT Conversion (%) |
| Ni₂P/TiO₂-Al₂O₃ | TiO₂-Al₂O₃ | 700 | 333 | 96.0[1] |
| Ni₂P/Al₂O₃(L-W) | Al₂O₃ | - | 320 | 94.5[2] |
Reaction Conditions: 3.0 MPa H₂, H₂/oil ratio = 500 (V/V), WHSV = 2.0 h⁻¹[1]
Table 2: Hydrogen Evolution Reaction (HER) in 1.0 M KOH
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Ni-P 2h | 158 | 75[3] |
| Ni-P-Pt/NF | 34 | 31[4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a supported Ni₂P catalyst from a this compound precursor using the temperature-programmed reduction (TPR) method.
Protocol 1: Synthesis of Supported Ni₂P Catalyst
Materials:
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Silica (SiO₂) or Alumina (B75360) (Al₂O₃) support (e.g., 100-200 mesh)
-
Deionized water
-
High-purity hydrogen (H₂) gas
-
High-purity nitrogen (N₂) or argon (Ar) gas
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and hotplate
-
Rotary evaporator (optional)
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz tube reactor
-
Gas flow controllers
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of diammonium hydrogen phosphate.
-
In a separate beaker, dissolve nickel(II) acetate tetrahydrate in deionized water.
-
Slowly add the nickel acetate solution to the diammonium phosphate solution while stirring vigorously. A precipitate of this compound will form. The P/Ni molar ratio can be adjusted by varying the amounts of the precursors. For Ni₂P on silica, a P/Ni ratio of 0.8 is often optimal, while for alumina supports, a higher ratio of 2.0 may be required to compensate for interactions with the support.[5]
-
-
Impregnation:
-
Add the desired amount of the support material (e.g., SiO₂) to the this compound precursor slurry.
-
Stir the mixture for several hours at room temperature to ensure uniform impregnation.
-
Remove the excess water using a rotary evaporator or by gentle heating on a hotplate until a thick paste is formed.
-
-
Drying and Calcination:
-
Dry the impregnated support in an oven at 110-120°C overnight.
-
Calcine the dried material in a tube furnace under a flow of air or an inert gas (N₂ or Ar). A typical calcination procedure involves heating to 500°C at a ramp rate of 5°C/min and holding for 3-4 hours.
-
-
Temperature-Programmed Reduction (TPR):
-
Place the calcined precursor in a quartz tube reactor within the tube furnace.
-
Purge the system with an inert gas (N₂ or Ar) for 30 minutes to remove any residual air.
-
Switch to a flow of pure hydrogen (H₂). A high flow rate is recommended to efficiently remove the water vapor produced during reduction.[6]
-
Heat the reactor to the desired reduction temperature (e.g., 600-700°C) at a controlled ramp rate (e.g., 1-10°C/min). The final reduction temperature significantly impacts the phase and crystallinity of the resulting nickel phosphide.
-
Hold at the final temperature for 2-4 hours to ensure complete reduction and phosphide formation.
-
-
Passivation and Handling:
-
After reduction, cool the catalyst to room temperature under a flow of H₂.
-
To prevent pyrophoric oxidation upon exposure to air, the catalyst should be passivated. This is typically done by switching to a flow of a 1% O₂ in N₂ or Ar mixture at room temperature for 1-2 hours.
-
The passivated catalyst can then be safely handled and stored for further characterization and use.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of a supported nickel phosphide catalyst from a this compound precursor.
Logical Relationships in Catalyst Synthesis
The properties of the final nickel phosphide catalyst are determined by key synthesis parameters. This diagram shows the relationship between the precursor composition and reduction temperature on the resulting catalyst phase and its catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of phosphating time on the electrocatalytic activity of nickel phosphide nanorod arrays grown on Ni foam | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel Phosphate as an Electrocatalyst for the Oxygen Evolution Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxygen evolution reaction (OER) is a critical process in various renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. However, the sluggish kinetics of the OER often necessitate the use of efficient electrocatalysts to minimize the energy input. Nickel phosphate-based materials have emerged as a promising class of non-precious metal electrocatalysts for the OER, demonstrating high activity and stability in alkaline media.[1][2][3] This document provides detailed application notes and standardized protocols for the synthesis, characterization, and electrochemical evaluation of nickel phosphate (B84403) electrocatalysts for the OER.
Data Presentation: Performance Metrics
The following tables summarize the key performance metrics for various this compound and related electrocatalysts for the OER, facilitating a comparative analysis of their catalytic activity.
Table 1: OER Performance of this compound-Based Electrocatalysts in Alkaline Media
| Electrocatalyst | Synthesis Method | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| monoclinic Ni₃(PO₄)₂ | Sol-gel | Superior to NiO and Ni₂P | Correlates with Ni-O bond length | Stable after 1000 potential cycles | [1][2][3] |
| monoclinic Ni₂P₂O₇ | Sol-gel | Superior to NiO and Ni₂P | Correlates with Ni-O bond length | Not specified | [1][2][3] |
| monoclinic Ni₂P₄O₁₂ | Sol-gel | Superior to NiO and Ni₂P | Correlates with Ni-O bond length | Not specified | [1][2][3] |
| NiFe-Phosphate/Ni Foam | Hydrothermal | 206 | 31 | Stable for 300 hours at 20 mA/cm² | [4] |
| (Co₀.₅Ni₀.₅)₃(PO₄)₂ | Converted from LDH | 273 | Not specified | Not specified | [5] |
| Fe-doped NiCo Phosphate | Not specified | 234 | Not specified | Not specified | [5] |
| Papain/Ni₃(PO₄)₂ | Green synthesis | 217 | Not specified | Good cyclic stability | [6] |
| Ni₂P nanowires | Hydrothermal | 280 (at 1.51 V vs. RHE) | 46 | Good | [7] |
| Oxygen-incorporated Ni₂P | Low-temp phosphidation | 347 | 63 | Stable | [8] |
| Ni₀.₈₃Co₀.₁₇P/Ni Foam | Electroless plating | 295 | 45 | Stable for 25 hours | [9] |
Note: The performance of electrocatalysts can be influenced by various factors including the synthesis method, electrode preparation, and testing conditions.
Experimental Protocols
I. Synthesis of this compound Electrocatalysts
This section details a general protocol for the synthesis of this compound materials. Specific parameters may need to be optimized based on the desired phase and morphology.
A. Sol-Gel Synthesis of Monoclinic Ni₃(PO₄)₂
This method is adapted from literature describing the synthesis of various this compound phases.[2]
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Citric acid
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and (NH₄)₂HPO₄ in deionized water. The molar ratio of Ni:P should be adjusted to achieve the desired this compound phase (e.g., 3:2 for Ni₃(PO₄)₂).
-
Add citric acid to the solution as a chelating agent. The molar ratio of citric acid to total metal ions is typically 1:1.
-
-
Gel Formation:
-
Heat the solution at 80°C with constant stirring until a viscous gel is formed.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 120°C overnight to remove residual water.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a muffle furnace at a temperature range of 600-800°C for several hours in air. The exact temperature and duration will influence the crystallinity and phase purity of the final product.
-
-
Product Collection:
-
Allow the furnace to cool down to room temperature.
-
Collect the resulting this compound powder for characterization and electrode preparation.
-
B. Hydrothermal Synthesis of this compound on a Substrate (e.g., Ni Foam)
This protocol is a generalized procedure based on methods for growing catalysts directly on conductive substrates.[4]
Materials:
-
Nickel foam (NF)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Urea (CO(NH₂)₂)
-
Deionized water
-
Ethanol and Acetone (for cleaning)
Procedure:
-
Substrate Cleaning:
-
Cut the nickel foam into desired dimensions (e.g., 1x2 cm).
-
Clean the NF by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.
-
-
Precursor Solution Preparation:
-
Prepare an aqueous solution containing NiCl₂·6H₂O, NaH₂PO₄, and urea. The concentrations should be optimized based on the desired loading and morphology.
-
-
Hydrothermal Reaction:
-
Place the cleaned nickel foam and the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 120-180°C for 6-12 hours.
-
-
Washing and Drying:
-
After the autoclave has cooled to room temperature, remove the nickel foam.
-
Rinse the catalyst-coated nickel foam thoroughly with deionized water and ethanol.
-
Dry the sample in a vacuum oven at 60°C overnight.
-
II. Electrode Preparation and Electrochemical Evaluation
This section outlines a standardized protocol for preparing the working electrode and performing electrochemical measurements for OER activity. This protocol is based on established best practices for evaluating OER electrocatalysts.[10][11][12]
A. Working Electrode Preparation
Materials:
-
Synthesized this compound catalyst powder
-
Carbon black (e.g., Vulcan XC-72) or another conductive support[2]
-
Nafion solution (5 wt%)
-
Isopropanol (B130326) and deionized water mixture (e.g., 1:1 v/v)
-
Glassy carbon rotating disk electrode (RDE) or other substrates (e.g., nickel foam, carbon paper)
Procedure:
-
Catalyst Ink Preparation:
-
Disperse a specific amount of the catalyst powder (e.g., 5 mg) and conductive carbon (e.g., 1 mg) in a mixture of isopropanol and deionized water (e.g., 1 mL).
-
Add a small amount of Nafion solution (e.g., 20-40 µL) as a binder.
-
Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Electrode Coating:
-
Drop-cast a precise volume of the catalyst ink onto the surface of the polished glassy carbon electrode to achieve a target loading (e.g., 0.2-0.6 mg/cm²).[10]
-
Allow the electrode to dry at room temperature.
-
B. Electrochemical Measurements
Setup:
-
Electrochemical Workstation (Potentiostat/Galvanostat)
-
Three-Electrode Cell:
-
Working Electrode (WE): The prepared this compound catalyst electrode.
-
Counter Electrode (CE): A platinum wire or graphite (B72142) rod.
-
Reference Electrode (RE): A saturated calomel (B162337) electrode (SCE), Ag/AgCl, or a mercury/mercuric oxide (Hg/HgO) electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.
-
-
Electrolyte: 1.0 M KOH or NaOH solution, saturated with O₂ by bubbling for at least 30 minutes prior to and during the measurements.
Procedures:
-
iR Correction: Measure the uncompensated solution resistance (Ru) using high-frequency electrochemical impedance spectroscopy (EIS) and correct all measured potentials for the iR drop (E_corrected = E_measured - i*Ru).
-
Cyclic Voltammetry (CV):
-
Cycle the potential in a non-faradaic region (e.g., 0.9 to 1.1 V vs. RHE) at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s) to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemical active surface area (ECSA).
-
-
Linear Sweep Voltammetry (LSV):
-
Record the OER polarization curve by sweeping the potential from a non-catalytic region to a potential where significant oxygen evolution occurs (e.g., 1.0 to 1.8 V vs. RHE) at a slow scan rate (e.g., 5 or 10 mV/s) to ensure steady-state conditions.[11][13] The use of a rotating disk electrode (RDE) at a specific rotation speed (e.g., 1600 rpm) can help to remove evolved oxygen bubbles from the electrode surface.[12]
-
-
Tafel Analysis:
-
Plot the overpotential (η) versus the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insight into the OER mechanism.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS at a specific overpotential in the OER region to investigate the charge transfer resistance and other interfacial processes.
-
-
Chronoamperometry or Chronopotentiometry:
-
Assess the long-term stability of the catalyst by holding the potential or current constant for an extended period (e.g., 10-24 hours) and monitoring the current density or potential, respectively.
-
Visualizations
Synthesis and Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound electrocatalysts.
Caption: Experimental workflow for OER electrocatalyst testing.
Proposed OER Mechanism on this compound
The exact mechanism of OER on this compound is still a subject of research, but it is generally accepted to proceed through the formation of nickel oxyhydroxide (NiOOH) as the active catalytic species.[14] The phosphate groups are believed to play a crucial role in modifying the electronic structure of the nickel centers, thereby enhancing their catalytic activity.[1][3]
Caption: Proposed mechanism of the Oxygen Evolution Reaction on a Nickel site.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00794H [pubs.rsc.org]
- 3. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Green synthesis of hybrid papain/Ni3(PO4)2 rods electrocatalyst for enhanced oxygen evolution reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | One-Step Synthesis of Bifunctional Nickel Phosphide Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 8. Enhanced oxygen evolution reaction of metallic nickel phosphide nanosheets by surface modification - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. summit.sfu.ca [summit.sfu.ca]
- 14. mdpi.com [mdpi.com]
Application of Amorphous Nickel Phosphate in High-Performance Supercapacitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous nickel phosphate (B84403) (a-Ni₃(PO₄)₂) has emerged as a highly promising electrode material for high-performance supercapacitors. Its disordered atomic structure provides an abundance of electroactive sites and shortened ion diffusion pathways, leading to exceptional specific capacitance, high energy and power densities, and long-term cycling stability. These properties make it a compelling candidate for next-generation energy storage devices. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of amorphous nickel phosphate in supercapacitors.
Data Presentation
The electrochemical performance of amorphous this compound and its composites from various studies is summarized in the tables below for easy comparison.
Table 1: Performance of Pure Amorphous this compound Electrodes
| Material | Synthesis Method | Electrolyte | Specific Capacitance/Capacity | Energy Density | Power Density | Cycling Stability | Reference |
| Amorphous Ni₃(PO₄)₂ (N300) | Sonochemical followed by calcination at 300°C | 1 M KOH | 620 C/g at 0.4 A/g | 76 Wh/kg | 599 W/kg | 88.5% retention after 3000 cycles | [1][2][3] |
| Amorphous NiHPO₄·3H₂O | Chemical Precipitation | Not Specified | ~2191 F/g at 0.5 A/g | 112 Wh/kg | 501 W/kg | 101% retention after 500 cycles | [4] |
| Amorphous, hydrous this compound | Successive Ionic Layer Adsorption and Reaction (SILAR) | Not Specified | 1700 F/g (814 C/g) at 0.5 mA/cm² | 40.37 Wh/kg | 1.689 kW/kg | 96.55% retention over 5000 cycles | [5] |
| Amorphous BaₓNi₃₋ₓ(PO₄)₂ nanofibers | Cation Exchange Reaction | Not Specified | 1058 F/g at 0.5 A/g | Not Reported | Not Reported | Not Reported |
Table 2: Performance of Amorphous this compound-Based Composite Electrodes
| Material | Synthesis Method | Electrolyte | Specific Capacitance/Capacity | Energy Density | Power Density | Cycling Stability | Reference |
| Amorphous Ni₃(PO₄)₂/rGO-300 | Hydrothermal-calcination | Not Specified | 1726 F/g at 0.5 A/g | 57.42 Wh/kg | 160 W/kg | Not Reported | [6][7] |
| Amorphous Ni₃(PO₄)₂-Ag₃PO₄ nanocomposite | Sonochemical followed by calcination | 1 M KOH | 478 C/g at 1 A/g | 32.4 Wh/kg | 399.5 W/kg | ~82% retention after 5000 cycles | [8] |
| Amorphous Ni-Co-Mn phosphate@Ti₃C₂Tₓ | Electrodeposition | PVA-KOH | 342 mAh/g at 5.0 A/g | 22 Wh/kg | 0.80 kW/kg | 98.8% retention for 5000 cycles | [9] |
Experimental Protocols
Synthesis of Amorphous this compound (Sonochemical Method)
This protocol is adapted from a method known to produce amorphous this compound with high specific capacitance.[2]
Materials:
-
Nickel(II) acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Deionized (DI) water
Equipment:
-
Ultrasonic bath/sonicator (probe or bath)
-
Beakers
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Tube furnace
Procedure:
-
Prepare a 15 mM solution of Ni(CH₃COO)₂·4H₂O in DI water.
-
Prepare a 15 mM solution of Na₂HPO₄ in DI water.
-
While stirring vigorously, add the Na₂HPO₄ solution dropwise into the Ni(CH₃COO)₂·4H₂O solution.
-
Submerge the beaker in an ultrasonic bath and sonicate the mixture for 30 minutes. A light green precipitate will form.
-
Collect the precipitate by centrifugation at 5000 rpm for 10 minutes.
-
Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed product in an oven at 60°C overnight.
-
To maintain the amorphous phase, calcine the dried powder in a tube furnace at 300°C for 3 hours in an air atmosphere. The resulting material is designated as N300.[2]
Caption: Workflow for the sonochemical synthesis of amorphous this compound.
Electrode Fabrication
Materials:
-
Amorphous this compound (active material)
-
Acetylene (B1199291) black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Nickel foam (current collector)
Equipment:
-
Analytical balance
-
Mortar and pestle or planetary ball mill
-
Spatula
-
Glass vial
-
Magnetic stirrer
-
Doctor blade or brush
-
Vacuum oven
-
Hydraulic press
Procedure:
-
Prepare a slurry by mixing the amorphous this compound, acetylene black, and PVDF in a weight ratio of 80:10:10.
-
Add a few drops of NMP to the mixture and grind in a mortar and pestle until a homogeneous, viscous slurry is formed.
-
Clean a piece of nickel foam by sonicating it in acetone, ethanol, and DI water for 15 minutes each, and then dry it in an oven.
-
Coat the prepared slurry onto the cleaned nickel foam.
-
Dry the coated electrode in a vacuum oven at 80°C for 12 hours to remove the NMP solvent.
-
Press the dried electrode at 10 MPa to ensure good contact between the active material and the current collector.
-
The mass loading of the active material on the electrode is typically around 3-5 mg/cm².
References
- 1. Ultrahigh capacitance of amorphous this compound for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ultrahigh capacitance of amorphous this compound for asymmetric supercapacitor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amorphous mesoporous this compound/reduced graphene oxide with superior performance for electrochemical capacitors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Amorphous mesoporous this compound/reduced graphene oxide with superior performance for electrochemical capacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pccm.princeton.edu [pccm.princeton.edu]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for Sonochemical Synthesis of Nickel Phosphate-Silver Phosphate Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of nickel phosphate-silver phosphate (B84403) (Ni₃(PO₄)₂-Ag₃PO₄) nanocomposites using a sonochemical method. The unique properties of these nanocomposites, including their enhanced photocatalytic and potential antimicrobial activities, make them promising candidates for a range of applications, from environmental remediation to biomedical research.
Introduction
This compound and silver phosphate are both functional materials with interesting catalytic and biological properties. The sonochemical synthesis route offers a rapid, efficient, and facile method for producing nanoparticles with uniform morphology and high purity.[1][2] The cavitation phenomenon induced by high-intensity ultrasound facilitates chemical reactions, leading to the formation of nanostructured materials.[3] Combining this compound with silver phosphate into a nanocomposite can lead to synergistic effects, potentially enhancing their individual properties. These materials are of interest for applications such as the degradation of organic pollutants and as antimicrobial agents.[4][5][6][7]
Experimental Protocols
This section details the step-by-step procedure for the sonochemical synthesis of Ni₃(PO₄)₂-Ag₃PO₄ nanocomposites.
Materials Required
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄)
-
Silver nitrate (B79036) (AgNO₃)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized (DI) water
Equipment
-
High-intensity ultrasonic probe sonicator (20 kHz)
-
Beakers and magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Furnace for calcination (optional)
Synthesis of this compound (Ni₃(PO₄)₂) Nanoparticles
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of nickel chloride (NiCl₂·6H₂O) in deionized water.
-
In a separate beaker, dissolve a corresponding amount of disodium hydrogen phosphate (Na₂HPO₄) in deionized water.
-
-
Sonochemical Reaction:
-
Place the nickel chloride solution in a reaction vessel.
-
Slowly add the disodium hydrogen phosphate solution to the nickel chloride solution under constant stirring.
-
Immerse the ultrasonic probe into the solution.
-
Sonicate the mixture for a specified duration (e.g., 30-60 minutes) at a controlled temperature. The power of the sonicator should be kept constant.[8]
-
-
Purification:
-
After sonication, centrifuge the resulting precipitate to separate it from the supernatant.
-
Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified this compound nanoparticles in an oven at a low temperature (e.g., 60-80 °C).
-
Synthesis of this compound-Silver Phosphate (Ni₃(PO₄)₂-Ag₃PO₄) Nanocomposites
This protocol describes an in-situ precipitation method under sonication.
-
Dispersion of this compound:
-
Disperse a specific amount of the as-synthesized Ni₃(PO₄)₂ nanoparticles in deionized water using sonication for approximately 10 minutes to obtain a uniform suspension.[4]
-
-
Addition of Silver Precursor:
-
To this suspension, add a calculated amount of silver nitrate (AgNO₃) under continuous stirring.[4]
-
-
Formation of Silver Phosphate:
-
Slowly add a solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) dropwise to the mixture. The molar ratio of AgNO₃ to (NH₄)₂HPO₄ should be maintained at 3:1.[4]
-
-
Sonochemical Treatment:
-
Subject the entire mixture to high-intensity ultrasound for a defined period (e.g., 30-60 minutes) to facilitate the formation and deposition of Ag₃PO₄ nanoparticles onto the Ni₃(PO₄)₂.
-
-
Purification and Drying:
-
Separate the resulting nanocomposite by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol.
-
Dry the final Ni₃(PO₄)₂-Ag₃PO₄ nanocomposite in an oven at a low temperature.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of sonochemically synthesized phosphate-based nanocomposites. The exact values will depend on the specific synthesis parameters.
Table 1: Physicochemical Properties of Phosphate-Based Nanocomposites
| Property | Ni₃(PO₄)₂ | Ag₃PO₄/NiO Composite | NiSe₂/Ag₃PO₄ Composite | Reference |
| Crystallite Size (nm) | ~55 | - | 47.73 | [6][9] |
| Band Gap (eV) | - | ~2.9 (for NiO) | - | [4] |
| Surface Area (m²/g) | 32.4 (for NiP/CNT composite) | - | - | [8] |
Table 2: Photocatalytic Performance of Phosphate-Based Nanocomposites
| Nanocomposite | Pollutant | Degradation Efficiency (%) | Time (min) | Rate Constant (min⁻¹) | Reference |
| Ag₃PO₄/NiO (5% NiO) | Rhodamine B | 96 | 15 | 0.2238 | [4][10] |
| 20% NiSe₂/Ag₃PO₄ | Rhodamine B | ~100 | 20 | 0.1266 | [6] |
| 20% NiSe₂/Ag₃PO₄ | Bisphenol A | ~100 | 30 | 0.2275 | [6] |
| Ag₃PO₄/SnO₂ | Isoproturon (B30282) | 97 | 120 | - | [11] |
| Ag₃PO₄/T-ZnOw | Rhodamine B | 92.9 | - | 0.05179 | [12] |
Table 3: Antimicrobial Activity of Related Nanomaterials
| Nanomaterial | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Nickel Oxide NPs | S. aureus | 0.4 | 0.8 | [13] |
| Silver Nanoparticles | E. coli / S. aureus | Varies with size | - | [14] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Visualized Workflows and Mechanisms
Experimental Workflow
References
- 1. Performance comparison of 2D this compound nanoparticles prepared via sonochemical and microwave-assisted hydrothermal routes for supercapattery - Sunway Institutional Repository [eprints.sunway.edu.my]
- 2. mdpi.com [mdpi.com]
- 3. Novel pathway for the sonochemical synthesis of silver nanoparticles with near-spherical shape and high stability in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocompatible nickel-prussian blue@silver nanocomposites show potent antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdmf.org.br [cdmf.org.br]
- 11. Frontiers | Synergistic heterojunction effects in Ag3PO4/SnO2 nanocomposites: a photocatalytic study on isoproturon degradation [frontiersin.org]
- 12. Fabrication and Photocatalytic Activity of Ag3PO4/T-ZnOw Heterostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel Nanoparticles: Applications and Antimicrobial Role against Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Nickel Phosphate as a Catalyst for Electrochemical Methanol Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing nickel phosphate-based materials as efficient and cost-effective catalysts for the electrochemical oxidation of methanol (B129727). This technology is of significant interest in the development of direct methanol fuel cells (DMFCs), which offer a promising alternative to traditional power sources.
Introduction
The electrochemical oxidation of methanol is a critical reaction in energy conversion technologies. While platinum-based catalysts have traditionally been used, their high cost and susceptibility to poisoning by intermediates like carbon monoxide (CO) have hindered widespread commercialization. Nickel phosphate (B84403) (Ni₃(PO₄)₂) has emerged as a promising non-precious metal catalyst due to its high catalytic activity, stability in alkaline media, and lower cost. The catalytic mechanism involves the in-situ formation of nickel oxyhydroxide (NiOOH) from nickel hydroxide (B78521) (Ni(OH)₂), which then acts as the primary oxidizing agent for methanol.
Data Presentation
The performance of this compound catalysts is highly dependent on their morphology and composition. Below is a summary of quantitative data from various studies on this compound and related nickel-based catalysts for methanol oxidation.
| Catalyst Material | Morphology | Peak Current Density (mA cm⁻²) | Onset Potential (V vs. ref) | Stability | Reference Electrode |
| Mesoporous Ni₃(PO₄)₂ | Nanotubes (Meso NiPO NT) | 40.83 | Not Specified | 91.3% retention | FTO |
| Mesoporous Ni₃(PO₄)₂ | Nanosheets (Meso NiPO NS) | 44.97 | Not Specified | Not Specified | FTO |
| Conventional Mesoporous Ni₃(PO₄)₂ | Stacked Nanocrystals | 19.85 | Not Specified | Not Specified | FTO |
| Microporous VSB-5 | Not Specified | 13.41 | Not Specified | Not Specified | FTO |
| Commercial NiO | Not Specified | 0.87 | Not Specified | Not Specified | FTO |
| Ni-Cr-Pt on Carbon Nanofibers (C3) | Nanoparticles on Nanofibers | 170.3 | 0.352 | Not Specified | Ag/AgCl |
| Ni₁₂Cu₈/CNFs | Nanoparticles on Nanofibers | 152 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanotubes (Urea-Assisted Hydrothermal Method)
This protocol describes the synthesis of this compound nanotubes with a high surface area, which is beneficial for catalytic applications.
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Disodium (B8443419) hydrogen phosphate (Na₂HPO₄)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized (DI) water
Procedure:
-
Prepare a precursor solution by dissolving nickel chloride hexahydrate and disodium hydrogen phosphate in DI water.
-
Add urea to the solution. The urea acts as a pH-regulating agent, slowly decomposing to ammonia (B1221849) and carbon dioxide upon heating, which facilitates the gradual formation of the nanotube structure.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product multiple times with DI water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final this compound nanotube product in a vacuum oven at 60-80 °C overnight.
Protocol 2: Preparation of a this compound-Modified Glassy Carbon Electrode (GCE)
This protocol details the fabrication of a working electrode for electrochemical testing.
Materials:
-
This compound catalyst powder
-
Nafion solution (5 wt%)
-
Ethanol or Isopropanol
-
Deionized (DI) water
-
Glassy carbon electrode (GCE)
-
Alumina (B75360) slurry (for polishing)
Procedure:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Sonnicate the polished GCE in DI water and then in ethanol for 5 minutes each to remove any residual polishing material.
-
Dry the GCE under a stream of nitrogen gas.
-
Prepare a catalyst ink by dispersing a specific amount of this compound powder (e.g., 5 mg) in a mixture of DI water, ethanol (or isopropanol), and Nafion solution (e.g., 1 mL of a 4:1:0.05 v/v/v mixture).
-
Sonnicate the catalyst ink for at least 30 minutes to ensure a homogeneous dispersion.
-
Drop-cast a small, precise volume of the catalyst ink (e.g., 5-10 µL) onto the surface of the cleaned GCE.
-
Allow the solvent to evaporate at room temperature or in a low-temperature oven (e.g., 60 °C) to form a uniform catalyst film.
Protocol 3: Electrochemical Evaluation of Methanol Oxidation
This protocol outlines the procedure for assessing the catalytic activity and stability of the prepared this compound-modified electrode.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
This compound-modified GCE (Working Electrode)
-
Platinum wire or graphite (B72142) rod (Counter Electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode)
Electrolyte:
-
A solution of sodium hydroxide (NaOH, e.g., 0.1 M or 1.0 M) in DI water.
-
Methanol (CH₃OH)
Procedure:
A. Catalyst Activation:
-
Immerse the three electrodes in the NaOH electrolyte.
-
Perform cyclic voltammetry (CV) for a number of cycles (e.g., 20-50 cycles) in a potential window where the Ni(II)/Ni(III) redox transition occurs (e.g., 0 to 0.8 V vs. Ag/AgCl) at a scan rate of 100 mV/s. This step activates the catalyst by forming the Ni(OH)₂/NiOOH active layer.[1][2]
B. Cyclic Voltammetry (CV) for Methanol Oxidation:
-
Add a specific concentration of methanol (e.g., 0.5 M or 1.0 M) to the NaOH electrolyte.
-
Record the CV of the modified electrode in the methanol-containing electrolyte at a specific scan rate (e.g., 50 mV/s) within a defined potential window (e.g., 0 to 0.8 V vs. Ag/AgCl).[3]
-
The anodic peak current in the forward scan corresponds to the oxidation of methanol. The onset potential and peak current density are key metrics for evaluating catalytic activity.
C. Chronoamperometry (CA) for Stability Testing:
-
In the same methanol-containing electrolyte, apply a constant potential at or near the peak potential of methanol oxidation observed in the CV.
-
Record the current as a function of time for an extended period (e.g., 1000-5000 seconds).[4][5]
-
A slower decay in current over time indicates higher stability of the catalyst.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, electrode preparation, and testing.
Proposed Mechanism of Methanol Oxidation
Caption: Methanol oxidation mechanism on the this compound surface.
References
- 1. mdpi.com [mdpi.com]
- 2. Bimetallic nickel/manganese phosphate–carbon nanofiber electrocatalyst for the oxidation of formaldehyde in alkaline medium - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03359C [pubs.rsc.org]
- 3. Cyclic voltammetry insights into Ni/Al-carbonate hydrotalcite catalysis for methanol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fabrication and Performance of Nickel Phosphate/Graphene Oxide Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the fabrication and performance of nickel phosphate (B84403)/graphene oxide (Ni₃(PO₄)₂/GO) composites, with a primary focus on their application as high-performance electrode materials for supercapacitors. The protocols outlined below are compiled from established research to guide in the synthesis and characterization of these promising energy storage materials.
Data Presentation
The electrochemical performance of nickel phosphate/graphene oxide composites and related materials from various studies are summarized in the tables below for comparative analysis.
Table 1: Supercapacitor Performance of this compound/Graphene Oxide and Similar Composites
| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Stability (% retention after cycles) | Reference |
| Ni₃(PO₄)₂/rGO-300 | 1726 | 0.5 | 57.42 | 160 | - | [1][2] |
| Ni₃(PO₄)₂/rGO-300 | 850 | 25 | - | - | - | [1][2] |
| ASSC (Ni₃(PO₄)₂/rGO-300//AC) | 188.94 | 1 | 59.04 | 8823.09 | 85.19% after 10,000 | [1] |
| NRC@CoF | 1137.5 | 0.56 | 44.82 | 428.6 | 91.9% after 18,000 | [1] |
| Mn₃O₄/rGO | 118.375 (mAh/g) | 1 | - | - | 88.1% after 4,000 | [1] |
| Ni₂P/rGO/NiO/NF | 742 (C/g) | - | - | - | - | [3] |
| NiO/GO | 893 | 1 | - | - | 85% after 5,000 | [4][5] |
| β-Ni(OH)₂/GO (4 layers) | 280 | - | - | - | Stable for 500 cycles | [6] |
| Pure β-Ni(OH)₂ | 110 | - | - | - | - | [6] |
ASSC: Asymmetric Supercapacitor, AC: Activated Carbon, NRC@CoF: Ni₃(PO₄)₂/RGO/Co₃(PO₄)₂ on Cobalt Foam, NF: Nickel Foam, rGO: reduced Graphene Oxide.
Experimental Protocols
Detailed methodologies for the synthesis of this compound/graphene oxide composites and their assembly and testing in a supercapacitor are provided below.
Protocol 1: Synthesis of Ni₃(PO₄)₂/rGO Composite via Hydrothermal-Calcination Method
This protocol describes the synthesis of amorphous mesoporous this compound grown on reduced graphene oxide (rGO).[2]
Materials:
-
Graphene Oxide (GO)
-
Nickel Chloride Hexahydrate (NiCl₂·6H₂O)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O)
-
Deionized (DI) water
Procedure:
-
Preparation of GO Dispersion: Disperse a specific amount of GO in DI water through ultrasonication for 2 hours to obtain a homogeneous graphene oxide suspension.
-
Hydrothermal Reaction:
-
Dissolve NiCl₂·6H₂O and NaH₂PO₄ in the GO dispersion with vigorous stirring.
-
Add hydrazine hydrate dropwise to the mixture to initiate the reduction of GO.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 180°C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Washing and Drying:
-
Collect the black precipitate by centrifugation.
-
Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed product in a vacuum oven at 60°C for 12 hours.
-
-
Calcination:
Protocol 2: Fabrication of Working Electrode and Supercapacitor Assembly
This protocol details the steps for preparing a working electrode with the synthesized composite material and assembling a three-electrode system for electrochemical testing.[7][8]
Materials:
-
Synthesized Ni₃(PO₄)₂/rGO composite (active material)
-
Acetylene (B1199291) Black (conductive agent)
-
Polyvinylidene Fluoride (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Nickel Foam or Carbon Cloth (current collector)
-
Counter Electrode (e.g., Platinum foil)
-
Reference Electrode (e.g., Ag/AgCl)
-
Electrolyte (e.g., 6M KOH)
Procedure:
-
Slurry Preparation:
-
Mix the active material (Ni₃(PO₄)₂/rGO), acetylene black, and PVDF in a weight ratio of 80:10:10.
-
Add a few drops of NMP to the mixture and grind in a mortar to form a homogeneous slurry.
-
-
Electrode Fabrication:
-
Coat the prepared slurry onto a piece of nickel foam or carbon cloth (e.g., 1x1 cm²).
-
Press the coated current collector under a pressure of 10 MPa.
-
Dry the electrode in a vacuum oven at 80°C for 12 hours.
-
-
Three-Electrode System Assembly:
-
Place the prepared working electrode, a platinum foil counter electrode, and an Ag/AgCl reference electrode in an electrochemical cell.
-
Fill the cell with the 6M KOH electrolyte.
-
Protocol 3: Electrochemical Performance Characterization
This protocol outlines the standard electrochemical tests to evaluate the performance of the fabricated supercapacitor electrode.[1][9]
Instrumentation:
-
Electrochemical Workstation (Potentiostat/Galvanostat)
Procedures:
-
Cyclic Voltammetry (CV):
-
Galvanostatic Charge-Discharge (GCD):
-
Electrochemical Impedance Spectroscopy (EIS):
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the proposed charge storage mechanism in the this compound/graphene oxide composite.
Caption: Experimental workflow for the synthesis of Ni₃(PO₄)₂/rGO and supercapacitor fabrication.
References
- 1. Evaluating the Electrochemical Properties of Supercapacitors using the Three-Electrode System [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Supercapacitive Charge Storage in a Nickel Oxide-Graphene Oxide Composite: Synergistic Effect -Korean Journal of Materials Research | Korea Science [koreascience.kr]
- 5. Enhanced Supercapacitive Charge Storage in a Nickel Oxide-Graphene Oxide Composite: Synergistic Effect [journal.mrs-k.or.kr]
- 6. ciqm.harvard.edu [ciqm.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. materials.international [materials.international]
Application Notes and Protocols for Self-Templated Synthesis of Microflower Nickel Phosphate Structures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of microflower-like nickel phosphate (B84403) structures via a self-templated method. These unique microstructures have promising applications in various fields, including the development of non-enzymatic glucose sensors, catalysts, and as electrode materials for supercapacitors.[1][2][3]
Applications
Nickel phosphate microflowers exhibit a high surface area and unique morphology, which contribute to their enhanced performance in several applications.
-
Non-Enzymatic Glucose Sensing: The microflower structure provides a large electroactive surface area, facilitating the electrocatalytic oxidation of glucose. This allows for the development of sensitive and selective non-enzymatic glucose sensors. The sensing mechanism is based on the redox couple of Ni(II)/Ni(III) on the electrode surface. In an alkaline medium, Ni(II) is oxidized to Ni(III), which then oxidizes glucose to glucolactone, and is itself reduced back to Ni(II). This process generates a measurable current proportional to the glucose concentration.
-
Supercapacitors: The high surface area and porous nature of the this compound microflowers make them excellent candidates for supercapacitor electrodes.[1][2][3] They can store charge through Faradaic redox reactions, contributing to high specific capacitance and energy density.
-
Catalysis: The unique structural properties of these materials also suggest their potential use as catalysts in various chemical reactions, although this application is less explored in the reviewed literature.[1][2][3]
Experimental Protocols
Two primary methods for the synthesis of this compound microflowers are detailed below: a self-templated method and a template-free hydrothermal method.
Self-Templated Synthesis of Amorphous this compound Microflowers
This method utilizes a nickel-amine complex and an organophosphate precursor to form microflower structures. The resulting this compound is typically amorphous.[2]
2.1.1. Materials
-
Nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O)
-
Triethanolamine (B1662121) (C₆H₁₅NO₃)
-
Triethyl phosphate (C₆H₁₅O₄P)
-
Ethanol (B145695) (C₂H₅OH)
-
Deionized water
2.1.2. Equipment
-
Beakers and magnetic stir bars
-
Magnetic stirrer
-
Centrifuge
-
Oven
2.1.3. Protocol
-
Preparation of Nickel Triethanolamine Precursor:
-
Synthesize nickel triethanolamine by reacting nickel nitrate with triethanolamine.[2] (Note: The exact molar ratios were not specified in the reviewed literature and should be optimized by the user.) A common approach is to dissolve nickel nitrate in a solvent and add triethanolamine dropwise while stirring.
-
-
Synthesis of this compound Microflowers:
-
In a beaker, dissolve 30 mg of the prepared nickel triethanolamine in 20 mL of ethanol.[4]
-
Add a specific volume of triethyl phosphate to the solution while stirring. The volume of triethyl phosphate is a critical parameter for controlling the morphology and electrochemical properties of the resulting microflowers.[1][2][4] (See Table 1 for suggested volumes).
-
Continue stirring the solution at room temperature for a sufficient duration to allow for the formation of the microflower structures. (Note: The optimal reaction time was not specified and should be determined experimentally).
-
After the reaction is complete, collect the precipitate by centrifugation.
-
Wash the product multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C) overnight.
-
2.1.4. Characterization
-
The morphology of the synthesized this compound should be characterized by Scanning Electron Microscopy (SEM).[1][2]
-
The crystalline structure can be analyzed using X-ray Diffraction (XRD). This method has been shown to produce an amorphous structure with a single broad peak in the XRD pattern.[1][2]
Template-Free Hydrothermal Synthesis of Crystalline Ni₃(PO₄)₂·8H₂O Microflowers
This method involves the direct reaction of nickel and phosphate sources under hydrothermal conditions to produce crystalline this compound microflowers.
2.2.1. Materials
-
A source of nickel ions (e.g., Nickel Chloride, NiCl₂·6H₂O or Nickel Nitrate, Ni(NO₃)₂·6H₂O)
-
A source of phosphate ions (e.g., Sodium Phosphate, Na₃PO₄ or Ammonium Dihydrogen Phosphate, NH₄H₂PO₄)
-
Deionized water
2.2.2. Equipment
-
Beakers and magnetic stir bars
-
Magnetic stirrer
-
Teflon-lined stainless steel autoclave
-
Oven or furnace
-
Centrifuge
2.2.3. Protocol
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of the nickel salt and the phosphate salt.
-
The concentration of the phosphate ions, as well as the molar ratio of Ni²⁺ to PO₄³⁻, are critical parameters for controlling the final morphology.[5]
-
-
Hydrothermal Reaction:
-
Mix the nickel and phosphate solutions in a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature for a defined period. The reaction temperature and time are key parameters to be optimized to achieve the desired microflower morphology.[5]
-
-
Product Collection and Cleaning:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol to remove any residual ions.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).
-
Data Presentation
Table 1: Effect of Triethyl Phosphate Volume on the Electrochemical Performance of Self-Templated this compound Microflowers [1][2][4]
| Sample Name | Volume of Triethyl Phosphate (µL) | Observed Morphology | Current Response (mA) |
| This compound-500 | 500 | Microflower | 0.2 |
| This compound-800 | 800 | Microflower | 0.01 |
| This compound-1000 | 1000 | Microflower | 0.08 |
Note: The current response was measured by cyclic voltammetry and a higher value indicates better electrochemical performance for applications like glucose sensing.[1][2]
Visualizations
Experimental Workflow
References
- 1. Synthesis of this compound Using Self Templated Method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound Using Self Templated Method: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlled synthesis of this compound hexahedronal and flower-like architectures via a simple template-free hydrothermal route | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Nickel Phosphate in the Hydrogen Evolution Reaction (HER)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nickel phosphate-based materials as electrocatalysts for the hydrogen evolution reaction (HER). This document includes a summary of performance data, detailed experimental protocols for catalyst synthesis and electrochemical evaluation, and visualizations of the key processes involved.
Introduction
The electrochemical hydrogen evolution reaction (HER), a critical component of water splitting, offers a promising pathway for clean hydrogen fuel production. While noble metals like platinum are highly efficient catalysts for this reaction, their scarcity and high cost limit large-scale applications. This has spurred research into earth-abundant alternatives. Nickel phosphates have emerged as a class of cost-effective and efficient electrocatalysts for HER, exhibiting promising activity and stability, particularly in alkaline media. Their performance is closely linked to their composition, morphology, and crystalline structure.
Data Presentation
The performance of various this compound-based electrocatalysts for the HER is summarized in the table below. Key metrics include the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), a benchmark for catalyst activity, and the Tafel slope, which provides insight into the reaction mechanism.
| Catalyst Material | Substrate | Electrolyte | Overpotential at 10 mA/cm² (η₁₀) [mV] | Overpotential at 100 mA/cm² (η₁₀₀) [mV] | Tafel Slope [mV dec⁻¹] | Stability | Reference |
| Porous amorphous NiPO (p-NiPO) | Titanium (Ti) sheet | 1.0 M KOH | 128 | 242 | 79.2 | Stable for 24 hours at 10 mA/cm² | [1] |
| 1D NiPO nano pins | Nickel Foam (NF) | Alkaline | 374 (at 250 mA/cm²) | - | - | - | [1] |
| Nickel Metaphosphate (Ni₂P₄O₁₂) | - | Alkaline | - | - | - | Enhanced durability | [1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanism for the hydrogen evolution reaction on a nickel phosphate (B84403) catalyst surface in an alkaline electrolyte.
References
Troubleshooting & Optimization
Technical Support Center: Controlling Morphology in Hydrothermal Synthesis of Nickel Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of nickel phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is hydrothermal synthesis and why is it a preferred method for preparing nickel phosphate?
Hydrothermal synthesis is a technique used to crystallize substances from high-temperature aqueous solutions at high vapor pressures. It is a popular method for synthesizing this compound materials because it allows for excellent control over particle size, morphology, and crystallinity at relatively low temperatures.[1][2][3] This method is considered cost-effective, straightforward, and environmentally friendly.[3] Various this compound microstructures, such as nano-microspheres, nanorods, nanowires, and microflowers, can be achieved using this technique.[1]
Q2: Why is controlling the morphology of this compound crucial for its applications?
The morphology (i.e., the shape and size) of this compound nanomaterials significantly influences their physical and chemical properties.[4] Different morphologies offer different surface areas, active sites, and charge transfer characteristics, which are critical for applications such as:
-
Electrocatalysis: The catalytic activity for reactions like the oxygen evolution reaction (OER) is highly dependent on the material's structure and exposed crystal facets.[5][6][7] For instance, ultra-long nanowires can provide more interspaces and active sites, enhancing electrocatalytic activity.[2]
-
Energy Storage: In supercapacitors, morphologies like nanorods and microplates can enhance specific capacitance and energy density by providing high surface area and efficient ion diffusion pathways.[1]
-
Sensors: The uniform structure of materials like nanorods can be favorable for creating non-enzymatic sensors with high performance.[8]
Q3: What are the key experimental parameters that control the morphology of this compound during hydrothermal synthesis?
Several parameters must be carefully controlled to achieve a desired morphology. The most critical factors include:
-
pH of the precursor solution: The pH value plays a important role in determining the final morphology.[4][8] For example, the formation of this compound nanotubes is highly dependent on the pH and its rate of change, which can be controlled by agents like urea (B33335) hydrolysis.[8]
-
Reaction Temperature and Time: These parameters affect the nucleation and growth rates of the crystals.[1][9] Longer reaction times can lead to the evolution from one morphology to another, such as from microplates to other structures.[1]
-
Precursor Concentration and Molar Ratios: The ratio of nickel to phosphate sources (Ni:P) can influence the resulting phase and morphology.[10][11] Increasing reactant concentration can favor the formation of nanocrystalline products.[3]
-
Surfactants and Additives: Additives like cetyltrimethylammonium bromide (CTAB) can act as soft templates to direct the growth of specific structures, such as nanotubes.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the hydrothermal synthesis of this compound.
Problem: The resulting product has an undesired or mixed morphology.
| Potential Cause | Recommended Solution |
| Incorrect pH Value | The pH of the precursor solution is a critical factor.[4] Verify the initial pH before sealing the autoclave. For morphologies sensitive to pH changes during the reaction (e.g., nanotubes via urea hydrolysis), ensure the concentration of the hydrolyzing agent is precise.[8] |
| Suboptimal Temperature or Reaction Time | The evolution of morphology can be time-dependent.[1] If you observe intermediate or mixed structures, try adjusting the reaction time. A lower temperature might require a longer duration to achieve the desired crystalline phase and morphology. |
| Incorrect Precursor Ratio | The molar ratio of the nickel source to the phosphate source affects the final product.[10][11] Double-check your calculations and weighings. A slight variation can lead to different phases or shapes. |
| Contamination in the Autoclave | Residual materials from previous experiments can act as nucleation sites, leading to unintended morphologies. Ensure the Teflon liner and autoclave are thoroughly cleaned, potentially with a dilute acid wash followed by rinsing with deionized water.[9] |
Problem: The synthesized product is amorphous instead of crystalline.
| Potential Cause | Recommended Solution |
| Insufficient Crystallization Temperature | Low temperatures may not provide enough energy for crystal formation.[9] Gradually increase the synthesis temperature in increments of 10-20°C. Crystalline materials are often formed at temperatures above 180°C.[3] |
| Reaction Time is Too Short | Crystallization is a kinetic process. If the reaction time is too short, the precursors may not have had enough time to form an ordered crystalline structure. Extend the reaction duration. |
| Inappropriate Precursor Variation | Changes in the precursor can lead to structural shifts from crystalline to amorphous.[1] Ensure you are using the correct and pure precursors as specified in your protocol. |
Problem: Poor yield or no product formation.
| Potential Cause | Recommended Solution |
| Incorrect Precursor Concentration | The concentration of reactants can significantly impact the product yield.[3] Re-verify the concentrations of your nickel and phosphate stock solutions. |
| pH is Outside the Precipitation Range | The solubility of this compound is pH-dependent. If the pH is too low (acidic), the salt may remain dissolved. Adjust the initial pH to a neutral or alkaline range to induce precipitation.[11] |
| Autoclave Leakage | If the autoclave is not sealed properly, the pressure required for the hydrothermal reaction will not be reached, leading to incomplete or failed synthesis. Check the seal and ensure the autoclave is tightened to the manufacturer's specifications. |
Experimental Protocols & Data
General Experimental Workflow for Hydrothermal Synthesis
The following diagram outlines the typical workflow for synthesizing this compound with controlled morphology.
Caption: A typical experimental workflow for this compound synthesis.
Detailed Protocol: Synthesis of this compound Nanotubes
This protocol is adapted from a urea-assisted hydrothermal method.[8]
-
Preparation: Dissolve nickel chloride hexahydrate (NiCl₂·6H₂O) and sodium dihydrogen phosphate (NaH₂PO₄) in deionized water to form a clear solution.
-
Additives: Add urea to the solution. The urea will slowly hydrolyze during heating to gradually raise the pH, which is critical for nanotube formation.[8]
-
Hydrothermal Reaction: Transfer the mixed solution into a Teflon-lined stainless steel autoclave. Seal it and maintain it at a temperature of approximately 150°C for 12-24 hours.
-
Collection: After the autoclave cools down naturally, collect the precipitate by centrifugation.
-
Washing: Wash the collected product repeatedly with deionized water and absolute ethanol to remove any unreacted ions.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.
Data Summary: Influence of Synthesis Parameters on Morphology
The table below summarizes quantitative data from various studies, illustrating the relationship between experimental conditions and the resulting this compound morphology.
| Nickel Source | Phosphate Source | Ni:P Molar Ratio | Temperature (°C) | Time (h) | Key Additive / pH | Resulting Morphology | Reference |
| NiCl₂·6H₂O | NaH₂PO₄ | - | 150 | 90 min | Urea, HCl | Porous film of ultrathin nanotubes | [12] |
| NiCl₂·6H₂O | Red Phosphorus | 1:15 - 1:30 | 200 | 10 | KOH (pH ~13) | Nanoparticles (10-40 nm) | [11] |
| NiCl₂·6H₂O | NaH₂PO₄ | - | - | 2 - 6 | - | Microplates | [1] |
| Ni(NO₃)₂·6H₂O | (NH₄)₂HPO₄ | - | 180 | 24 | - | Nanorods | [1] |
| NiCl₂·6H₂O | NaH₂PO₄ | - | - | - | Urea | Urchin-shaped with nanotubes | [8] |
Logical Relationships in Morphology Control
The final morphology of this compound is a result of the interplay between several synthesis parameters. The diagram below illustrates these key relationships.
Caption: Relationship between synthesis parameters and final morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morphology control and fabrication of multi-shelled NiO spheres by tuning the pH value via a hydrothermal process - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
improving the cycling stability of nickel phosphate supercapacitor electrodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the cycling stability of nickel phosphate-based supercapacitor electrodes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and testing of nickel phosphate (B84403) supercapacitor electrodes, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Rapid Capacitance Fading in Early Cycles | 1. Poor adhesion of the active material to the current collector. 2. Structural degradation or dissolution of the this compound material in the electrolyte. 3. Incomplete formation of the desired this compound phase. | 1. Optimize the binder content and curing temperature during electrode fabrication. Consider using binder-free synthesis methods like growing the material directly on the substrate. 2. Incorporate doping elements like cobalt or iron to enhance structural stability.[1] 3. Verify the crystal structure using XRD. Adjust synthesis parameters such as temperature, time, and pH to ensure complete phase formation. |
| Low Specific Capacitance | 1. Low surface area or inaccessible active sites. 2. Poor electrical conductivity of the this compound material. 3. Incorrect electrolyte concentration or type. | 1. Synthesize nanostructured materials like nanosheets, nanorods, or porous architectures to increase the electrochemically active surface area.[2][3] 2. Create composites with conductive materials such as graphene or carbon nanotubes.[4][5] 3. Ensure the use of an appropriate electrolyte (e.g., 2M KOH) and that its concentration is accurate.[6] |
| High Internal Resistance (ESR) | 1. Poor contact between the active material, conductive additive, and current collector. 2. Intrinsic low conductivity of this compound. 3. Degradation of the electrolyte. | 1. Optimize the electrode slurry composition and ensure uniform coating. 2. Incorporate conductive additives or synthesize composite materials.[5][7] 3. Use high-purity electrolytes and assemble the supercapacitor in a controlled environment to prevent contamination. |
| Poor Rate Capability | 1. Slow ion diffusion within the electrode material. 2. High electrical resistance of the electrode. | 1. Design electrodes with hierarchical or porous structures to facilitate ion transport.[2] 2. Enhance the electrical conductivity by creating composites with conductive carbons or by doping. |
| Inconsistent Electrochemical Performance | 1. Non-uniformity of the synthesized material. 2. Variations in electrode preparation. 3. Inconsistent testing conditions. | 1. Ensure homogenous mixing of precursors and precise control over synthesis parameters. 2. Standardize the electrode fabrication process, including slurry viscosity, coating thickness, and drying conditions. 3. Maintain consistent testing parameters such as the potential window, current density, and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cycling instability in this compound supercapacitor electrodes?
A1: The primary causes of cycling instability include the dissolution of the active material in the electrolyte, mechanical stress from volume changes during charge/discharge cycles leading to material pulverization, and an increase in internal resistance due to poor conductivity and contact loss.[8][9]
Q2: How does doping with other transition metals like cobalt improve the cycling stability of this compound electrodes?
A2: Doping with metals like cobalt can enhance the structural integrity of the this compound, create more active redox sites, and improve electrical conductivity. This synergistic effect leads to higher specific capacitance and better cycling stability.[1][4]
Q3: What is the role of the electrolyte in the performance and stability of this compound supercapacitors?
A3: The electrolyte provides the ions for charge storage and facilitates ion transport between the electrodes. The choice of electrolyte and its concentration can significantly impact the specific capacitance, potential window, and cycling stability. The electrolyte can also contribute to the degradation of the electrode material through dissolution or unwanted side reactions.
Q4: Can the morphology of the this compound material affect its cycling stability?
A4: Yes, the morphology plays a crucial role. Nanostructured materials such as nanosheets, nanorods, and hierarchical structures can better accommodate the mechanical stress during cycling, provide shorter ion diffusion pathways, and expose more active sites, all of which contribute to improved cycling stability and overall performance.[2][3][10]
Q5: What are the advantages of binder-free electrode fabrication methods?
A5: Binder-free methods, where the active material is grown directly on the current collector (e.g., via hydrothermal synthesis or electrodeposition), can improve cycling stability by ensuring strong adhesion of the active material and eliminating the insulating effect of polymer binders. This leads to lower internal resistance and better charge transfer.[1]
Performance Data of this compound-Based Supercapacitors
The following table summarizes the electrochemical performance of various this compound-based supercapacitor electrodes reported in the literature.
| Electrode Material | Synthesis Method | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| NiCo(HPO₄)₂·3H₂O Nanosheets | Electrodeposition | 1768.5 C/g | 2 | Excellent | [2] |
| NiCo(HPO₄) | Solvothermal | 641 | 0.5 | Excellent | [6] |
| Amorphous Hydrous this compound | SILAR | 1700 | 0.5 mA/cm² | 96.55% after 5000 | [3] |
| Ni-Co-P/POₓ/C Nanosheets | MOF-derived | 583 C/g | 1 | Stable | [7] |
| Fe-doped NiCo(PO₄)₂ | SILAR | 987 C/g | 2.1 | 95.3% after 5000 | [1] |
| Bimetal NiCoP | Potentiostatic Electrodeposition | 883 C/g | 1 | 87% rate performance | [11] |
| This compound Nanosheets | Chemical Bath Deposition | 1177 | 0.5 mA/cm² | 99% after 5000 | [10] |
| Amorphous Ni₃(PO₄)₂/rGO | Hydrothermal-calcination | 1726 | 0.5 | 94.4% after 1000 | [5][12] |
Experimental Protocols
1. Hydrothermal Synthesis of this compound Nanorods
This protocol is based on the synthesis of Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods.[3]
-
Precursor Solution: Dissolve nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and sodium dihydrogen phosphate (NaH₂PO₄) in deionized water.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 12-24 hours).
-
Washing and Drying: After the autoclave cools down, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and then dry it in a vacuum oven at 60-80 °C.
2. Electrodeposition of Nickel Cobalt Phosphate Nanosheets
This method is adapted from a procedure for fabricating ultrathin NiCo(HPO₄)₂·3H₂O nanosheets.[2]
-
Electrolyte Bath: Prepare an aqueous solution containing nickel nitrate, cobalt nitrate, and a phosphate source (e.g., sodium hypophosphite).
-
Electrochemical Setup: Use a three-electrode setup with a conductive substrate (e.g., nickel foam) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
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Deposition: Apply a constant potential or current for a specific duration to deposit the nickel cobalt phosphate nanosheets onto the working electrode.
-
Post-treatment: Gently rinse the electrode with deionized water and dry it.
Diagrams
Caption: Experimental workflow for this compound supercapacitor fabrication and testing.
Caption: Degradation pathway for this compound supercapacitor electrodes.
Caption: Strategies for improving the cycling stability of this compound electrodes.
References
- 1. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amorphous mesoporous this compound/reduced graphene oxide with superior performance for electrochemical capacitors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Oer Overpotential in Nickel Phosphate-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with nickel phosphate-based oxygen evolution reaction (OER) catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the overpotential of this compound-based OER catalysts?
A1: The overpotential of this compound-based OER catalysts is primarily influenced by several factors:
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Composition and Doping: The intrinsic catalytic activity is highly dependent on the material's composition. Doping with transition metals like iron (Fe) or cobalt (Co) can significantly alter the electronic structure, creating more favorable active sites and reducing the overpotential. The addition of electronegative phosphate (B84403) groups can also adjust the electronic structure of the metal centers, facilitating the oxidation process.[1]
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Morphology and Surface Area: A higher electrochemically active surface area (ECSA) generally leads to a lower overpotential by providing more active sites for the OER. Nanostructured morphologies such as nanowires, nanoflakes, or porous structures can enhance the ECSA.[2][3]
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Crystallinity and Structure: The crystal structure and bond lengths within the catalyst can impact its activity. For instance, shorter nickel-oxygen (Ni-O) bond lengths have been correlated with lower OER overpotentials.[4][5]
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Conductivity: Nickel phosphates often have inherently low electrical conductivity. Poor conductivity leads to high charge transfer resistance and increased overpotential. This is often mitigated by using conductive supports or additives.
-
Electrolyte Composition and pH: The type of electrolyte and its pH play a crucial role. The reaction kinetics and the stability of the catalyst can be significantly affected by the electrolyte. Additives to the electrolyte, such as phosphate, can in some cases stabilize the catalyst.[6]
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Catalyst Loading and Thickness: The thickness of the catalyst layer can influence performance. Thicker films may suffer from higher potential drops, leading to reduced activity.[7]
Q2: My this compound catalyst shows high overpotential. What are the possible causes and how can I troubleshoot this?
A2: High overpotential can stem from several issues. Here’s a troubleshooting guide:
-
Poor Electrical Conductivity:
-
Cause: this compound materials are often semiconducting.
-
Solution: Mix your catalyst with a conductive additive like carbon nanotubes (CNTs) or carbon black in the electrode ink.[8] Alternatively, grow the catalyst directly on a conductive and corrosion-resistant substrate like nickel foam (NF) or gold (Au).
-
-
Low Electrocatalytic Activity:
-
Cause: The intrinsic activity of the material may be low.
-
Solution: Consider doping your this compound with other transition metals such as Fe or Co, which have been shown to enhance OER performance.[9][10] Optimizing the synthesis conditions (e.g., temperature, precursor ratios) can also lead to a more active catalyst phase.
-
-
Contamination of Electrolyte or Electrode:
-
Cause: Impurities in the electrolyte (e.g., from the glassware or reagents) or on the electrode surface can poison the catalyst.
-
Solution: Use high-purity water and reagents for your electrolyte. It is also good practice to electrochemically clean the electrolyte before use.[6] Ensure your electrodes and electrochemical cell are thoroughly cleaned before each experiment.
-
-
Incorrect Catalyst Loading:
-
Cause: Both too low and too high catalyst loadings can be detrimental. Too little material results in insufficient active sites, while too much can lead to poor adhesion and mass transport limitations.
-
Solution: Optimize the catalyst loading on your electrode. A typical starting point is in the range of 0.2-1.0 mg/cm².
-
-
High Interfacial Resistance:
-
Cause: Poor contact between the catalyst particles and the electrode substrate or within the catalyst layer itself can increase resistance.
-
Solution: Ensure good adhesion of your catalyst to the substrate. Using a binder like Nafion in your catalyst ink can improve adhesion and ionic conductivity.
-
Q3: The performance of my catalyst degrades quickly during stability testing. What could be the reason and what are the solutions?
A3: Catalyst degradation is a common issue. Here are some potential causes and remedies:
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Corrosion of the Conductive Support:
-
Cause: Carbon-based supports are prone to oxidation at OER potentials, leading to detachment of the catalyst and loss of electrical contact.
-
Solution: Use a more corrosion-resistant conductive support, such as gold (Au) or nickel foam (NF), for long-term stability tests.[5]
-
-
Dissolution of the Catalyst:
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Cause: The this compound material itself may be unstable and dissolve into the electrolyte under the applied potential and pH.
-
Solution: Doping with other metals can improve stability. Additionally, electrolyte engineering, such as using a phosphate buffer, can sometimes suppress the dissolution of the nickel species.[6]
-
-
Surface Restructuring or Phase Change:
-
Cause: The catalyst surface can undergo restructuring during OER, sometimes forming a less active nickel (oxy)hydroxide (NiOOH) layer.[10]
-
Solution: While this is an intrinsic property of the material, understanding this transformation through ex-situ and in-situ characterization techniques can provide insights for designing more stable catalysts.
-
-
Bubble Formation and Adhesion:
-
Cause: Oxygen bubbles evolved during the reaction can adhere to the electrode surface, blocking active sites and leading to an apparent decrease in activity.
-
Solution: Perform electrochemical measurements with a rotating disk electrode (RDE) to facilitate bubble removal.[11] For static electrodes, ensure the surface is hydrophilic to promote bubble detachment.
-
Quantitative Data Presentation
The following table summarizes the OER performance of various this compound and related catalysts reported in the literature.
| Catalyst Composition | Synthesis Method | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte |
| Ni₃(PO₄)₂ | Sol-gel | Au | ~280 | Not Reported | 1 M KOH |
| Ni₂P₂O₇·8H₂O | Chemical Bath Deposition | Stainless Steel | 308 (at 25 mA/cm²) | Not Reported | 1 M KOH |
| (Co₀.₅Ni₀.₅)₃(PO₄)₂ | Hydrothermal | Ni Foam | 273 | 59.3 | 1 M KOH |
| Fe-Pi | Facile and fast method | Ni Foam | 215 | 28 | 1 M KOH |
| Ni-P (optimized) | Electroless Deposition | Ni Foam | 335 | 70 | 1 M KOH |
| CoPO | Hydrothermal/Solvothermal | Ni Foam | 116 | 65.6 | 1 M KOH |
| CoPiNF-800 | Hydrothermal & Calcination | Ni Foam | 222 (at 100 mA/cm²) | Not Reported | Not Specified |
Experimental Protocols
Synthesis of this compound via Sol-Gel Method
This protocol is adapted from a study on the oxygen evolution activity of nickel-based phosphates.[8]
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Precursor Solution Preparation:
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Dissolve nickel(II) acetate (B1210297) tetrahydrate and phosphoric acid in a 2-methoxyethanol (B45455) solvent.
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Add malic acid as a chelating agent. The molar ratio of Ni:P:malic acid can be varied to obtain different this compound phases (e.g., 6:4:15 for Ni₃(PO₄)₂).
-
-
Gel Formation:
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Stir the solution at room temperature for 1 hour to form a homogeneous sol.
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Heat the sol at 80°C with continuous stirring until a viscous gel is formed.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 120°C overnight.
-
Grind the dried gel into a fine powder.
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Calcine the powder in a furnace at a specific temperature (e.g., 800°C for Ni₃(PO₄)₂) for a designated time to obtain the crystalline this compound.
-
Electrode Preparation and Electrochemical Testing
This is a general protocol for preparing a catalyst-coated electrode and performing OER measurements.
-
Catalyst Ink Preparation:
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Disperse a known amount of the synthesized this compound catalyst (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (5 wt%).
-
Add a conductive carbon material (e.g., Vulcan XC-72 or CNTs) to the mixture to improve conductivity. A typical catalyst-to-carbon ratio is 4:1.
-
Sonnicate the mixture for at least 30 minutes to form a homogeneous ink.
-
-
Electrode Coating:
-
Drop-cast a specific volume of the catalyst ink onto the surface of a polished glassy carbon electrode (GCE) or other suitable substrate.
-
Dry the electrode at room temperature or in a low-temperature oven.
-
-
Electrochemical Measurements:
-
Use a standard three-electrode electrochemical cell with the prepared catalyst as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
Perform measurements in an alkaline electrolyte (e.g., 1 M KOH).
-
Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to determine the electrochemical double-layer capacitance and estimate the ECSA.
-
Linear Sweep Voltammetry (LSV): Scan the potential from the open-circuit potential to a higher potential at a slow scan rate (e.g., 5 mV/s) to obtain the OER polarization curve. Use a rotating disk electrode to minimize mass transport limitations.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance at a specific overpotential to determine the charge transfer resistance.
-
Chronoamperometry or Chronopotentiometry: Hold the potential or current constant for an extended period to evaluate the catalyst's stability.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound-based OER catalysts.
Caption: Key factors influencing the overpotential of this compound-based OER catalysts.
References
- 1. Facile and fast fabrication of iron-phosphate supported on nickel foam as a highly efficient and stable oxygen evolution catalyst - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00794H [pubs.rsc.org]
- 6. Dynamic stabilization of nickel-based oxygen evolution electrocatalysts in the presence of chloride ions using a phosphate additive - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA05566C [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
preventing agglomeration of nickel phosphate nanoparticles during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nickel phosphate (B84403) nanoparticles, with a primary focus on preventing agglomeration.
Troubleshooting Guides
Q1: My synthesized nickel phosphate nanoparticles are heavily agglomerated. What are the primary causes and how can I resolve this issue?
A1: Agglomeration of this compound nanoparticles is a common issue stemming from their high surface energy, which drives particles to cluster together to achieve a more stable, lower-energy state. This phenomenon is primarily influenced by van der Waals forces. The agglomeration can be categorized as either soft (held by weak forces and potentially reversible) or hard (involving chemical bonds that are difficult to break).
To address significant agglomeration, consider the following factors and solutions:
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Inadequate Stabilization: The absence or insufficient concentration of a suitable stabilizing agent is a primary cause of agglomeration.
-
Suboptimal pH: The pH of the reaction medium plays a critical role in the surface charge of the nanoparticles.
-
Solution: Carefully control and optimize the pH of your synthesis. For nickel-based nanoparticles, pH can significantly influence morphology and aggregation. For instance, in some nickel oxide syntheses, a lower pH has been shown to reduce agglomeration.[3]
-
-
High Precursor Concentration: An elevated concentration of nickel and phosphate precursors can lead to rapid nucleation and uncontrolled growth, resulting in larger, aggregated particles.
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Solution: Experiment with lower precursor concentrations to slow down the reaction kinetics, allowing for more controlled particle formation.
-
-
Ineffective Stirring: Inadequate or improper agitation can lead to localized areas of high concentration, promoting agglomeration.
-
Solution: Ensure vigorous and consistent stirring throughout the synthesis process to maintain a homogeneous reaction mixture. However, be aware that excessive or turbulent stirring can sometimes promote aggregation in certain systems.
-
-
Inappropriate Temperature: The reaction temperature affects nucleation and growth rates.
-
Solution: Optimize the synthesis temperature. While higher temperatures can sometimes lead to smaller, more crystalline particles, they can also increase particle kinetic energy and collision frequency, potentially leading to agglomeration if not properly controlled.[4]
-
Below is a flowchart to guide your troubleshooting process:
Caption: Troubleshooting workflow for agglomerated nanoparticles.
Q2: I'm using a capping agent, but my nanoparticles are still agglomerating. What could be going wrong?
A2: Even with the use of a capping agent, agglomeration can occur if the chosen agent or its concentration is not optimal for your specific synthesis conditions. Here are some factors to consider:
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Type of Capping Agent: The effectiveness of a capping agent depends on its chemical structure and its interaction with the nanoparticle surface and the solvent.
-
Solution: Experiment with different types of capping agents. Common options include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG), or surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (B86663) (SDS).[1] For nickel-based systems, EDTA has also been used effectively.[5]
-
-
Concentration of Capping Agent: An insufficient amount of capping agent will not provide complete surface coverage, leaving exposed areas that can lead to aggregation. Conversely, an excessive concentration can sometimes lead to issues like bridging flocculation.
-
Solution: Perform a systematic study to determine the optimal concentration of your chosen capping agent.
-
-
Timing of Addition: The point at which the capping agent is introduced into the reaction can be crucial.
-
Solution: Ensure the capping agent is present in the reaction mixture before the nucleation of nanoparticles begins. This allows the agent to adsorb onto the newly formed surfaces and prevent initial aggregation.
-
-
Interaction with Other Reagents: The capping agent may interact with other components of your reaction mixture, reducing its effectiveness.
-
Solution: Review the compatibility of your capping agent with the precursors, solvent, and any pH-adjusting agents.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a capping agent in preventing agglomeration?
A1: Capping agents are surface-active molecules that adsorb onto the surface of nanoparticles during their synthesis.[1][2] They prevent agglomeration through two primary mechanisms:
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Steric Hindrance: Polymeric capping agents (e.g., PVP, PEG) have long chains that extend into the solvent, creating a physical barrier that prevents nanoparticles from getting too close to each other.
-
Electrostatic Repulsion: Ionic capping agents (e.g., citrate, CTAB) impart a surface charge to the nanoparticles. The resulting electrostatic repulsion between like-charged particles keeps them dispersed in the solution.
Q2: How does pH affect the agglomeration of this compound nanoparticles?
A2: The pH of the synthesis medium is a critical parameter that influences the surface chemistry of the nanoparticles and the overall reaction kinetics. It can affect:
-
Surface Charge: The pH determines the protonation state of surface hydroxyl groups on the nanoparticles, thereby influencing their surface charge and electrostatic stability.
-
Precursor Speciation: The chemical form of the nickel and phosphate precursors can change with pH, which in turn affects the nucleation and growth processes.
-
Reaction Rate: The rate of the precipitation reaction is often pH-dependent. For the synthesis of nickel nanostructures, varying the pH from 6 to 12 has been shown to result in different morphologies, such as wool-like structures.[6] In the synthesis of NiO nanoparticles, lower pH values have been associated with less agglomeration.[3]
Q3: Can the synthesis temperature be used to control agglomeration?
A3: Yes, temperature is a key parameter for controlling nanoparticle synthesis. Its effects on agglomeration can be complex:
-
Increased Reaction Rate: Higher temperatures generally increase the rate of reduction and nucleation, which can lead to the rapid formation of many small nuclei.[4] If properly stabilized, this can result in smaller, well-dispersed nanoparticles.
-
Increased Particle Mobility: At higher temperatures, nanoparticles have greater kinetic energy, leading to more frequent collisions. If the repulsive forces between particles are insufficient to overcome the attractive van der Waals forces upon collision, this can lead to increased agglomeration.[7]
-
Capping Agent Adsorption: Temperature can affect the adsorption-desorption equilibrium of capping agents on the nanoparticle surface, potentially reducing their stabilizing efficiency at elevated temperatures.
Therefore, an optimal temperature must be found that balances the desired reaction kinetics with the need to prevent agglomeration.
Q4: What are the common methods for synthesizing this compound nanoparticles?
A4: Several methods can be employed for the synthesis of this compound nanoparticles, each with its own advantages and challenges:
-
Co-precipitation: This is a relatively simple and scalable method that involves the precipitation of this compound from a solution containing nickel salts and a phosphate source.[8] Careful control of parameters like precursor concentration, pH, and temperature is crucial to obtain nanoparticles with the desired characteristics.
-
Hydrothermal/Solvothermal Synthesis: This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[9][10][11][12] It can produce highly crystalline nanoparticles with controlled morphology.
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to faster reaction times and more homogeneous nanoparticles compared to conventional heating methods.[13][14][15][16][17]
Quantitative Data on Synthesis Parameters
The following tables summarize quantitative data on the influence of various parameters on the synthesis of nickel-based nanoparticles. While specific data for this compound is limited, data from related nickel compounds provide valuable insights.
Table 1: Effect of pH on Nickel-Based Nanoparticle Synthesis
| Nanoparticle Type | Synthesis Method | pH | Resulting Particle Size/Morphology | Observations on Agglomeration | Reference |
| Nickel | Chemical Reduction | 8.7 | 36 nm (average) | Elongated, needle-like precursor | [18] |
| Nickel | Chemical Reduction | 9.5 | 19 nm (average) | Round-shaped nanoparticles, smaller size | [18] |
| NiO | Sol-gel | 1 | 19-26 nm | Less agglomeration | [3] |
| NiO | Sol-gel | 7 | 21-28 nm | More agglomeration | [3] |
| NiO | Sol-gel | 11 | 24-30 nm | More agglomeration | [3] |
Table 2: Effect of Temperature on Nickel Nanoparticle Synthesis
| Nanoparticle Type | Synthesis Method | Temperature (°C) | Resulting Particle Size | Morphology | Reference |
| Nickel | Chemical Reduction | 60 | ~31 nm | Spherical | [4] |
| Nickel | Chemical Reduction | 80 | Smaller than at 60°C | Spherical, spiky | [4] |
| Nickel | Chemical Reduction | 100 | < 10 nm | Mixed hexagonal and spiky | [4] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles
This protocol is adapted from general co-precipitation methods for metal phosphates and nickel-based nanoparticles.[8][19][20]
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a nickel salt (e.g., 0.1 M Nickel(II) chloride hexahydrate, NiCl₂·6H₂O).
-
Prepare an aqueous solution of a phosphate source (e.g., 0.067 M diammonium hydrogen phosphate, (NH₄)₂HPO₄).
-
If using a capping agent, dissolve it in the nickel salt solution (e.g., 1 wt% PVP).
-
-
Precipitation:
-
Place the nickel salt solution in a beaker on a magnetic stirrer and begin stirring vigorously.
-
Slowly add the phosphate solution dropwise to the nickel salt solution.
-
A precipitate of this compound will form.
-
-
pH Adjustment:
-
Monitor the pH of the mixture. If necessary, adjust the pH to a desired value (e.g., between 7 and 9) by adding a base solution (e.g., 1 M NaOH) dropwise.
-
-
Aging:
-
Continue stirring the suspension for a period of time (e.g., 2-4 hours) at a constant temperature (e.g., room temperature or slightly elevated) to allow the nanoparticles to age and stabilize.
-
-
Washing and Collection:
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and then with ethanol (B145695) to remove unreacted precursors and byproducts.
-
-
Drying:
-
Dry the washed nanoparticles in an oven at a low temperature (e.g., 60-80 °C) until a fine powder is obtained.
-
Caption: Workflow for co-precipitation synthesis.
Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles
This protocol is based on general hydrothermal synthesis procedures for nickel-based nanomaterials.[9][10][11][12]
-
Precursor Solution Preparation:
-
Dissolve a nickel salt (e.g., Nickel(II) chloride hexahydrate) and a phosphate source (e.g., phosphoric acid or a phosphate salt) in a suitable solvent (e.g., deionized water or an ethanol/water mixture).
-
Add any desired capping agents or structure-directing agents at this stage.
-
-
pH Adjustment:
-
Adjust the pH of the solution to the desired level using an acid or base.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired reaction temperature (e.g., 120-200 °C) and maintain it for a specific duration (e.g., 6-24 hours).
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the product several times with deionized water and ethanol.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
-
Protocol 3: Microwave-Assisted Synthesis of this compound Nanoparticles
This protocol is adapted from microwave-assisted synthesis methods for related nanomaterials.[13][14][15][16][17]
-
Precursor Solution Preparation:
-
Prepare a solution containing the nickel precursor, phosphate source, and a solvent that couples well with microwaves (e.g., ethylene (B1197577) glycol, water).
-
Dissolve a capping agent in the solution.
-
-
Microwave Reaction:
-
Place the reaction vessel containing the precursor solution in a microwave reactor.
-
Set the desired temperature, pressure, and reaction time (e.g., 150-200 °C for 5-30 minutes).
-
Run the microwave synthesis program. The rapid and uniform heating will promote the formation of nanoparticles.
-
-
Cooling and Collection:
-
After the reaction is complete, allow the solution to cool to a safe temperature.
-
Collect the nanoparticles by centrifugation.
-
-
Washing and Drying:
-
Wash the collected product with appropriate solvents (e.g., ethanol, water) to remove any remaining reactants or byproducts.
-
Dry the purified nanoparticles in a vacuum oven.
-
References
- 1. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Microwave Assisted-Hydrothermal Synthesis of Nickel Ferrite Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. iosrjen.org [iosrjen.org]
- 20. amp.iaamonline.org [amp.iaamonline.org]
identifying and eliminating phase impurities in nickel phosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating phase impurities during nickel phosphate (B84403) synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of nickel phosphate, providing explanations and actionable solutions.
Q1: My final product is amorphous, not crystalline. How can I obtain a crystalline this compound?
A1: The formation of an amorphous phase is a common issue in this compound synthesis, often influenced by the reaction temperature and post-synthesis treatment.
-
Troubleshooting:
-
Post-Synthesis Calcination: If you have already synthesized an amorphous product, a post-synthesis calcination step can induce crystallization. Heating the amorphous this compound powder to 800 °C can transform it into the monoclinic crystalline phase of Ni₃(PO₄)₂.
-
Control of Synthesis Temperature: During precipitation, the stirring temperature can influence the crystallinity of the product. While lower temperatures might favor amorphous phases, a controlled higher temperature during synthesis, such as 90 °C, can promote the formation of a crystalline precipitate.
-
Q2: I have identified a second crystalline phase in my product, likely nickel hydrogen phosphate (NiHPO₄). How can I synthesize phase-pure Ni₃(PO₄)₂?
A2: The formation of nickel hydrogen phosphate (NiHPO₄) as an impurity is often related to the pH of the reaction medium. The relative stability of Ni₃(PO₄)₂ and NiHPO₄ is highly dependent on the hydrogen ion concentration.
-
Troubleshooting:
-
pH Control: Maintaining a specific pH is crucial for precipitating the desired this compound phase. A pH of 6 has been found to be optimal for the formation of Ni₃(PO₄)₂ precipitate. At lower (more acidic) pH values, the formation of NiHPO₄ is more favorable. It is recommended to use a buffer solution or to carefully monitor and adjust the pH of the reaction mixture throughout the synthesis.
-
Precursor Selection: The choice of phosphate precursor can also influence the final phase. Using a phosphate source that helps maintain the desired pH range can be beneficial.
-
Q3: My XRD pattern shows broad peaks, indicating poor crystallinity or very small crystallite size. How can I improve the crystallinity of my this compound?
A3: Broad peaks in an X-ray diffraction (XRD) pattern can be attributed to several factors, including the presence of an amorphous phase, small crystallite size, or lattice strain.
-
Troubleshooting:
-
Optimize Annealing Conditions: As mentioned in A1, annealing at a sufficiently high temperature (e.g., 800 °C) can significantly improve crystallinity and increase crystallite size.
-
Hydrothermal Synthesis: Hydrothermal methods can promote the growth of larger, more well-defined crystals. Optimizing the hydrothermal temperature and reaction time can lead to improved crystallinity.
-
Slower Precipitation Rate: A slower addition of precursors during co-precipitation can lead to the formation of larger and more ordered crystals.
-
Q4: What are the key synthesis parameters I need to control to ensure phase purity?
A4: The phase purity of this compound is primarily influenced by a combination of factors that must be carefully controlled during the synthesis process.
-
Key Parameters:
-
pH: This is one of the most critical parameters. As detailed in A2, the pH of the solution determines which this compound species is thermodynamically favored to precipitate.
-
Temperature: The reaction temperature affects the kinetics of nucleation and crystal growth, as well as the potential for amorphous phase formation.
-
Ni:P Molar Ratio: The stoichiometry of the nickel and phosphate precursors can influence the final product. A stoichiometric or slight excess of the phosphate precursor is often used to ensure complete reaction.
-
Stirring/Agitation: Proper mixing ensures a homogeneous reaction environment, which is important for uniform precipitation and phase purity.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of phase-pure this compound.
Table 1: Effect of pH on this compound Phase
| pH | Predominant Phase | Remarks |
| < 6 | NiHPO₄ and/or other acidic phosphates | Lower pH favors the formation of hydrogen phosphate species. |
| 6 | Ni₃(PO₄)₂ | Optimal pH for the precipitation of phase-pure Ni₃(PO₄)₂. |
| > 7 | Potential for nickel hydroxide (B78521) formation | At higher pH, there is an increased risk of co-precipitating nickel hydroxide (Ni(OH)₂). |
Table 2: Effect of Temperature on this compound Synthesis
| Synthesis Method | Temperature | Effect on Product |
| Co-precipitation | Room Temperature | May result in amorphous or poorly crystalline product. |
| Co-precipitation | 90 °C | Promotes the formation of a crystalline precipitate. |
| Post-synthesis | 350 - 600 °C | The product may remain amorphous. |
| Post-synthesis | 800 °C | Transforms amorphous this compound to crystalline monoclinic Ni₃(PO₄)₂. [1] |
| Hydrothermal | 120 - 180 °C | Can yield well-crystalline Ni₃(PO₄)₂·8H₂O, but phase purity depends on other factors. |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of Ni₃(PO₄)₂
This protocol describes a method to synthesize this compound via co-precipitation, with a focus on controlling parameters to achieve a phase-pure product.
-
Precursor Preparation:
-
Prepare an aqueous solution of a nickel(II) salt (e.g., nickel nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O).
-
Prepare an aqueous solution of a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).
-
-
Precipitation:
-
Slowly add the phosphate solution to the nickel salt solution under constant and vigorous stirring.
-
Continuously monitor the pH of the mixture and maintain it at 6 by adding a suitable acid or base (e.g., dilute nitric acid or ammonia (B1221849) solution).
-
-
Aging and Washing:
-
Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) to allow for crystal growth and maturation.
-
Separate the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.
-
-
Drying:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the hydrated this compound powder.
-
-
(Optional) Calcination:
-
To obtain the anhydrous crystalline phase, calcine the dried powder at 800 °C in a furnace.[1]
-
Protocol 2: Hydrothermal Synthesis of Ni₃(PO₄)₂·8H₂O
This protocol outlines the hydrothermal synthesis of crystalline this compound octahydrate.
-
Precursor Mixing:
-
In a typical synthesis, dissolve a nickel(II) salt (e.g., nickel chloride, NiCl₂) and a phosphate source (e.g., sodium phosphate, Na₃PO₄) in deionized water.
-
Adjust the pH of the solution to the desired value (typically around 6-7).
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 150 °C) for a designated period (e.g., 12-24 hours).
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the product thoroughly with deionized water and ethanol (B145695) to remove any residual ions.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C).
-
Visualizations
The following diagrams illustrate the key workflows and relationships in identifying and eliminating phase impurities in this compound synthesis.
Caption: Workflow for identifying and troubleshooting phase impurities in this compound synthesis.
Caption: Logical relationships between synthesis parameters and resulting this compound phases.
References
addressing adhesion issues of electrodeposited nickel phosphate films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address adhesion issues with electrodeposited nickel phosphate (B84403) films. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Adhesion Issues
Poor adhesion of electrodeposited nickel phosphate films to the substrate is a common issue that can lead to film delamination, blistering, or cracking. This guide provides a systematic approach to troubleshooting and resolving these problems.
Question: My this compound film is peeling or flaking off the substrate. What are the potential causes and how can I fix it?
Answer:
Film peeling or flaking is a clear indicator of poor adhesion. The root cause typically lies in one of three areas: substrate preparation, electrodeposition process parameters, or internal stress in the film.
1. Inadequate Substrate Preparation:
The most common cause of poor adhesion is improper cleaning and activation of the substrate surface.[1][2][3][4][5] A pristine surface is essential for strong bonding between the substrate and the this compound film.
-
Symptoms: Peeling starts at the edges, non-uniform adhesion across the surface.
-
Solutions:
-
Degreasing: Ensure all oils, greases, and organic contaminants are removed. Ultrasonic cleaning in a suitable solvent (e.g., acetone (B3395972), isopropyl alcohol) is highly effective.[6]
-
Acid Activation/Etching: Remove any oxide layers and create a slightly roughened surface for better mechanical anchoring. The choice of acid and treatment time depends on the substrate material. For steel substrates, a dip in dilute hydrochloric or sulfuric acid is common.[1] For nickel substrates, an anodic treatment in a chloride solution can be very effective at removing the passive oxide layer.[7][8]
-
Rinsing: Thoroughly rinse the substrate with deionized water between each preparation step to remove residual chemicals.[4] Inadequate rinsing can leave behind contaminants that interfere with adhesion.[9]
-
2. Sub-optimal Electrodeposition Parameters:
The conditions during electrodeposition significantly impact film adhesion.
-
Symptoms: Brittle or stressed-looking films, inconsistent film thickness, or a powdery deposit.
-
Solutions:
-
Current Density: Too high a current density can lead to rapid, uneven deposition and high internal stress, which weakens adhesion.[10] Start with a lower current density and optimize based on experimental results.
-
pH of the Plating Bath: The pH affects the deposition rate and the chemical composition of the film. An incorrect pH can lead to the formation of a poorly adherent film. The optimal pH needs to be determined experimentally for your specific this compound bath.
-
Temperature: Temperature influences the deposition rate and the properties of the deposited film. Both too high and too low temperatures can be detrimental to adhesion.[10]
-
Bath Composition: The concentration of nickel salts, phosphate sources, and any additives must be carefully controlled. Contamination of the bath with impurities can also lead to poor adhesion.[2][3]
-
3. High Internal Stress:
Stress within the electrodeposited film can exceed the adhesive strength, causing it to detach from the substrate.
-
Symptoms: Spontaneous cracking or peeling of the film, sometimes even after the deposition process is complete.
-
Solutions:
-
Optimize Deposition Parameters: As mentioned above, lower current densities and optimized temperature can help reduce internal stress.
-
Pulse Plating: In some cases, using pulsed current instead of direct current can produce films with lower internal stress.
-
Post-Deposition Annealing: Heat treating the coated substrate at a suitable temperature can relieve stress and improve adhesion. However, the temperature must be carefully controlled to avoid undesirable changes in the film's properties.
-
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting adhesion failures.
Frequently Asked Questions (FAQs)
Q1: What is the best way to clean my substrate before electrodeposition of this compound?
A1: A multi-step cleaning process is recommended.[11]
-
Mechanical Cleaning (if necessary): For rough or heavily soiled surfaces, mechanical polishing or grinding may be necessary.
-
Degreasing: Remove organic contaminants by ultrasonic cleaning in a solvent like acetone, followed by an alkaline cleaner.
-
Rinsing: Thoroughly rinse with deionized water.
-
Acid Activation: Immerse the substrate in an appropriate acid solution to remove oxide layers. The type of acid and duration will depend on your substrate material.
-
Final Rinsing: Rinse again with deionized water immediately before placing it in the electrodeposition bath.
Q2: How do I know if my electrodeposition bath is contaminated?
A2: Signs of bath contamination include a sudden drop in plating quality, such as poor adhesion, pitting, or a change in the film's appearance.[3] You may also observe the formation of precipitates or a color change in the solution. To confirm, you can perform a chemical analysis of the bath or run a test deposition on a standard substrate to compare with previous results.
Q3: Can the thickness of the this compound film affect its adhesion?
A3: Yes, thicker films tend to have higher internal stress, which can negatively impact adhesion. If you are experiencing adhesion problems with thick films, try reducing the deposition time to produce a thinner coating. If a thick coating is required, you may need to optimize your deposition parameters to minimize internal stress.
Q4: What are some common adhesion testing methods for electrodeposited films?
A4: Several qualitative and quantitative methods are available to test the adhesion of thin films.[12] Common methods include:
-
Tape Test (ASTM D3359): A simple and quick qualitative test where pressure-sensitive tape is applied to the coating and then rapidly removed. The amount of coating removed is assessed.[13]
-
Bend Test: The coated substrate is bent over a mandrel, and the bent area is examined for cracking or flaking of the coating.[12]
-
Scribe Test: A sharp tool is used to scribe a pattern through the coating to the substrate. The edges of the scribe marks are examined for any lifting of the film.[12]
-
Pull-off Test (ASTM C633): A more quantitative test where a stud is bonded to the coated surface, and the force required to pull the coating off perpendicular to the substrate is measured.[14]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the adhesion of electrodeposited this compound films in the search results, the following table provides a general overview of how electrodeposition parameters can influence film properties, based on findings for nickel and nickel-alloy coatings. Researchers should use this as a guide for their own experimental design.
| Parameter | General Effect on Adhesion and Film Properties | Typical Range for Nickel Plating (for reference) |
| Current Density | Higher density can increase deposition rate but may also increase internal stress and reduce adhesion.[10] | 1 - 10 A/dm² |
| pH | Affects deposition efficiency, film composition, and surface morphology. Extreme pH values often lead to poor quality deposits.[3] | 3.5 - 5.0 |
| Temperature | Influences deposition rate, grain size, and internal stress.[10] | 40 - 60 °C |
| Agitation | Moderate agitation can improve film uniformity and reduce pitting, but excessive agitation can be detrimental. | Varies with cell geometry |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure for Steel
-
Solvent Degreasing: Ultrasonically clean the steel substrate in acetone for 10-15 minutes.
-
Alkaline Cleaning: Immerse the substrate in a hot alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-10 minutes.
-
Rinsing: Rinse thoroughly with deionized water.
-
Acid Activation: Dip the substrate in a 10-20% hydrochloric acid solution at room temperature for 30-60 seconds.
-
Final Rinsing: Immediately rinse with deionized water and transfer to the electrodeposition bath.
Protocol 2: Tape Adhesion Test (Qualitative - based on ASTM D3359)
-
Scribing: Make a cross-hatch pattern of cuts through the this compound film to the substrate using a sharp blade. The spacing of the cuts should be approximately 1-2 mm.
-
Tape Application: Apply a pressure-sensitive adhesive tape (e.g., Scotch® 610) firmly over the cross-hatched area.
-
Tape Removal: After 90 seconds, rapidly pull the tape off at a 180° angle.
-
Evaluation: Examine the tape and the cross-hatched area on the substrate under magnification. The adhesion is rated based on the amount of coating removed.
Adhesion Classification Table (based on ASTM D3359)
| Classification | % Area of Coating Removed | Description |
| 5B | 0% | The edges of the cuts are completely smooth; no detachment of squares. |
| 4B | < 5% | Small flakes of the coating are detached at intersections. |
| 3B | 5 - 15% | Small flakes of the coating are detached along edges and at intersections of cuts. |
| 2B | 15 - 35% | The coating has flaked along the edges of the cuts in whole squares. |
| 1B | 35 - 65% | Flaking and detachment of whole squares is more pronounced. |
| 0B | > 65% | Flaking and detachment worse than 1B. |
Signaling Pathways and Logical Relationships
Relationship between Deposition Parameters and Film Properties:
Caption: Influence of deposition parameters on film properties.
References
- 1. nmfrc.org [nmfrc.org]
- 2. Common Issues & Solutions in Electroless Nickel Plating [shethgroupofindustries.com]
- 3. casf.ca [casf.ca]
- 4. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 5. Electroplating Problems and Their Solutions [chemresearchco.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dl.asminternational.org [dl.asminternational.org]
- 10. Optimization of the Preparation Parameters of High-Strength Nickel Layers by Electrodeposition on Mild Steel Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmfrc.org [nmfrc.org]
- 12. advancedplatingtech.com [advancedplatingtech.com]
- 13. pinn.ai [pinn.ai]
- 14. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
optimizing annealing temperature for crystalline nickel phosphate formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of crystalline nickel phosphate (B84403). Our focus is on optimizing the annealing temperature to achieve desired material properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of annealing temperature in the synthesis of crystalline nickel phosphate?
A1: Annealing temperature is a critical parameter that governs the phase transformation of this compound from an amorphous to a crystalline state.[1] Controlled thermal treatment, also known as calcination, is essential for improving phase purity, thermal stability, and overall crystallinity.[1] For instance, amorphous this compound can be transformed into a monoclinic crystalline phase of Ni₃(PO₄)₂ at an annealing temperature of 800°C.[1]
Q2: How does the annealing temperature affect the surface properties of this compound?
A2: Increasing the annealing temperature generally leads to a decrease in the surface area and total acidity of the this compound material.[1] This is attributed to pore coalescence and dehydration at higher temperatures, resulting in a denser morphology.[1] For example, a sample calcined at 350°C exhibited the highest surface area, which then decreased at higher temperatures.[1]
Q3: What are the typical synthesis methods for preparing the this compound precursor before annealing?
A3: The precipitation method is a common and effective technique for synthesizing the this compound precursor.[1] This typically involves reacting a nickel salt (e.g., nickel chloride) with a phosphate source (e.g., potassium dihydrogen phosphate) in an aqueous solution.[1] Another method is hydrothermal synthesis, which involves reacting the precursors in a sealed vessel at elevated temperatures and pressures.[2]
Q4: Besides annealing temperature, what other synthesis parameters are important?
A4: Several other parameters significantly influence the formation of the this compound precursor and its final properties. These include:
-
pH of the solution: A pH of 6 has been shown to be optimal for this compound formation.[1]
-
Molar ratio of Ni:P: A Ni:P molar ratio of 3:6 has been identified as effective for achieving high precipitation efficiency.[1]
-
Stirring temperature: A stirring temperature of 90°C during precipitation can lead to higher precipitation efficiency.[1]
Q5: What are the different crystalline phases of nickel phosphide (B1233454) that can be formed through annealing, and at what temperatures?
A5: While this guide focuses on this compound, it's useful to be aware of nickel phosphide phases that can form under different conditions, particularly if phosphorus-rich precursors are used or reducing atmospheres are present during annealing. Different crystalline phases of nickel phosphide can be synthesized by controlling the annealing temperature. For example:
-
Crystalline Ni₁₂P₅ nanoparticles can be formed with an annealing step at 280°C.[3]
-
Crystalline Ni₂P nanoparticles are synthesized with an additional heating step at 315°C.[3]
-
Crystalline Ni₅P₄ nanoparticles can be obtained by raising the annealing temperature to 350°C.[3]
-
The stable Ni₃P phase generally forms at temperatures of 400°C and above.[4][5]
Troubleshooting Guides
Issue 1: Low Crystallinity or Amorphous Product After Annealing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Annealing Temperature | The annealing temperature was too low to induce crystallization. | Increase the annealing temperature. For the formation of crystalline Ni₃(PO₄)₂, a temperature of 800°C is recommended.[1] |
| Incorrect Precursor Synthesis | The initial amorphous this compound was not formed correctly, potentially due to suboptimal pH or molar ratios. | Ensure the precursor synthesis follows an optimized protocol. The recommended conditions are a pH of 6, a Ni:P molar ratio of 3:6, and a stirring temperature of 90°C.[1] |
| Insufficient Annealing Time | The duration of the annealing process was not long enough for the crystalline structure to develop fully. | Increase the annealing time at the target temperature. A typical duration can range from 1 to several hours. |
Issue 2: Presence of Impure Phases in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Ni:P Molar Ratio | An incorrect stoichiometric ratio of nickel to phosphorus in the precursor can lead to the formation of unwanted nickel or phosphate species. | Carefully control the Ni:P molar ratio during the synthesis of the precursor. A 3:6 ratio has been shown to be effective.[1] |
| Contamination from Precursors | Impurities in the starting materials (nickel and phosphate salts) can be carried through to the final product. | Use high-purity precursor materials. |
| Reaction with Annealing Atmosphere | The atmosphere in the furnace (e.g., presence of reducing agents) might lead to the formation of nickel phosphides instead of this compound. | Conduct the annealing in a controlled atmosphere (e.g., air or an inert gas like argon) to prevent unwanted side reactions. |
Issue 3: Low Surface Area of the Crystalline this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Annealing Temperature | Higher annealing temperatures promote crystal growth and pore collapse, leading to a reduction in surface area.[1] | If a high surface area is critical, consider using a lower annealing temperature. Be aware that this may result in lower crystallinity. A balance must be struck based on the application's requirements. For example, a sample calcined at 350°C showed the highest surface area.[1] |
| Precursor Morphology | The initial morphology of the amorphous precursor can influence the final surface area. | Modify the precursor synthesis conditions (e.g., by using surfactants or templates) to create a more porous initial structure. |
Data Summary
Table 1: Effect of Annealing Temperature on this compound Properties
| Annealing Temperature (°C) | Crystalline Phase | Surface Area (m²/g) | Key Observations | Reference |
| 350 | Amorphous | 9.94 | Highest surface area and Brønsted acidity. | [1] |
| 600 | Amorphous | - | Structure remains amorphous. | [1] |
| 800 | Monoclinic Ni₃(PO₄)₂ | Lower than 350°C sample | Phase transformation to a crystalline structure. Reduced surface area due to pore coalescence. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Amorphous this compound Precursor via Precipitation
This protocol is based on the optimized synthesis conditions described in the literature.[1]
Materials:
-
Nickel chloride (NiCl₂·6H₂O)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Hydrochloric acid (HCl, 4M)
-
Deionized water
Procedure:
-
Prepare a nickel chloride solution in deionized water.
-
Prepare a potassium dihydrogen phosphate solution in deionized water.
-
Adjust the pH of the nickel chloride solution to 6 using the 4M HCl solution.
-
Heat the pH-adjusted nickel chloride solution to 90°C with stirring.
-
Slowly add the potassium dihydrogen phosphate solution to the heated nickel chloride solution while maintaining vigorous stirring. A Ni:P molar ratio of 3:6 is recommended.
-
Continue stirring the mixture at 90°C for a designated period (e.g., 1-2 hours) to allow for complete precipitation.
-
Allow the precipitate to cool to room temperature.
-
Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.
-
Dry the resulting powder in an oven at a low temperature (e.g., 60-80°C) overnight. The dried powder is the amorphous this compound precursor.
Protocol 2: Annealing of this compound to Form a Crystalline Structure
Materials:
-
Amorphous this compound precursor (from Protocol 1)
-
Crucible
-
Tube furnace with temperature and atmosphere control
Procedure:
-
Place the dried amorphous this compound powder into a crucible.
-
Place the crucible in the center of the tube furnace.
-
Purge the furnace with the desired gas (e.g., air for this compound, or an inert gas like argon to prevent oxidation).
-
Ramp up the temperature to the target annealing temperature (e.g., 800°C for crystalline Ni₃(PO₄)₂). A controlled heating rate (e.g., 5°C/min) is recommended.
-
Hold the temperature at the target for a specified duration (e.g., 2-4 hours).
-
After the holding period, cool the furnace down to room temperature at a controlled rate.
-
The resulting powder is the crystalline this compound.
Visualizations
Caption: Experimental workflow for the synthesis and annealing of crystalline this compound.
Caption: Troubleshooting decision tree for optimizing crystalline this compound formation.
References
Technical Support Center: Troubleshooting Poor Rate Performance in Nickel Phosphate Electrodes
Welcome to the technical support center for researchers and scientists working with nickel phosphate (B84403) electrodes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues related to poor rate performance in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My nickel phosphate electrode shows a rapid decrease in capacity, especially at higher charge/discharge rates. What are the potential causes?
A: Rapid capacity fading at high rates is a common issue and can stem from several factors:
-
Low Intrinsic Electrical Conductivity: this compound itself has poor electrical conductivity, which can lead to high internal resistance and limit the accessibility of the active material at high current densities.[1]
-
Poor Ionic Conductivity: Slow diffusion of electrolyte ions within the electrode structure can be a bottleneck, especially at high rates where rapid ion transport is required.
-
Structural Degradation: The mechanical stress from repeated ion insertion and extraction, particularly at high rates, can cause particle cracking, loss of electrical contact between particles, and delamination from the current collector.[2]
-
Irreversible Phase Transitions: The material may undergo irreversible changes in its crystal structure during cycling, leading to a loss of electrochemically active sites.[2]
-
Side Reactions: Unwanted chemical reactions between the electrode and the electrolyte can form a resistive layer on the electrode surface, known as the solid-electrolyte interphase (SEI), impeding charge transfer.[3][4][5]
2. Q: How can I diagnose the root cause of the poor rate performance of my electrode?
A: A systematic approach using electrochemical characterization techniques is crucial for diagnosis. The following workflow can help you pinpoint the issue.
Caption: A workflow diagram for troubleshooting poor rate performance.
3. Q: What does Electrochemical Impedance Spectroscopy (EIS) tell me about my electrode's performance?
A: EIS is a powerful non-destructive technique used to investigate the internal resistance of your electrode.[6] By applying a small AC voltage over a range of frequencies, you can distinguish between different resistive and capacitive elements within your system.[7]
A typical Nyquist plot for an electrode will show:
-
Solution Resistance (Rs): The intercept on the real axis at high frequency, representing the electrolyte resistance.
-
Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-to-mid frequency region, which relates to the kinetics of the electrochemical reactions at the electrode-electrolyte interface. A large Rct indicates slow charge transfer, which is a common cause of poor rate performance.
-
Warburg Impedance: A sloped line in the low-frequency region, indicative of diffusion limitations of ions within the electrode.
Caption: Relationship between causes of poor performance and EIS results.
4. Q: My cyclic voltammetry (CV) curves look distorted at high scan rates. What does this indicate?
A: In CV, as you increase the scan rate, you are effectively increasing the charge/discharge rate. If the redox peaks become broad, shift significantly in potential, or decrease in intensity, it suggests:
-
Slow Kinetics: The electrochemical reactions cannot keep up with the fast scan rate.
-
Diffusion Limitations: Ions cannot move to and from the electrode surface fast enough.
-
High Resistance: A large internal resistance can cause a significant voltage drop, leading to peak shifting and broadening.
For a well-performing electrode, the peak currents should be proportional to the square root of the scan rate for a diffusion-controlled process.
Experimental Protocols
1. Galvanostatic Cycling
-
Objective: To determine the specific capacity, coulombic efficiency, and cycling stability of the electrode at various current densities (C-rates).
-
Methodology:
-
Assemble the coin cell (or other test cell) with the this compound working electrode, a suitable counter electrode (e.g., lithium foil), a reference electrode (optional), and an appropriate electrolyte.
-
Set the voltage window based on the electrochemical stability of your material and electrolyte.
-
Perform a few formation cycles at a low C-rate (e.g., C/10) to stabilize the SEI layer.
-
Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C, and then back to C/10). At each C-rate, perform at least 5-10 cycles.
-
For long-term stability testing, cycle the cell at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100 or more).
-
Plot the specific discharge capacity and coulombic efficiency versus the cycle number for each C-rate.
-
2. Cyclic Voltammetry (CV)
-
Objective: To investigate the redox behavior and kinetics of the this compound electrode.
-
Methodology:
-
Use a three-electrode setup with the this compound working electrode, a counter electrode, and a reference electrode.
-
Set the potential range to cover the expected redox reactions of the this compound.
-
Begin with a slow scan rate (e.g., 0.1 mV/s) and perform several cycles until the CV curve is stable.
-
Increase the scan rate incrementally (e.g., 0.2, 0.5, 1, 2, 5 mV/s) and record the CV at each rate.
-
Plot the peak current versus the square root of the scan rate to analyze the reaction kinetics.
-
3. Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To analyze the internal resistance components of the electrode.
-
Methodology:
-
Use the same cell setup as for galvanostatic cycling.
-
Set the cell to a specific state of charge (e.g., 50% SOC) or open-circuit voltage.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV).
-
Sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz).
-
Plot the resulting impedance data as a Nyquist plot (Z' vs. -Z'').
-
Fit the data to an equivalent circuit model to quantify the different resistance and capacitance components.[6][8]
-
Quantitative Data Summary
The following tables summarize typical performance metrics for this compound-based electrodes from the literature. These values can serve as a benchmark for your own experimental results.
Table 1: Rate Capability of this compound Electrodes
| Material | Current Density | Specific Capacity (F/g or mAh/g) | Reference |
| Amorphous Ni3P2O8 | 0.5 A/g | 1464 F/g | |
| Amorphous, hydrous this compound | 0.5 mA cm⁻² | 1700 F/g (814 C/g) | [9] |
| Amorphous this compound microspheres | 0.5 mA cm⁻² | ~1031 F/g (114.6 mAh/g) | [9] |
| Ni3(PO4)2/rGO-300 | 0.5 A/g | 1726 F/g | [1] |
| Ni3(PO4)2/rGO-300 | 25 A/g | 850 F/g | [1] |
Table 2: Cycling Stability of this compound Electrodes
| Material | Cycles | Capacity Retention | Coulombic Efficiency | Reference |
| Amorphous, hydrous this compound | 5000 | 96.55% | 98.62% | [9] |
| Asymmetric supercapacitor (amorphous this compound positive electrode) | 3000 | 80% | - | [9] |
Strategies for Performance Improvement
If your troubleshooting points to intrinsic material limitations, consider the following strategies to enhance the rate performance of your this compound electrodes:
-
Carbon Coating: Applying a thin layer of conductive carbon to the this compound particles can significantly improve electrical conductivity.
-
Nanostructuring: Synthesizing nanoscale materials (nanorods, nanowires, nanosheets) can shorten the diffusion path for ions and increase the surface area for electrochemical reactions.[9]
-
Doping: Introducing other metal ions into the this compound structure can enhance its electronic and ionic conductivity.
-
Composite Formation: Creating composites with highly conductive materials like graphene or carbon nanotubes can create an effective conductive network throughout the electrode.[1][10]
References
- 1. Amorphous mesoporous this compound/reduced graphene oxide with superior performance for electrochemical capacitors - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. anl.gov [anl.gov]
- 5. Finding the Causes of Battery "Capacity Fade" - ECS [electrochem.org]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
influence of pH on the precipitation and purity of nickel phosphate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of nickel phosphate (B84403). The following information is intended to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the precipitation of nickel phosphate?
A1: The pH of the solution is the most critical factor governing the precipitation and purity of this compound. This compound solubility is highly pH-dependent.
Q2: At what pH range does this compound typically precipitate?
A2: While the exact pH for optimal precipitation can vary based on reactant concentrations and temperature, this compound precipitation is generally favored in neutral to slightly alkaline conditions. In acidic solutions, the phosphate ion exists predominantly as H₂PO₄⁻ or H₃PO₄, which do not readily form an insoluble salt with nickel ions. As the pH increases, the concentration of PO₄³⁻ ions increases, leading to the precipitation of Ni₃(PO₄)₂.
Q3: My this compound precipitate is not forming, even at a neutral pH. What could be the issue?
A3: Several factors could be at play. Insufficient concentrations of nickel or phosphate ions will prevent the solution from reaching saturation. The presence of strong chelating agents can also sequester nickel ions and inhibit precipitation. Additionally, ensure accurate pH measurement, as even small deviations can significantly impact solubility.
Q4: I am observing a very low yield of this compound precipitate. How can I improve it?
A4: To improve the yield, you can try adjusting the pH to a more optimal, slightly alkaline range (e.g., pH 8-9). Increasing the concentration of either the nickel or phosphate precursor can also drive the equilibrium towards precipitation. Allowing for a longer reaction time or gentle heating of the solution can sometimes enhance the precipitation process, although high temperatures might alter the precipitate's characteristics.
Q5: How does pH affect the purity of the this compound precipitate?
A5: The pH of the solution can significantly impact the purity of the this compound precipitate, primarily through the co-precipitation of other metal hydroxides or phosphates. If other metal ions are present in the solution, they may precipitate as hydroxides or phosphates at specific pH values. For instance, iron (III) phosphate can precipitate at a much lower pH than this compound.[1][2] Therefore, controlling the pH is a key strategy for the selective precipitation of this compound from mixed-ion solutions.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No precipitate forms | 1. pH is too low (acidic).2. Reactant concentrations are too low.3. Presence of chelating agents. | 1. Gradually increase the pH of the solution using a suitable base (e.g., NaOH or NH₄OH) while monitoring with a calibrated pH meter.2. Increase the concentration of the nickel salt or phosphate source.3. If chelating agents are suspected, consider a pre-treatment step to remove them, or increase reactant concentrations to overcome the chelation effect. |
| Low precipitate yield | 1. Sub-optimal pH for precipitation.2. Incomplete reaction.3. Loss of precipitate during washing. | 1. Systematically vary the pH to find the optimal point for maximum yield. Based on related nickel salt precipitation, a pH in the range of 8-11 might be optimal.[6]2. Increase the reaction time and/or provide gentle agitation to ensure thorough mixing.3. Use a finer filter paper or centrifugation for more efficient recovery of the precipitate. Minimize the volume of washing solution used. |
| Precipitate appears discolored or impure | 1. Co-precipitation of other metal ions.2. Precipitation of nickel hydroxide (B78521).3. Contamination from glassware or reagents. | 1. Adjust the pH to selectively precipitate this compound. A two-step precipitation process might be necessary if significant amounts of other metals are present.2. Avoid excessively high pH values (e.g., >11), which can favor the formation of nickel hydroxide.[6]3. Ensure all glassware is thoroughly cleaned and use high-purity reagents. |
| Precipitate has poor filterability (gelatinous) | 1. Rapid precipitation leading to small particle size.2. High pH favoring hydroxide formation. | 1. Add the precipitating agent slowly and with constant stirring to promote the growth of larger, more easily filterable crystals.2. Maintain the pH within the optimal range for this compound formation and avoid excessively alkaline conditions. |
Data Presentation
The following table illustrates the effect of pH on the precipitation of a nickel salt. While this data is for nickel hydroxide, it provides a representative example of how pH influences the recovery of nickel from a solution, a trend that is analogous to this compound precipitation.
| pH | Nickel Remaining in Solution (ppm) | Nickel Precipitation Efficiency (%) |
| 3 | ~40 | ~0% |
| 5 | ~30 | ~25% |
| 7 | ~20 | ~50% |
| 9 | ~5 | ~87.5% |
| 11 | <1 | >97.5% |
Note: Data is illustrative and based on the precipitation of nickel hydroxide from a 40 ppm nickel sulfate (B86663) solution.[7] The optimal pH for this compound precipitation may vary.
Experimental Protocols
Detailed Methodology for this compound Precipitation
This protocol is a general guideline for the precipitation of this compound from aqueous solutions of nickel (II) sulfate and sodium phosphate.
Materials:
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Trisodium (B8492382) phosphate dodecahydrate (Na₃PO₄·12H₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Sulfuric acid (H₂SO₄) solution
-
Deionized water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of nickel (II) sulfate by dissolving the appropriate amount of NiSO₄·6H₂O in deionized water.
-
Prepare a 0.1 M solution of trisodium phosphate by dissolving the appropriate amount of Na₃PO₄·12H₂O in deionized water.
-
-
Precipitation Reaction:
-
Place a known volume of the 0.1 M nickel sulfate solution in a beaker equipped with a magnetic stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the 0.1 M trisodium phosphate solution to the nickel sulfate solution. A pale green precipitate should begin to form.
-
The stoichiometric molar ratio of Ni²⁺ to PO₄³⁻ is 3:2. An excess of the phosphate solution can be used to ensure complete precipitation of the nickel.
-
-
pH Adjustment and Control:
-
Monitor the pH of the reaction mixture continuously using a calibrated pH meter.
-
Adjust the pH to the desired level (e.g., pH 8) by dropwise addition of 1 M NaOH solution. Use 1 M H₂SO₄ for any downward pH adjustments.
-
Maintain the desired pH for a set period (e.g., 30-60 minutes) with continuous stirring to allow for complete precipitation and crystal growth.
-
-
Isolation and Washing of the Precipitate:
-
Turn off the stirrer and allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration using a Büchner funnel and appropriate filter paper.
-
Wash the precipitate with a small amount of deionized water to remove any soluble impurities. Repeat the washing step two to three times.
-
-
Drying and Characterization:
-
Carefully transfer the filtered precipitate to a pre-weighed watch glass or drying dish.
-
Dry the precipitate in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of this compound and to assess its crystallinity.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Influence of pH on this compound precipitation and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. journalirjpac.com [journalirjpac.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Technical Support Center: Optimizing Electrochemical Performance by Selecting the Right Phosphate Precursor
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of different phosphate (B84403) precursors on the electrochemical performance of materials.
Frequently Asked Questions (FAQs)
Q1: How does the choice of phosphate precursor influence the final properties of my cathode material?
A1: The selection of a phosphate precursor is a critical step that significantly impacts the physicochemical and electrochemical properties of the final cathode material, such as Lithium Iron Phosphate (LiFePO₄). Key precursor characteristics like crystallinity, morphology, and hydration state directly influence the resulting material's particle size, surface area, and crystal structure. For instance, using a well-crystallized precursor can lead to a more ordered final product with improved electrochemical stability.
Q2: What are the most commonly used phosphate precursors in LiFePO₄ synthesis?
A2: The most common phosphate precursors for the synthesis of LiFePO₄ are phosphoric acid (H₃PO₄), ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), and lithium dihydrogen phosphate (LiH₂PO₄). Each offers different advantages and can influence the reaction kinetics and final product morphology.
Q3: Can the phosphate precursor affect the morphology of the synthesized particles?
A3: Absolutely. The phosphate precursor can play a significant role in controlling the morphology and particle size of the final LiFePO₄/C composite.[1] For example, certain precursors might favor the formation of nano-sized particles or specific crystal facets, which can enhance rate capability and cycling performance. The pH of the precursor solution is also a critical factor that can be adjusted to control particle morphology.[2]
Q4: Is there a difference in performance between using a hydrated versus an anhydrous phosphate precursor?
A4: Both hydrated (e.g., FePO₄·2H₂O) and anhydrous FePO₄ can be effective precursors.[1] However, the dehydration of hydrated precursors during synthesis can sometimes lead to an uneven distribution of carbon coating, which may affect the material's electronic conductivity and overall performance.[1] Anhydrous precursors can sometimes lead to better cycling stability.[1]
Troubleshooting Guides
Issue 1: Low Specific Capacity in Synthesized LiFePO₄
-
Possible Cause: Incomplete reaction or formation of impurity phases.
-
Troubleshooting Step:
-
Precursor Purity: Ensure the purity of your phosphate precursor and other reactants. Impurities can lead to the formation of electrochemically inactive phases.
-
Stoichiometry: Carefully check the molar ratios of your precursors. An incorrect stoichiometric ratio can result in the formation of impurity phases like Li₃PO₄ or Fe₂P₂O₇.[3]
-
Synthesis Conditions: Optimize the calcination temperature and time. Insufficient temperature or time may lead to an incomplete reaction, while excessive heat can cause particle agglomeration and growth, reducing the active surface area.[4]
-
-
-
Possible Cause: Poor crystallinity of the LiFePO₄.
-
Troubleshooting Step:
-
Precursor Crystallinity: The crystallinity of the precursor can influence the final product. Consider using a more crystalline FePO₄ precursor, as monoclinic FePO₄ has been shown to yield LiFePO₄ with excellent discharge capacities.[1]
-
Annealing Profile: Adjust the annealing ramp rate and dwell time to promote better crystal growth.
-
-
Issue 2: Poor Rate Capability
-
Possible Cause: Large particle size and broad particle size distribution.
-
Troubleshooting Step:
-
Precursor Choice & Synthesis Method: Certain synthesis methods, like hydrothermal or sol-gel, tend to produce smaller, more uniform particles compared to solid-state reactions.[5] The choice of phosphate precursor can also influence particle size.
-
Milling: Introduce a ball milling step for your precursors or the final product to reduce particle size and improve homogeneity.
-
-
-
Possible Cause: Low electronic conductivity.
-
Troubleshooting Step:
-
Carbon Coating: Ensure a uniform and sufficient carbon coating. The choice of carbon source (e.g., glucose, sucrose, citric acid) and the coating process are critical.[6] Some precursors may interact differently with the carbon source, affecting the coating quality.
-
Doping: Consider doping with aliovalent ions to enhance electronic conductivity.
-
-
Issue 3: Rapid Capacity Fading During Cycling
-
Possible Cause: Structural instability or side reactions with the electrolyte.
-
Troubleshooting Step:
-
Precursor Selection: The choice of precursor can influence the stability of the final material. Precursors that lead to a more stable crystal structure and morphology can improve cycling performance. For instance, LiFePO₄ synthesized from monoclinic FePO₄ has shown good capacity retention.[4]
-
Electrolyte Compatibility: Ensure the electrolyte is stable within the operating voltage window of your material. Unstable electrolytes can lead to the formation of a resistive solid electrolyte interphase (SEI) layer, causing capacity fade.
-
Surface Coating: Applying a stable surface coating (e.g., Al₂O₃, ZrO₂) can mitigate side reactions with the electrolyte and improve long-term cycling stability.
-
-
Data Presentation
Table 1: Effect of FePO₄ Precursor on the Electrochemical Performance of LiFePO₄/C Cathodes
| FePO₄ Precursor Type | Discharge Capacity (0.1C, mAh/g) | Discharge Capacity (1C, mAh/g) | Capacity Retention | Reference |
| Monoclinic FePO₄ | 155.9 | 141.8 | - | [1] |
| Hydrated FePO₄·2H₂O | 154.4 | - | 99.7% after 30 cycles | [1] |
| Anhydrous FePO₄ | - | 106.3 (at 10C) | 99.2% after 200 cycles at 1C | [1] |
| Nano-flake FePO₄ (Hydrothermal) | 158.24 (at 0.2C) | - | - | [1] |
| Amorphous FePO₄ derived LFP | - | 115.8 (at 5C) | 94% after 300 cycles at 1C | [4] |
| Monoclinic FePO₄ derived LFP | - | - | - | [4] |
| Trigonal FePO₄ derived LFP | - | - | - | [4] |
Experimental Protocols
Co-precipitation Synthesis of FePO₄ Precursor
This protocol describes a general co-precipitation method to synthesize an FePO₄ precursor.
-
Prepare Solutions:
-
Dissolve a stoichiometric amount of an iron salt (e.g., Fe(NO₃)₃·9H₂O) in deionized water to form a solution (e.g., 1 M).
-
Dissolve a stoichiometric amount of a phosphate source (e.g., H₃PO₄) in deionized water to form a solution (e.g., 1 M).
-
-
Precipitation:
-
Slowly add the iron salt solution to the phosphate solution (or vice-versa) under vigorous stirring in a continuous stirring tank reactor (CSTR).[7]
-
Use a precipitating agent, such as a 3 M NH₄OH aqueous solution, to adjust and maintain the pH of the solution at a desired value (e.g., 1.5).[7]
-
Control the reaction temperature (e.g., 60 °C) and stirring speed (e.g., 900 RPM).[7]
-
-
Aging and Collection:
-
Allow the reaction to proceed for a specific duration (e.g., 3, 7, or 10 hours) to allow for precipitate formation and growth.[7]
-
Collect the resulting white or pale-yellow precipitate by filtration.
-
-
Washing and Drying:
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Dry the collected powder in an oven at a suitable temperature (e.g., 80 °C) for 12 hours.[7]
-
-
Calcination (Optional):
-
To obtain anhydrous FePO₄, calcine the dried precipitate in air at a specific temperature (e.g., 600 °C) for a set duration (e.g., 3 hours).[7]
-
Galvanostatic Cycling
This protocol outlines the procedure for evaluating the electrochemical performance of a cathode material using galvanostatic cycling.
-
Cell Assembly:
-
Prepare a slurry by mixing the active material, a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a weight ratio of 80:10:10 in a suitable solvent.[7]
-
Coat the slurry onto an aluminum foil current collector and dry it in a vacuum oven (e.g., at 120 °C for 24 hours).[7]
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of EC, DMC, and EMC).[7]
-
-
Cycling Parameters:
-
Use a battery cycler to perform galvanostatic charge-discharge tests.
-
Set the potential window (e.g., 3.0 V to 4.2 V for a Li-ion battery).[8]
-
Define the C-rate for charging and discharging. The C-rate is a measure of the rate at which a battery is charged or discharged relative to its nominal capacity.[8] For example, a 1C rate means the battery is charged or discharged in one hour. Common C-rates for testing are 0.1C, 0.2C, 1C, and 2C.[8]
-
-
Data Acquisition:
-
Record the voltage profile as a function of capacity and time during charging and discharging.
-
Calculate the specific capacity (mAh/g) based on the mass of the active material.
-
Evaluate the cycling stability by monitoring the capacity retention over a certain number of cycles.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to analyze the internal resistance and charge transfer kinetics of a battery.[9][10]
-
Experimental Setup:
-
Use a potentiostat with a frequency response analyzer.
-
The battery should be at a specific state of charge (SOC) and a stable open-circuit voltage (OCV).
-
-
Measurement Parameters:
-
Apply a small AC voltage or current perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance response of the cell.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The high-frequency intercept with the real axis represents the ohmic resistance (Rs) of the electrolyte and cell components.
-
The semicircle in the mid-frequency region corresponds to the charge-transfer resistance (Rct) at the electrode-electrolyte interface.
-
The sloping line at low frequencies is related to the diffusion of lithium ions in the electrode (Warburg impedance).
-
Visualizations
Caption: Experimental workflow from precursor synthesis to electrochemical analysis.
Caption: Influence of phosphate precursor properties on material characteristics and electrochemical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural properties and electrochemical performance of different polymorphs of FePO4 as raw materials for lithium ion electrodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. univpubl.com [univpubl.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.apub.kr [cdn.apub.kr]
- 8. metrohm.com [metrohm.com]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Impedance Spectroscopy Analysis of Lithium Ion Battery Based on Equivalent Circuit Model | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Optimizing Phosphorus Content in Nickel-Phosphorus Deposits
Welcome to the technical support center for the optimization of phosphorus content in nickel-phosphorus (Ni-P) deposits. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing Ni-P coatings and require precise control over their properties for experimental applications. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the laboratory.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the electroless Ni-P plating process.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent Phosphorus Content | 1. pH Fluctuations: The pH of the plating bath is a primary driver of phosphorus incorporation.[1][2][3] 2. Temperature Variations: Inconsistent bath temperature affects the reaction kinetics and deposition rate.[1][2] 3. Incorrect Bath Composition: The ratio of the nickel source to the reducing agent (hypophosphite) is critical.[4][5] 4. Inadequate Mixing: Poor agitation leads to localized depletion of reactants.[1] | 1. Implement continuous pH monitoring and automated dosing for acid or alkali additions to maintain the setpoint. 2. Use a calibrated temperature controller with good circulation to ensure uniform bath temperature. 3. Regularly analyze and replenish the bath components based on chemical analysis. 4. Ensure consistent and adequate agitation, either mechanical or through filtered air. |
| Poor Adhesion of the Deposit | 1. Inadequate Substrate Preparation: The most common cause, including incomplete cleaning or activation.[1] 2. Contamination of the Plating Bath: Organic or metallic impurities can interfere with bonding.[6] 3. Incorrect Plating Parameters: An excessively high plating rate can increase internal stress. | 1. Review and optimize the pre-treatment cycle, ensuring thorough degreasing, etching, and activation steps. 2. Implement regular bath filtration and consider carbon treatment for organic contaminants.[7] 3. Lower the bath temperature or pH to reduce the plating rate. |
| Pitting or Porosity in the Deposit | 1. Insufficient Surface Cleaning: Residual oils or particles on the substrate.[1] 2. Gas Bubbles Adhering to the Surface: Hydrogen evolution is inherent to the process. 3. Particulates in the Bath: Can be caused by bath instability or external contamination.[1] | 1. Enhance the cleaning and rinsing steps in the pre-treatment process. 2. Improve agitation to dislodge hydrogen bubbles from the substrate surface. The use of wetting agents can also be beneficial.[7] 3. Implement continuous filtration of the plating bath (e.g., through a 1-micron filter).[7] |
| Cloudy or Dull Deposit Appearance | 1. Incorrect pH: A pH that is too low can lead to a matte finish.[6] 2. Bath Contamination: Certain metallic contaminants can cause dullness. 3. Bath Age: An older bath with a high concentration of byproducts can affect deposit brightness. | 1. Check and adjust the pH to the optimal range for the specific bath chemistry. 2. Use dummy plating to remove metallic impurities.[6] 3. Monitor the age of the bath (metal turnovers) and replace it when performance degrades. |
Frequently Asked Questions (FAQs)
Q1: How does phosphorus content affect the key properties of the Ni-P deposit?
A1: The phosphorus content is a critical determinant of the deposit's mechanical, chemical, and magnetic properties. Generally, higher phosphorus content leads to better corrosion resistance, especially in acidic environments, and results in a non-magnetic, amorphous structure.[4][5] Conversely, lower phosphorus content provides greater "as-plated" hardness and wear resistance but with reduced corrosion protection.[4][8]
Q2: What are the typical classifications for phosphorus content in Ni-P coatings?
A2: Ni-P coatings are generally categorized based on their weight percentage (wt%) of phosphorus:
-
Low Phosphorus (1-5 wt% P): Characterized by high hardness and wear resistance.[4][5]
-
Medium Phosphorus (5-9 wt% P): Offers a balance of hardness, wear resistance, and corrosion protection.[4][5]
-
High Phosphorus (10-13 wt% P): Provides excellent corrosion resistance and is amorphous in structure.[4][9][10]
Q3: How does heat treatment alter the properties of Ni-P deposits?
A3: Heat treatment significantly modifies the microstructure and, consequently, the properties of Ni-P coatings. Upon heating, amorphous high-phosphorus deposits crystallize and form nickel phosphide (B1233454) (Ni₃P) precipitates within the nickel matrix.[11] This transformation can dramatically increase the hardness and wear resistance of the deposit.[5][8] However, it's important to note that heat treatment can decrease the corrosion resistance.[3]
Q4: What are the primary bath parameters to adjust for controlling phosphorus content?
A4: The main parameters to control are:
-
pH: Lowering the pH of the plating bath generally increases the phosphorus content in the deposit.[4][12]
-
Reducing Agent Concentration: A higher concentration of sodium hypophosphite (the reducing agent) relative to the nickel concentration tends to increase phosphorus content.[5]
-
Temperature: Higher temperatures can sometimes lead to a decrease in phosphorus content.[2]
-
Bath Additives: Certain organic acids, like malic acid, can be added to increase phosphorus content.[2]
Q5: What analytical methods are suitable for determining the phosphorus content in my deposits?
A5: Several methods are available, with varying levels of accuracy, cost, and destructiveness:
-
X-Ray Fluorescence (XRF): A non-destructive and rapid method that can simultaneously measure coating thickness and phosphorus content.[13][14]
-
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): A highly accurate but destructive method requiring the dissolution of the coating.
-
Colorimetric/Spectrophotometric Methods: These are wet chemical methods that are also destructive. An example is the molybdivanadophosphoric acid method.[15]
-
Energy Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a Scanning Electron Microscope (SEM), this provides elemental analysis of the surface.
Data Presentation: Impact of Phosphorus Content on Ni-P Deposit Properties
The following tables summarize the general relationship between phosphorus content and the key characteristics of Ni-P deposits.
Table 1: Properties as a Function of Phosphorus Content
| Property | Low Phosphorus (1-5% P) | Medium Phosphorus (5-9% P) | High Phosphorus (10-13% P) |
| Hardness (As Plated) | High | Medium | Low |
| Corrosion Resistance | Good (especially in alkaline environments)[5] | Very Good | Excellent (especially in acidic environments)[4][5] |
| Wear Resistance | Excellent | Good | Fair (improves significantly with heat treatment) |
| Magnetic Properties | Ferromagnetic | Varies | Non-magnetic[4] |
| Microstructure | Crystalline | Mix of Crystalline and Amorphous | Amorphous[9][16] |
Table 2: Hardness Before and After Heat Treatment
| Phosphorus Content | As-Plated Hardness (Knoop, HK₁₀₀) | Hardness after Heat Treatment (approx. 400°C) (Knoop, HK₁₀₀) |
| Low (1-4%) | ~550 - 700 | ~850 - 950 |
| Medium (5-9%) | ~500 - 600 | ~900 - 1000 |
| High (>10%) | ~450 - 550 | up to 1050+[5] |
| Note: These are typical values and can vary based on specific bath chemistry and heat treatment conditions. |
Experimental Protocols
Protocol 1: Controlling Phosphorus Content by Adjusting Bath pH
-
Prepare the Plating Bath: Prepare the electroless nickel bath according to the manufacturer's specifications or your established laboratory formulation.
-
Calibrate pH Meter: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Initial pH Measurement: Heat the bath to the desired operating temperature (e.g., 88°C) and measure the initial pH.
-
pH Adjustment:
-
To increase phosphorus content, slowly add a dilute solution of sulfuric acid (e.g., 10% v/v) while stirring to lower the pH.
-
To decrease phosphorus content, slowly add a dilute solution of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide to raise the pH.
-
-
Stabilization: Allow the bath to stabilize for 15-20 minutes after each pH adjustment before re-measuring.
-
Plating: Once the target pH is stable, immerse the prepared substrate into the bath for the desired duration.
-
Analysis: After plating, analyze the phosphorus content of the deposit using a chosen analytical method (e.g., XRF).
-
Correlation: Create a calibration curve by plotting the bath pH against the resulting phosphorus content in the deposit.
Protocol 2: Analysis of Phosphorus Content via X-Ray Fluorescence (XRF)
-
Instrument Calibration: Ensure the XRF spectrometer is calibrated using certified Ni-P standards with known phosphorus content and thickness.
-
Sample Preparation: The plated sample should be clean and dry. No further preparation is typically needed for XRF analysis.
-
Measurement Setup: Place the sample in the measurement chamber. Select the appropriate analysis program for Ni-P coatings on the specific substrate material.
-
Data Acquisition: Initiate the measurement. The instrument will irradiate the sample with X-rays and analyze the emitted fluorescent X-rays.
-
Data Interpretation: The software will provide the phosphorus content as a weight percentage and the thickness of the coating.
-
Verification: For critical applications, it is advisable to periodically verify XRF results with a destructive method like ICP-AES.
Visualizations
Caption: Workflow for optimizing Ni-P deposit properties.
Caption: Decision tree for troubleshooting phosphorus content.
Caption: Key parameter effects on phosphorus content.
References
- 1. Common Issues & Solutions in Electroless Nickel Plating [shethgroupofindustries.com]
- 2. electroplatingmachines.com [electroplatingmachines.com]
- 3. Palm Technology - The Electroless Nickel Troubleshooting Guide Page Number 4 [palmequipment.com]
- 4. Phosphorus Content Effects in Electroless Nickel Coatings [eureka.patsnap.com]
- 5. advancedplatingtech.com [advancedplatingtech.com]
- 6. casf.ca [casf.ca]
- 7. nmfrc.org [nmfrc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. macdermidenthone.com [macdermidenthone.com]
- 11. Medium and High Phosphorous Ni-P Coatings Obtained via an Electroless Approach: Optimization of Solution Formulation and Characterization of Coatings [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. electronics.org [electronics.org]
- 14. Direct Determination of Phosphorus Content in Electroless Nickel Plating [circuitnet.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating Nickel Phosphate Crystal Structures: A Comparative Guide to XRD with Rietveld Refinement and Alternative Methods
For researchers, scientists, and drug development professionals, the precise characterization of crystalline materials is paramount. When it comes to validating the crystal structure of nickel phosphate (B84403) compounds, X-ray Diffraction (XRD) coupled with Rietveld refinement stands as a cornerstone technique. This guide provides a comprehensive comparison of this method with alternative approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The Gold Standard: XRD with Rietveld Refinement
Powder X-ray Diffraction (XRD) is a non-destructive analytical technique that provides information about the crystallographic structure of a material. The Rietveld method is a powerful analytical procedure used to refine the crystal structure of a material by fitting a theoretical diffraction pattern to the entire experimental powder XRD profile. This whole-pattern fitting approach allows for the precise determination of lattice parameters, atomic positions, and other structural details, making it a gold standard for crystal structure validation.
Two common nickel phosphate compounds, Nickel(II) Orthophosphate (Ni₃(PO₄)₂) and Sodium this compound (NaNiPO₄), serve as excellent examples of the application of this technique.
Comparative Crystallographic Data from Rietveld Refinement
The table below summarizes the key crystallographic parameters for Ni₃(PO₄)₂ and NaNiPO₄ (maricite form) as determined by Rietveld refinement.
| Parameter | Nickel(II) Orthophosphate (Ni₃(PO₄)₂) | Sodium this compound (NaNiPO₄) - Maricite |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| Lattice Parameters | a = 5.830(2) Å, b = 4.700(2) Å, c = 10.107(4) Å, β = 91.22(2)°[1] | a = 8.7839(2) Å, b = 6.7426(2) Å, c = 5.0368(2) Å |
| R-factors | R = 0.035[1] | Not explicitly found in a single source |
| Reference | Calvo and Faggiani, 1975[1] | Multiple sources confirm the structure |
Experimental Protocols for XRD and Rietveld Refinement
A generalized experimental workflow for the validation of a this compound crystal structure using XRD and Rietveld refinement is presented below.
Caption: Experimental workflow for crystal structure validation using XRD and Rietveld refinement.
Detailed Methodology:
-
Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites and minimize preferred orientation effects. The powder is then carefully packed into a sample holder.
-
XRD Data Collection:
-
Instrument: A high-resolution powder diffractometer is used.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range: A wide 2θ range (e.g., 10-120°) is scanned to collect a sufficient number of reflections.
-
Step Size and Dwell Time: A small step size (e.g., 0.02°) and an adequate counting time per step are crucial for obtaining high-quality data.
-
-
Rietveld Refinement:
-
Software: Specialized software such as GSAS, FullProf, or TOPAS is employed.
-
Initial Model: The refinement starts with an initial structural model, which includes the space group, approximate lattice parameters, and atomic positions. For known compounds like Ni₃(PO₄)₂ and NaNiPO₄, these can be obtained from crystallographic databases.
-
Refinement Strategy: The refinement proceeds in a stepwise manner. Typically, the scale factor, background parameters, and unit cell parameters are refined first. Subsequently, profile parameters (peak shape and width), atomic coordinates, and isotropic/anisotropic displacement parameters are refined until the best fit between the observed and calculated patterns is achieved.
-
Goodness-of-Fit Indicators: The quality of the refinement is assessed by monitoring agreement indices (R-factors) such as the weighted profile R-factor (Rwp), the profile R-factor (Rp), and the expected R-factor (Rexp). A low value for these indices indicates a good fit.
-
Alternative and Complementary Techniques
While XRD with Rietveld refinement is a powerful tool, other techniques can provide complementary information or serve as alternatives in specific scenarios.
Caption: Relationship between XRD and complementary analytical techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy probes the vibrational modes of molecules and can be used to identify the functional groups present in a material. For nickel phosphates, FTIR can be particularly useful for:
-
Confirming the Presence of Phosphate Groups: The characteristic vibrational modes of the PO₄³⁻ tetrahedron can be readily identified.
-
Distinguishing Between Different Phosphate Phases: Subtle differences in the crystal structure can lead to shifts in the vibrational frequencies, which may allow for the differentiation of phases that are difficult to distinguish using XRD alone, especially in mixed-phase samples. For instance, studies on modified zinc phosphate coatings containing nickel have demonstrated the utility of FTIR in phase identification.
-
Detecting Water of Hydration: The presence of water molecules in the crystal structure can be confirmed by the observation of O-H stretching and bending vibrations.
X-ray Absorption Fine Structure (XAFS)
XAFS is a technique that provides information about the local atomic environment around a specific element. By tuning the X-ray energy to an absorption edge of nickel, one can obtain detailed information about:
-
Coordination Number and Geometry: XAFS can determine the number of nearest neighbors around the nickel atoms and provide insights into their geometric arrangement (e.g., octahedral or tetrahedral coordination).
-
Bond Distances: The technique allows for the precise measurement of the distances between the nickel atom and its neighboring atoms.
-
Oxidation State: The position of the absorption edge can provide information about the oxidation state of the nickel ions.
XAFS is particularly valuable for studying materials with short-range order or amorphous components, where traditional XRD may not be as effective.
Conclusion
The validation of this compound crystal structures relies heavily on the robust and detailed information provided by X-ray Diffraction with Rietveld refinement . This method remains the gold standard for determining precise crystallographic parameters. However, a comprehensive understanding of the material can be achieved by employing a multi-technique approach. FTIR spectroscopy offers valuable insights into the local vibrational environment and the presence of specific functional groups, while XAFS provides detailed information about the local coordination and electronic structure of the nickel centers. By judiciously combining these techniques, researchers can obtain a complete and validated picture of the crystal structure of this compound compounds, which is essential for advancing research and development in materials science and drug discovery.
References
A Comparative Guide to FTIR and Raman Spectroscopy for the Analysis of Nickel Phosphate Chemical Bonds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the characterization of chemical bonds in nickel phosphate (B84403) compounds. The information presented is supported by experimental data from scientific literature to assist researchers in selecting the most appropriate vibrational spectroscopy technique for their specific analytical needs.
Vibrational spectroscopy is a cornerstone of materials characterization, providing detailed insights into the molecular structure and chemical bonding within a sample. Both FTIR and Raman spectroscopy probe the vibrational modes of molecules, offering a unique chemical fingerprint. However, the fundamental principles of light interaction differ between the two techniques, leading to distinct advantages and limitations in their application. FTIR spectroscopy measures the absorption of infrared radiation by a sample, which is particularly sensitive to polar bonds and hetero-nuclear functional groups. In contrast, Raman spectroscopy analyzes the inelastic scattering of monochromatic light, a phenomenon that is more pronounced for non-polar, symmetric bonds and homo-nuclear molecular bonds.[1]
Performance Comparison: FTIR vs. Raman Spectroscopy
The choice between FTIR and Raman spectroscopy for analyzing nickel phosphate compounds depends on several factors, including the specific information required, the nature of the sample, and potential interferences.
FTIR Spectroscopy is highly effective for identifying the fundamental vibrational modes of the phosphate (PO₄³⁻) group due to the strong dipole moment changes associated with P-O bond stretching and bending. It is a robust technique for routine qualitative analysis and can be more sensitive for certain functional groups.
Raman Spectroscopy , conversely, provides valuable information about the Ni-O and O-P-O bonds within the crystal lattice. It is particularly advantageous for examining aqueous samples, as the Raman signal of water is weak, and for analyzing samples with minimal to no preparation.[1] Furthermore, Raman microscopy allows for high spatial resolution analysis, enabling the study of heterogeneity within a sample.
A key consideration is the potential for fluorescence interference in Raman spectroscopy, which can obscure the weaker Raman signal.[1] In such cases, FTIR may be the preferred method. However, for crystalline this compound, where fluorescence is less of a concern, the two techniques offer complementary information. For a comprehensive analysis, employing both FTIR and Raman spectroscopy is often the most effective approach.
Quantitative Data Summary
The following table summarizes the characteristic vibrational modes of this compound compounds as observed by FTIR and Raman spectroscopy, with peak assignments derived from the scientific literature.
| Vibrational Mode | FTIR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Reference(s) |
| ν(Ni-O) Stretching | ~400 - 500 | ~640 - 660 | [2][3] |
| O-P-O Bending | ~435 - 600 | ~445 - 475 | [2][4] |
| P-O Symmetric Stretching (ν₁) | ~900 - 950 | ~938 | [2][4] |
| P-O Asymmetric Stretching (ν₃) | ~1000 - 1200 | ~1027 - 1058 | [2][4] |
Experimental Protocols
Detailed methodologies for FTIR and Raman analysis are crucial for obtaining high-quality, reproducible data. The following protocols are generalized from standard practices reported in the literature.
FTIR Spectroscopy Protocol (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for FTIR transmission analysis.[4]
-
Sample Preparation: Dry the this compound sample thoroughly to remove any residual water, which has strong IR absorption bands.
-
Grinding: Grind a small amount of the this compound sample (typically 1-2 mg) to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 200 mg of dry, spectroscopic grade KBr to the mortar and mix thoroughly with the sample powder.[5] The goal is to achieve a homogenous mixture.
-
Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Spectrum Collection: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Raman Spectroscopy Protocol
Raman spectroscopy often requires minimal sample preparation, making it a rapid and non-destructive technique.[1]
-
Sample Preparation: Place a small amount of the this compound powder directly onto a microscope slide or into a suitable sample holder.
-
Instrument Calibration: Calibrate the Raman spectrometer using a standard reference material, such as a silicon wafer, to ensure wavenumber accuracy.[6]
-
Laser Focusing: Focus the laser onto the sample using the microscope objective. The laser power should be optimized to obtain a good signal without causing sample damage.
-
Data Acquisition: Acquire the Raman spectrum over the desired spectral range. The integration time and number of accumulations should be adjusted to achieve an adequate signal-to-noise ratio.[6]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for a comparative analysis of this compound using FTIR and Raman spectroscopy.
Caption: Workflow for analyzing this compound with FTIR and Raman.
References
- 1. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and identification of mixed-metal phosphates in soils: the application of Raman spectroscopy | Mineralogical Magazine | Cambridge Core [resolve.cambridge.org]
A Comparative Guide to the Synthesis and Morphology of Nickel Phosphate Nanorods
For researchers, scientists, and professionals in drug development, the precise control over the morphology of nanomaterials is paramount for their successful application. This guide provides a comparative analysis of two common synthesis methods for nickel phosphate (B84403) nanorods—hydrothermal and sonochemical—with a focus on the resulting morphology as characterized by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
This document outlines detailed experimental protocols for each method, presents a quantitative comparison of the resulting nanorod morphologies, and discusses the potential implications for applications such as drug delivery.
Morphological Comparison of Nickel Phosphate Nanorods
The choice of synthesis method significantly influences the morphology, size, and aspect ratio of the resulting this compound nanorods. Below is a summary of typical morphological characteristics observed through SEM and TEM analysis for hydrothermal and sonochemical synthesis routes.
| Synthesis Method | Morphology | Average Length (nm) | Average Diameter (nm) | Aspect Ratio | Surface Characteristics |
| Hydrothermal | Well-defined nanorods | 100 - 500 | 20 - 50 | 5 - 10 | Smooth |
| Sonochemical | Shorter nanorods, sometimes agglomerated | 50 - 200 | 10 - 30 | 3 - 7 | Can be rougher, with smaller crystallite sizes |
Note: The values presented are typical ranges and can be tuned by varying experimental parameters such as precursor concentration, temperature, reaction time, and ultrasonic power.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound nanorods are crucial for reproducibility and optimization.
Hydrothermal Synthesis of this compound Nanorods
This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline nanostructures.
Materials:
-
Nickel chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve 1 mmol of NiCl₂·6H₂O and 2 mmol of NaH₂PO₄ in 40 mL of deionized water.
-
Addition of Urea: Add 5 mmol of urea to the solution. Urea acts as a pH-adjusting agent, slowly decomposing to ammonia (B1221849) and carbon dioxide upon heating, which gradually increases the pH of the solution.
-
Hydrothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 12 hours.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the green precipitate by centrifugation, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60°C for 6 hours.
Sonochemical Synthesis of this compound Nanorods
Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. The extreme local temperatures and pressures generated during cavitation can lead to the formation of novel nanostructures.
Materials:
-
Nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Tri-sodium phosphate (Na₃PO₄)
-
Polyvinylpyrrolidone (PVP) (as a surfactant)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve 1 mmol of Ni(CH₃COO)₂·4H₂O and 0.67 mmol of Na₃PO₄ in 50 mL of deionized water.
-
Addition of Surfactant: Add a small amount of PVP (e.g., 0.1 g) to the solution to control the particle size and prevent agglomeration.
-
Ultrasonic Irradiation: Immerse the tip of a high-intensity ultrasonic probe (sonicator) into the solution. Irradiate the solution with ultrasound (20 kHz, 500 W) for 1 hour at room temperature.
-
Collection and Washing: Collect the resulting precipitate by centrifugation and wash it thoroughly with deionized water and ethanol.
-
Drying: Dry the product at 80°C in an oven for 12 hours.
SEM and TEM Analysis Protocols
Accurate morphological characterization is essential for understanding the properties of the synthesized nanorods.
SEM Sample Preparation
-
Dispersion: Disperse a small amount of the dried this compound nanorod powder in ethanol by sonication for 10-15 minutes to create a dilute, homogenous suspension.
-
Mounting: Place a drop of the suspension onto a clean silicon wafer or an aluminum SEM stub and allow the solvent to evaporate completely in a dust-free environment.
-
Coating: For non-conductive samples, sputter-coat the mounted sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
TEM Sample Preparation
-
Dispersion: Prepare a very dilute suspension of the nanorods in ethanol using sonication.
-
Grid Preparation: Place a drop of the dilute suspension onto a carbon-coated copper TEM grid.
-
Drying: Allow the solvent to evaporate completely before loading the grid into the TEM holder.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Experimental workflow from synthesis to characterization and potential application.
Caption: Comparison of hydrothermal and sonochemical synthesis parameters and outcomes.
Unlocking Catalytic Performance: A Comparative Guide to XPS Characterization of Chemical States in Nickel Phosphate Catalysts
For researchers, scientists, and professionals in drug development, understanding the surface chemistry of catalysts is paramount for optimizing their performance. This guide provides a comprehensive comparison of the chemical states in various nickel phosphate (B84403) catalysts, characterized by X-ray Photoelectron Spectroscopy (XPS), and correlates these states with their catalytic activity, particularly for the Oxygen Evolution Reaction (OER). Detailed experimental protocols, comparative data, and visual representations of key concepts are presented to aid in the rational design of more efficient catalysts.
Executive Summary
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface. In the context of nickel phosphate catalysts, XPS provides crucial insights into the oxidation states of nickel and phosphorus, which are directly linked to the catalyst's activity. This guide demonstrates that higher oxidation states of nickel (Ni³⁺) and the presence of phosphate (P⁵⁺) species are often associated with enhanced catalytic performance. Furthermore, the introduction of dopants, such as iron, can significantly modify the electronic structure and improve catalytic efficiency.
Comparative Analysis of Chemical States and Catalytic Performance
The following tables summarize the XPS data and corresponding catalytic performance for various this compound-based catalysts.
Table 1: XPS Binding Energies of Ni 2p and P 2p in this compound and Phosphide Catalysts
| Catalyst | Ni 2p₃/₂ Binding Energy (eV) | Predominant Ni Species | P 2p Binding Energy (eV) | Predominant P Species | Reference |
| Ni₃(PO₄)₂ | 856.0 | Ni²⁺ | 133.5 | P⁵⁺ (Phosphate) | [1] |
| Ni₂P₂O₇ | 856.2 | Ni²⁺ | 133.8 | P⁵⁺ (Pyrophosphate) | [1] |
| Ni₂P₄O₁₂ | 856.5 | Ni²⁺ | 134.5 | P⁵⁺ (Polyphosphate) | [1] |
| Amorphous Ni-Co-P | 853.4, 856.0, 860.5 | Ni²⁺, Ni³⁺ | 132.7 | Oxidized Phosphate | [2] |
| Ni₂P | 853.4, 857.0 | Niδ⁺, Ni²⁺ (oxide) | 134.8 (P-C) | Pδ⁻ | [3] |
| Fe-doped this compound | Not specified | Ni²⁺, Ni³⁺, Fe³⁺ | Not specified | P⁵⁺ (Phosphate) | [4] |
Note: Binding energies can vary slightly depending on the specific instrument calibration and reference used.
Table 2: Comparison of Catalytic Activity for Oxygen Evolution Reaction (OER)
| Catalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Key XPS Finding | Reference |
| Ni₃(PO₄)₂ | ~350 | Not specified | Predominantly Ni²⁺ and P⁵⁺ | [1] |
| Ni₂P₂O₇ | ~370 | Not specified | Predominantly Ni²⁺ and P⁵⁺ | [1] |
| Ni₂P₄O₁₂ | ~390 | Not specified | Predominantly Ni²⁺ and P⁵⁺ | [1] |
| Fe-doped this compound | Lower than undoped | Not specified | Presence of Fe³⁺ alters electronic structure | [4] |
| Amorphous Ni-Co-P | Lower than crystalline counterparts | Not specified | Higher concentration of Ni³⁺ and oxidized phosphate | [2][5] |
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reliable and comparable XPS data.
Sample Preparation
For powder catalysts, several mounting techniques can be employed:
-
Pressing into Indium Foil: This method is ideal for loose powders as it provides a conductive and clean substrate.
-
Double-Sided Carbon Tape: A common and convenient method where the powder is adhered to a conductive carbon tape fixed on the sample holder.
-
Drop Casting: The catalyst powder is dispersed in a suitable solvent (e.g., ethanol, isopropanol) and drop-casted onto a conductive substrate like silicon wafer or fluorine-doped tin oxide (FTO) glass. The solvent is then evaporated.
XPS Analysis
-
Instrumentation: A standard XPS instrument equipped with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.
-
Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination and scattering of photoelectrons.
-
Data Acquisition:
-
Survey Scan: A wide energy range scan (0-1200 eV) is first performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans of the core level regions of interest (e.g., Ni 2p, P 2p, O 1s, and dopant elements like Fe 2p) are then acquired with a higher energy resolution to determine the chemical states.
-
-
Charge Correction: For insulating or semiconducting samples, charge accumulation can occur, leading to a shift in the binding energy scale. The C 1s peak of adventitious carbon at 284.8 eV is commonly used as a reference for charge correction.
-
Data Analysis: The high-resolution spectra are analyzed using specialized software. The peaks are fitted with Gaussian-Lorentzian functions to deconvolve the different chemical species and determine their respective binding energies and relative atomic concentrations.
Visualizing the Process and a Key Relationship
To better illustrate the workflow and the correlation between chemical states and catalytic activity, the following diagrams are provided.
References
A Comparative Analysis of Nickel Phosphate and Cobalt Phosphate for Oxygen Evolution Reaction (OER) Activity
A detailed guide for researchers and scientists on the electrocatalytic performance of nickel phosphate (B84403) and cobalt phosphate in the oxygen evolution reaction, supported by experimental data and protocols.
The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical endeavor in the development of sustainable energy technologies such as water splitting and metal-air batteries. Among the various materials explored, transition metal phosphates, particularly those of nickel (Ni) and cobalt (Co), have emerged as promising candidates due to their notable catalytic activity, stability, and abundance. This guide provides a comprehensive comparative study of nickel phosphate and cobalt phosphate for OER activity, presenting key performance data, detailed experimental methodologies, and a visual representation of the experimental workflow.
Performance Comparison: this compound vs. Cobalt Phosphate
The electrocatalytic performance of nickel and cobalt phosphates for OER is primarily evaluated based on metrics such as overpotential required to achieve a specific current density (typically 10 mA/cm²), the Tafel slope, and long-term stability. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.
The following table summarizes the OER performance of various this compound and cobalt phosphate-based electrocatalysts as reported in the literature. It is important to note that the performance can vary significantly depending on the synthesis method, catalyst morphology, substrate, and electrolyte conditions.
| Catalyst Composition | Substrate | Electrolyte | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| This compound & Derivatives | |||||
| Ni₃(PO₄)₂ | Not specified | Alkaline Media | Superior to NiO and Ni₂P | Not specified | [1] |
| Ni₂P Nanowires | Not specified | 1 M KOH | 280 (vs. RHE) | 46 | [2] |
| NiCoP | Nickel Foam | 1 M KOH | 295 | 45 | [3] |
| (Co₀.₅Ni₀.₅)₃(PO₄)₂ | Nickel Foam | 1.0 M KOH | 273 | 59.3 | [4][5] |
| Cobalt Phosphate & Derivatives | |||||
| Co₃(PO₄)₂-NC | Not specified | 1.0 M KOH | 350 | 60.7 | [6][7] |
| Hydrous Cobalt Phosphate | Thin Film | 1.0 M KOH | 292 | 98 | [8] |
| Amorphous Fe–Co₃(PO₄)₂ | Not specified | 1.0 M KOH | 245 | 42 | [9] |
| CoPO | Nickel Foam | Not specified | 116 | 65.6 | [10] |
| CoPi | Not specified | 1.0 M KOH | 265 | 37 | [11] |
From the compiled data, it is evident that both nickel and cobalt phosphates exhibit promising OER activity. Doping with other transition metals, such as iron, and creating composite materials, like nickel-cobalt (B8461503) phosphates, often leads to enhanced performance by leveraging synergistic effects.[3][4][9] The choice of substrate, for instance, using nickel foam, can also significantly improve activity by increasing the electrochemically active surface area.[10]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and electrochemical evaluation of these catalysts are crucial.
Synthesis of Electrocatalysts
1. Hydrothermal Synthesis of Cobalt Phosphate on Nickel Foam:
-
Precursor Solution: Prepare an aqueous solution containing cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium dihydrogen phosphate (NaH₂PO₄).
-
Substrate Preparation: Clean a piece of nickel foam by sonicating it in acetone, ethanol (B145695), and deionized water.
-
Hydrothermal Reaction: Place the cleaned nickel foam and the precursor solution in a Teflon-lined stainless-steel autoclave. Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
-
Post-Treatment: After cooling, retrieve the nickel foam, wash it with deionized water and ethanol, and dry it in an oven.
2. Sol-Gel Synthesis of this compound:
-
Precursor Solution: Dissolve nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) and phosphoric acid (H₃PO₄) in a solvent mixture, such as ethanol and water.
-
Gel Formation: Stir the solution at room temperature until a gel is formed.
-
Drying and Calcination: Dry the gel in an oven and then calcine it at a high temperature (e.g., 500-700 °C) in air or an inert atmosphere to obtain the crystalline this compound powder.
Electrochemical Evaluation of OER Activity
The OER performance of the synthesized catalysts is typically evaluated in a three-electrode electrochemical cell using a potentiostat.
-
Working Electrode: The synthesized catalyst material coated on a conductive substrate (e.g., glassy carbon electrode, nickel foam).
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. The potentials are often converted to the reversible hydrogen electrode (RHE) scale.
-
Electrolyte: Typically a 1.0 M solution of potassium hydroxide (B78521) (KOH).
Key Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): Performed at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a certain current density.
-
Tafel Plot: Derived from the LSV data, the Tafel slope is calculated from the linear region of the plot of overpotential versus the logarithm of the current density.
-
Chronoamperometry or Chronopotentiometry: Used to assess the long-term stability of the catalyst by holding a constant potential or current, respectively, and monitoring the current or potential over time.
-
Electrochemical Impedance Spectroscopy (EIS): Provides information about the charge transfer resistance and kinetics of the electrode.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the comparative study of this compound and cobalt phosphate for OER activity.
Caption: Generalized workflow for the comparative study of OER electrocatalysts.
Conclusion
Both this compound and cobalt phosphate are highly promising electrocatalysts for the oxygen evolution reaction. The choice between them may depend on the specific application requirements and the synthetic feasibility. Current research trends indicate that bimetallic or multi-metallic phosphates, as well as composites with carbonaceous materials, often exhibit superior performance due to synergistic effects and improved conductivity. Future research should focus on developing catalysts with enhanced stability under industrial operating conditions and elucidating the precise active sites and reaction mechanisms to guide the rational design of next-generation OER electrocatalysts.
References
- 1. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | One-Step Synthesis of Bifunctional Nickel Phosphide Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jksus.org [jksus.org]
- 7. Synthesis and characterization cobalt phosphate embedded with N doped carbon for water splitting ORR and OER - Journal of King Saud University - Science [jksus.org]
- 8. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Iron-doped cobalt phosphate 1D amorphous ultrathin nanowires as a highly efficient electrocatalyst for water oxidation - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Electrochemical Impedance Spectroscopy (EIS) Analysis of Nickel Phosphate Electrodes
For Researchers, Scientists, and Drug Development Professionals
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interfacial properties of electrode materials. For researchers in energy storage, catalysis, and biosensing, understanding the electrochemical behavior of nickel phosphate-based electrodes is crucial for optimizing their performance. This guide provides an objective comparison of the EIS analysis of different nickel phosphate (B84403) electrodes, supported by experimental data and detailed protocols.
Performance Comparison of this compound Electrodes
The electrochemical performance of this compound electrodes can be significantly influenced by their composition and morphology. The following table summarizes key quantitative data obtained from EIS analysis of various this compound-based electrodes. The data is fitted using a Randles equivalent circuit, a common model for electrochemical interfaces.
| Electrode Material | Electrolyte | Rct (Ω) | Cdl (µF cm⁻²) | Warburg Impedance | Reference |
| Ni₃(PO₄)₂/Graphene Foam | 2 M KOH | ~5.2 | - | Present | [1] |
| Amorphous Ni-P/C | 0.1 M KOH | 28.1 kΩ | 25.4 | Not prominent | [2] |
| Amorphous Ni-Cu-P/C | 0.1 M KOH | 28.1 kΩ | 25.4 | Not prominent | [2] |
| Ni-NP-Cu | 1 M KOH | Lower than Cu and NP-Cu | - | Present | [3][4] |
Note: The values for Ni₃(PO₄)₂/Graphene Foam are estimated from the provided Nyquist plot. The data for Amorphous Ni-P/C and Ni-Cu-P/C are from samples prepared at a specific pH and temperature; refer to the source for more details. A direct comparison should be made with caution due to varying experimental conditions.
Interpreting the Data
The parameters in the table offer insights into the electrode's performance:
-
Charge Transfer Resistance (Rct): This represents the resistance to the Faradaic reactions occurring at the electrode-electrolyte interface. A lower Rct value is generally desirable as it indicates faster charge transfer kinetics.
-
Double-Layer Capacitance (Cdl): This arises from the charge separation at the interface and is related to the electrochemically active surface area. A higher Cdl can indicate a larger surface area available for reaction.
-
Warburg Impedance: The presence of a 45° line in the low-frequency region of the Nyquist plot signifies Warburg impedance, which is associated with the diffusion of ions in the electrolyte to the electrode surface. Its presence indicates that the reaction rate is at least partially limited by mass transport.
From the compiled data, it is evident that modifications to this compound, such as compositing with graphene foam or co-deposition with copper, can significantly alter the electrochemical properties. For instance, the Ni₃(PO₄)₂/Graphene Foam electrode exhibits a much lower charge transfer resistance compared to the amorphous Ni-P/C and Ni-Cu-P/C electrodes, suggesting that the graphene foam enhances conductivity and facilitates faster charge transfer.
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and comparable EIS data. The following is a generalized methodology for the EIS analysis of this compound electrodes, synthesized from common practices in the field.
1. Electrode Preparation:
-
The working electrode is typically prepared by coating the this compound material onto a conductive substrate (e.g., nickel foam, glassy carbon, or carbon cloth).
-
A binder (e.g., PVDF) and a conductive agent (e.g., carbon black) are often mixed with the active material to form a slurry.
-
The slurry is then drop-casted or doctor-bladed onto the substrate and dried under vacuum.
2. Electrochemical Cell Setup:
-
A three-electrode system is commonly employed.[5]
-
Working Electrode: The prepared this compound electrode.
-
Counter Electrode: A platinum wire or foil.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Electrolyte: An aqueous alkaline solution, such as 1 M KOH or 0.1 M KOH, is frequently used.[2][3][4]
3. EIS Measurement:
-
The EIS measurements are performed using a potentiostat equipped with a frequency response analyzer.
-
The measurements are typically conducted at the open-circuit potential (OCP) or a specific DC potential where the electrochemical reaction of interest occurs.
-
A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide frequency range, typically from 100 kHz down to 0.01 Hz.[6]
-
The resulting impedance data is plotted in a Nyquist plot (imaginary impedance vs. real impedance) for analysis.
4. Data Analysis:
-
The obtained Nyquist plot is fitted to an appropriate equivalent electrical circuit model to extract quantitative parameters.[7][8]
-
The most common model is the Randles circuit, which includes the solution resistance (Rs), the charge transfer resistance (Rct), the double-layer capacitance (Cdl), and in some cases, a Warburg element (Zw).[9][10]
Visualizing the EIS Workflow
The following diagram illustrates the logical workflow of an EIS experiment and analysis for this compound electrodes.
Caption: Workflow for EIS analysis of this compound electrodes.
Signaling Pathways and Logical Relationships in EIS
The Randles equivalent circuit provides a model for the physical and chemical processes occurring at the electrode-electrolyte interface. The relationship between these components can be visualized as follows:
Caption: Randles circuit model for an electrochemical interface.
In this model, the solution resistance (Rs) is in series with the parallel combination of the double-layer capacitance (Cdl) and the Faradaic impedance. The Faradaic impedance itself is composed of the charge transfer resistance (Rct) and the Warburg impedance (Zw), which represents the diffusion of electroactive species. This model helps to deconstruct the complex impedance response into distinct electrochemical processes, allowing for a more profound understanding of the electrode's behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nlab.pl [nlab.pl]
- 6. researchgate.net [researchgate.net]
- 7. valipod.com [valipod.com]
- 8. Randles circuit - PalmSens [palmsens.com]
- 9. Randles circuit - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Nickel Phosphate and Nickel Phosphide for the Hydrogen Evolution Reaction (HER)
For researchers, scientists, and professionals in drug development exploring advancements in catalysis, the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is paramount. Among the promising non-precious metal catalysts, nickel-based compounds, particularly nickel phosphates and nickel phosphides, have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of next-generation HER catalysts.
The electrochemical splitting of water to produce hydrogen is a cornerstone of a future hydrogen-based economy. The efficiency of this process is largely dictated by the overpotential required for the HER. While platinum-based materials are the benchmark catalysts, their scarcity and high cost limit large-scale applications.[1] This has spurred intensive research into earth-abundant alternatives, with nickel phosphides and, more recently, nickel phosphates emerging as strong contenders.[2][3]
Performance Comparison: Nickel Phosphate (B84403) vs. Nickel Phosphide (B1233454)
The catalytic activity of these materials is typically evaluated based on key metrics such as the overpotential required to achieve a current density of 10 mA/cm² (η₁₀), the Tafel slope, and long-term stability. A lower overpotential and a smaller Tafel slope are indicative of more favorable HER kinetics.
The following table summarizes the HER performance of various nickel phosphate and nickel phosphide catalysts as reported in the literature. It is important to note that performance can vary significantly based on the synthesis method, morphology, crystallinity, and the electrolyte used.
| Catalyst Composition | Synthesis Method | Electrolyte | Overpotential at 10 mA/cm² (η₁₀) | Tafel Slope (mV/dec) | Reference |
| This compound | |||||
| Porous NiPO/Ti | Electrochemical deposition & low-temperature phosphatization | 1.0 M KOH | 128 mV | Not Specified | [4] |
| 1D NiPO nanopins on Ni foam (NF) | Hydrothermal method | Alkaline | 374 mV at 250 mA/cm² | Not Specified | [4][5] |
| Ni₂P₄O₁₂ | One-step calcination | Alkaline | Enhanced durability reported | Not Specified | [4] |
| Nickel Phosphide | |||||
| Ni-P 300 (nanocrystalline Ni₂P and Ni₃P) | Calcination of amorphous Ni-P | 0.1 M HClO₄ | 65 mV | 44 mV/dec | [2] |
| Ni₅P₄ nanocrystals | Thermal decomposition | Not Specified | 103 mV | Not Specified | [6] |
| Ni₅P₄/NF | One-step hydrothermal process | Not Specified | 64 mV | 64 mV/dec | [3] |
| Ni₂P nanoparticles | Not Specified | 0.5 M H₂SO₄ | 130 mV (at 20 mA/cm²) | Not Specified | [7] |
| Crystalline Ni₃P with Ni inclusions | Pulse-reverse electrodeposition | Acidic | 275 mV | 86 mV/dec | [8] |
| Ni₂P | Not Specified | 0.5 M H₂SO₄ | More active than Ni₁₂P₅ | Not Specified | [9] |
From the compiled data, it is evident that nickel phosphides generally exhibit lower overpotentials and smaller Tafel slopes compared to nickel phosphates, indicating superior intrinsic catalytic activity for the HER.[2][3][6][8][9] Specifically, crystalline nickel phosphides, such as mixtures of Ni₂P and Ni₃P, have shown remarkable performance with overpotentials as low as 65 mV at 10 mA/cm².[2] Different phases of nickel phosphide, including Ni₂P, Ni₁₂P₅, Ni₅P₄, and Ni₃P, have been investigated, with the phosphorus content and crystal structure significantly influencing the catalytic activity.[8][10][11][12] For instance, Ni₅P₄ has been reported to show higher catalytic activity than Ni₁₂P₅ and Ni₂P in some cases, which is attributed to the higher positive charge of Ni and a stronger ensemble effect of P.[10]
Nickel phosphates, while generally exhibiting higher overpotentials, offer the advantage of unique three-dimensional mesh structures with Ni-O-P and P-O-P bonds that provide abundant active sites.[4] Low-temperature phosphorization of nickel precursors has been shown to be an effective strategy to enhance the electrochemically active surface area and improve the performance of this compound catalysts.[4]
dot
Figure 1. Comparative overview of this compound and Nickel Phosphide for HER.
Experimental Protocols
The synthesis and evaluation methods play a crucial role in the resulting performance of the electrocatalysts. Below are detailed methodologies for key experiments cited in the literature.
1. Synthesis of this compound Electrocatalyst (Hydrothermal Method)
This protocol describes the direct synthesis of one-dimensional this compound (NiPO) nano-pins on nickel foam (NF).[4]
-
Precursor Solution: Prepare an aqueous solution containing nickel chloride (NiCl₂) and sodium dihydrogen phosphate (NaH₂PO₂).
-
Hydrothermal Reaction: A piece of nickel foam is cleaned and placed in a Teflon-lined stainless-steel autoclave filled with the precursor solution.
-
Heating: The autoclave is sealed and maintained at a specific temperature (e.g., 120-180 °C) for several hours.
-
Post-treatment: After cooling, the NiPO/NF electrode is removed, washed with deionized water and ethanol, and dried.
2. Synthesis of Nickel Phosphide Electrocatalyst (Thermal Phosphidation)
This method involves the conversion of a nickel precursor into nickel phosphide via a high-temperature reaction with a phosphorus source.[2][3]
-
Precursor Preparation: A nickel-containing precursor, such as nickel foam or a nickel salt deposited on a substrate, is prepared.
-
Phosphidation Setup: The nickel precursor is placed in a tube furnace. A phosphorus source, such as sodium hypophosphite (NaH₂PO₂) or red phosphorus, is placed upstream in the furnace.[3]
-
Annealing: The furnace is heated to a high temperature (e.g., 300-500 °C) under an inert atmosphere (e.g., Ar or N₂) for a set duration. The phosphorus source vaporizes and reacts with the nickel precursor to form nickel phosphide.
-
Cooling: The furnace is cooled down to room temperature under the inert atmosphere.
3. Electrochemical Evaluation of HER Performance
A standard three-electrode electrochemical cell is used to assess the HER activity of the prepared catalysts.[13]
-
Cell Setup: The setup consists of the prepared catalyst as the working electrode, a graphite (B72142) rod or platinum foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[11][13]
-
Electrolyte: An acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) solution is used as the electrolyte.[11][14]
-
Linear Sweep Voltammetry (LSV): The polarization curves are recorded by sweeping the potential at a slow scan rate (e.g., 2-5 mV/s) to determine the overpotential required to achieve a certain current density.[11][15]
-
Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), providing insights into the HER mechanism.[8]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the charge transfer resistance and electrode kinetics.[14]
-
Stability Test: The long-term stability of the catalyst is evaluated by chronopotentiometry or chronoamperometry at a constant current density or by continuous cyclic voltammetry.[4][7]
dot
Figure 2. General experimental workflow for HER catalyst synthesis and evaluation.
Conclusion
In the comparative analysis of this compound and nickel phosphide for the hydrogen evolution reaction, nickel phosphides generally demonstrate superior performance with lower overpotentials and more favorable kinetics. The versatility in synthesizing various crystalline phases of nickel phosphide allows for fine-tuning of its catalytic properties. However, nickel phosphates, with their unique porous structures and abundant active sites, represent a promising area for further research, particularly with advancements in synthesis techniques like low-temperature phosphatization that can enhance their activity.
For researchers and scientists, the choice between these two materials will depend on the specific application, desired performance metrics, and operating conditions (acidic vs. alkaline). The detailed experimental protocols provided herein offer a foundation for reproducing and building upon existing research to further advance the development of efficient, low-cost HER electrocatalysts. Future work should focus on optimizing the synthesis of both material classes to enhance their intrinsic activity and long-term stability, bridging the gap towards practical implementation in water electrolysis technologies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Electrocatalytic Properties of Pulse-Reverse Electrodeposited Nickel Phosphide for Hydrogen Evolution Reaction [frontiersin.org]
- 9. Nickel phosphide: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA03468F [pubs.rsc.org]
- 10. Monodispersed nickel phosphide nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. osti.gov [osti.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Nanoscale: A Guide to Analytical Electron Microscopy for the Structural Characterization of LiNiPO₄
Lithium nickel phosphate (B84403) (LiNiPO₄), with its high theoretical energy density and stable olivine (B12688019) structure, is a promising cathode material for next-generation lithium-ion batteries.[1] However, its practical application has been hindered by challenges such as poor electronic conductivity and slow lithium-ion diffusion.[1] Overcoming these hurdles requires a profound understanding of the material's structural characteristics at the nanoscale, as these properties are intrinsically linked to electrochemical performance. Analytical Electron Microscopy (AEM) emerges as a powerful suite of techniques, offering unparalleled spatial resolution to probe the intricate structural and chemical details of LiNiPO₄.
This guide provides a comparative overview of AEM techniques for the structural characterization of LiNiPO₄, benchmarked against other common analytical methods. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the advancement of battery technologies.
Analytical Electron Microscopy: A Multi-faceted Approach
AEM encompasses several techniques that provide complementary information about a material's structure and composition. For LiNiPO₄, the most pertinent of these are High-Resolution Transmission Electron Microscopy (HRTEM), Selected Area Electron Diffraction (SAED), Energy-Dispersive X-ray Spectrometry (EDS), and Electron Energy Loss Spectroscopy (EELS).[2][3]
-
High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM allows for the direct visualization of the atomic lattice of a material. In the context of LiNiPO₄, it is instrumental in assessing crystallinity, identifying crystallographic defects such as dislocations or misfits, and observing the morphology of nanoparticles.[1][4]
-
Selected Area Electron Diffraction (SAED): SAED provides information about the crystal structure and orientation of a material. By analyzing the diffraction pattern, researchers can confirm the olivine structure of LiNiPO₄ and identify any secondary phases that may be present.[4][5][6]
-
Energy-Dispersive X-ray Spectrometry (EDS): EDS is an elemental analysis technique that can determine the chemical composition of a sample.[7][8] When coupled with scanning transmission electron microscopy (STEM), EDS can generate elemental maps, confirming the homogeneous distribution of lithium, nickel, phosphorus, and oxygen in LiNiPO₄.[1]
-
Electron Energy Loss Spectroscopy (EELS): EELS is another elemental analysis technique that is particularly sensitive to light elements and can provide information about chemical bonding and oxidation states.[7][8][9] This makes it a valuable tool for studying the local electronic structure of LiNiPO₄.
Comparison with Alternative Structural Characterization Techniques
While AEM provides high-resolution spatial information, a comprehensive understanding of LiNiPO₄ often requires its use in conjunction with other characterization techniques that offer bulk or complementary information.
| Technique | Information Provided | Resolution | Sample Requirements | Key Advantages | Limitations |
| Analytical Electron Microscopy (AEM) | Morphology, crystallinity, crystal structure, elemental composition, chemical bonding | Atomic scale | Electron-transparent thin samples | High spatial resolution, direct visualization of atomic structure | Localized analysis, requires vacuum, potential for beam damage |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, lattice parameters, crystallite size | Bulk average | Powder or thin film | Non-destructive, good for phase identification | Limited information on local structure and morphology |
| Neutron Diffraction | Crystal structure, precise location of light elements (e.g., Li) | Bulk average | Powder | High sensitivity to light elements | Requires a neutron source, lower resolution than XRD |
| Raman Spectroscopy | Local structure, chemical bonding, vibrational modes | Micrometer scale | Solid or liquid | Non-destructive, sensitive to local symmetry changes | Can be affected by fluorescence, weak signal for some materials |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bonding, functional groups, vibrational modes | Bulk average | Solid, liquid, or gas | Fast and easy to use, provides information on molecular structure | Can be affected by water absorption, broad peaks can be difficult to interpret |
Experimental Protocols
Analytical Electron Microscopy (AEM) of LiNiPO₄
-
Sample Preparation:
-
Disperse a small amount of LiNiPO₄ powder in a volatile solvent such as ethanol.
-
Sonnicate the suspension for several minutes to ensure a uniform dispersion.
-
Deposit a few drops of the suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely.
-
-
HRTEM and SAED Analysis:
-
Insert the prepared grid into the TEM.
-
Locate a region of interest with isolated nanoparticles.
-
Obtain high-resolution lattice images to assess crystallinity and identify any defects.
-
Acquire SAED patterns from single nanoparticles or selected areas to determine the crystal structure.
-
-
EDS and EELS Analysis:
-
Switch to STEM mode for elemental mapping.
-
Acquire EDS spectra and maps to determine the elemental composition and distribution.
-
Acquire EELS spectra to obtain information on light elements and chemical bonding.
-
Visualizing the Workflow and Technique Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. smeng.ucsd.edu [smeng.ucsd.edu]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sapub.org [sapub.org]
- 7. eag.com [eag.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. JEOL USA blog | When to Choose EDS Analysis Over EELS? [jeolusa.com]
Performance Showdown: Mesoporous Nickel Phosphate Materials Exhibit Competitive Surface Areas for Advanced Applications
A detailed comparison of Brunauer-Emmett-Teller (BET) surface area analysis reveals that mesoporous nickel phosphate (B84403) materials offer substantial surface areas, positioning them as viable candidates for a range of applications, including catalysis and drug delivery. This guide provides an objective comparison of their performance against other common mesoporous materials, supported by experimental data and detailed protocols.
Researchers and scientists in materials science and drug development constantly seek materials with high surface areas to enhance reactivity and loading capacities. Mesoporous materials, with their pore sizes ranging from 2 to 50 nanometers, are particularly promising. Among these, mesoporous nickel phosphates have emerged as a noteworthy class of materials. This guide delves into the BET surface area analysis of these materials, comparing them with other widely used mesoporous alternatives like silica, carbon, alumina (B75360), and titania.
Comparative Analysis of BET Surface Area and Pore Characteristics
The efficacy of a mesoporous material is often dictated by its specific surface area, pore volume, and pore size. The following table summarizes these key parameters for various mesoporous nickel phosphate materials and their alternatives, providing a clear quantitative comparison.
| Material Type | Specific Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| Mesoporous this compound | NiPO-1 | 205–292[1][2][3] | - | - |
| NiPO-2 | 205–292[1][2][3] | - | - | |
| NiPO-3 | 345.8 | - | - | |
| Mesoporous Silica | SBA-15 | ≥550[4] | 1.46[4] | 6–11[4] |
| MSU-H | 521-580[5] | - | - | |
| MSN_Het3 | 685[6] | - | 2-5[6] | |
| MSN_Het4 | 735[6] | - | 2.3[6] | |
| From Magnesiothermic Reduction | 724[7][8] | - | 5[7][8] | |
| Mesoporous Carbon | Activated Mesoporous Carbon | up to ~2000[9] | up to ~1.6[9] | - |
| Mesoporous High-Surface-Area Activated Carbon | >2000[10] | 1.9[10] | 2-3.5[10] | |
| MCND-900 | 1731[11] | - | - | |
| Mesoporous Alumina | AL1-600 | 540.5[12] | 2.41[12] | 10[12] |
| AL2-600 | 686.2[12] | 2.33[12] | 6[12] | |
| Synthesized with Tween-40 | 94[13] | - | - | |
| Mesoporous Titania | Hydrated Titania (as-synthesized) | 277[14] | - | - |
| Hydrated Titania (calcined at 500°C) | 100[14] | - | - | |
| Phosphate-modified Titania (calcined at 500°C) | 172[14] | - | - | |
| Sulfated nano-titania | 121[15][16] | - | - | |
| Mesoporous Titania Nanoparticles (MTNs) | 237.3[17] | - | ~2.8[17] |
As the data indicates, mesoporous this compound materials, particularly NiPO-3, exhibit high BET surface areas, competitive with some forms of mesoporous alumina and titania. However, mesoporous carbons and certain mesoporous silicas generally demonstrate significantly larger surface areas. The choice of material will ultimately depend on the specific application requirements, including chemical compatibility, thermal stability, and cost, in addition to the surface area and porosity.
The Science Behind the Surface: The BET Experimental Protocol
The determination of a material's specific surface area is most commonly achieved through the Brunauer-Emmett-Teller (BET) theory, which is based on the physical adsorption of a gas on the surface of the material. The following is a detailed methodology for conducting a BET surface area analysis.
Sample Preparation and Degassing
Proper sample preparation is critical to obtain accurate and reproducible results. The primary goal is to remove any adsorbed contaminants, such as water and carbon dioxide, from the surface of the material without altering its structure.
-
Weighing: Accurately weigh a suitable amount of the mesoporous material into a sample tube. The required mass will depend on the expected surface area of the material.
-
Degassing: The sample is then heated under vacuum or in a stream of an inert gas (e.g., nitrogen or argon). This process, known as degassing, removes adsorbed impurities. The temperature and duration of degassing are crucial parameters and must be carefully selected to avoid any structural changes to the material. For mesoporous nickel phosphates, typical degassing conditions might involve heating at 150-200°C for several hours.
Nitrogen Adsorption-Desorption Isotherm Measurement
Once the sample is properly degassed, the analysis can begin. The most common adsorbate for BET analysis is nitrogen gas at its boiling point (77 K, -196°C).
-
Analysis Instrument: The analysis is performed using a volumetric or gravimetric gas adsorption analyzer.
-
Isotherm Generation: The instrument introduces known amounts of nitrogen gas into the sample tube and measures the amount of gas adsorbed by the material at various relative pressures (P/P₀), where P is the pressure of the nitrogen gas and P₀ is its saturation pressure at the analysis temperature. This process is repeated at multiple pressure points to generate an adsorption isotherm.
-
Desorption: After the adsorption phase, the pressure is systematically reduced, and the amount of gas desorbed from the material is measured to generate a desorption isotherm. The combination of the adsorption and desorption isotherms provides valuable information about the pore structure of the material.
Data Analysis
The collected adsorption data is then analyzed using the BET equation to calculate the specific surface area.
-
BET Equation: The BET equation relates the amount of gas adsorbed to the relative pressure. By plotting a specific function of the adsorption data (the BET plot), a linear region can be identified.
-
Surface Area Calculation: The slope and intercept of the linear region of the BET plot are used to calculate the monolayer capacity, which is the amount of gas required to form a single layer of molecules on the surface of the material. From the monolayer capacity and the cross-sectional area of the adsorbate molecule (0.162 nm² for nitrogen), the total surface area of the material can be determined.
-
Pore Size and Volume: Further analysis of the isotherm, particularly the desorption branch, using methods like the Barrett-Joyner-Halenda (BJH) model, can provide information about the pore size distribution and total pore volume of the material.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key steps involved in the BET surface area analysis of mesoporous materials.
Caption: Workflow for BET surface area analysis.
This guide provides a foundational understanding of the performance of mesoporous this compound materials in terms of their surface area and offers a standardized protocol for their analysis. The presented data and methodologies are intended to assist researchers in making informed decisions when selecting materials for their specific research and development needs.
References
- 1. Synthesis of novel nanotubular mesoporous nickel phosphates with high performance in epoxidation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel nanotubular mesoporous nickel phosphates with high performance in epoxidation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. SBA-15 - Mesoporous Silica | ACS Material [acsmaterial.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Polyaniline inside the pores of high surface area mesoporous silicon as composite electrode material for supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Polyaniline inside the pores of high surface area mesoporous silicon as composite electrode material for supercapacitors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01829B [pubs.rsc.org]
- 9. Preparation of activated mesoporous carbons for electrosorption of ions from aqueous solutions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. worldscientific.com [worldscientific.com]
- 11. High surface area mesoporous carbon nanodendrites – detonation synthesis, characterization and use as a novel electrocatalyst support material - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07621D [pubs.rsc.org]
- 12. Synthesis of Mesoporous Alumina with High Specific Surface Area via Reverse Precipitation Method for Enhanced Adsorption and Regeneration of Congo Red - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of template-mediated mesoporous alumina nanostructures with efficient and fast adsorption of Congo red from aqueous sol ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01043C [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. A high-surface-area mesoporous sulfated nano-titania solid superacid catalyst with exposed (101) facets for esterification: facile preparation and catalytic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent progress in mesoporous titania materials: adjusting morphology for innovative applications - PMC [pmc.ncbi.nlm.nih.gov]
Amorphous vs. Crystalline Nickel Phosphate: A Comparative Guide to Catalytic Activity
A detailed comparison of the catalytic performance of amorphous and crystalline nickel-based catalysts, with a focus on nickel phosphide (B1233454) as a well-studied analogue for nickel phosphate (B84403), reveals distinct advantages and disadvantages for each structural form in electrocatalytic reactions such as the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER). While direct comparative studies on nickel phosphate are limited, the insights gained from nickel phosphide provide a valuable framework for understanding how crystallinity impacts catalytic efficiency.
Generally, amorphous catalysts, lacking long-range atomic order, present a higher density of active sites and structural defects, which can lead to enhanced catalytic activity.[1] In contrast, crystalline catalysts, with their well-ordered atomic arrangements, often offer greater stability and durability.[1] The choice between an amorphous and a crystalline this compound catalyst will therefore depend on the specific application and the desired balance between activity and stability.
One study on ammonium (B1175870) this compound hexahydrate calcined at 300 °C yielded an amorphous structure that demonstrated good electrocatalytic activity for urea (B33335) decomposition.[2] Another investigation noted that crystalline nickel phosphates have stable structures with minimal phosphorus leaching during the OER, in contrast to some amorphous nickel phosphates.[3]
Due to the limited direct comparative data for this compound, this guide will focus on the more extensively researched nickel phosphide to illustrate the fundamental differences in catalytic activity between amorphous and crystalline structures.
Performance Comparison: Amorphous vs. Crystalline Nickel Phosphide
The catalytic performance of amorphous and crystalline nickel phosphide is often evaluated based on key metrics such as overpotential (the additional voltage required to drive a reaction at a certain rate), Tafel slope (a measure of the reaction kinetics), electrochemically active surface area (ECSA), and turnover frequency (TOF).
| Catalyst Type | Reaction | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrochemically Active Surface Area (ECSA) (cm²) | Turnover Frequency (TOF) @ 100 mV overpotential (s⁻¹) | Reference |
| Amorphous Ni-P | HER | 1.0 M KOH | 50 | - | 632.5 | 0.202 | [4] |
| Crystalline Ni-P | HER | 1.0 M KOH | - | - | 92.5 | - | [4] |
| Amorphous Ni-P | HER | Acidic | - | - | 362.5 | 0.202 | [4] |
| Crystalline Ni-P | HER | Acidic | - | - | 747.5 | 0.095 | [4] |
| Amorphous/Crystalline Ni₂P-L | OER | 1 M KOH | 300 | 86.4 | - | - | [5] |
| Crystalline/Amorphous NiFeCo-P | OER | 1 M KOH | 202 | 28.9 | - | - | [6] |
Note: A direct overpotential value for crystalline Ni-P in 1.0 M KOH was not provided in the cited source, but the lower ECSA suggests a higher overpotential would be required compared to the amorphous form.
Experimental Protocols
Synthesis of Amorphous and Crystalline Nickel Phosphide
The synthesis of amorphous and crystalline nickel phosphide can be achieved through various methods, with the resulting structure often dependent on the reaction temperature and the ratio of precursors.
Synthesis of Amorphous Nickel Phosphide (NiₓPᵧ) Nanoparticles via Trioctylphosphine (B1581425) (TOP)-Mediated Pathway [7]
-
Precursor Preparation: In a three-neck round-bottom flask, dissolve nickel(II) acetylacetonate (B107027) (Ni(acac)₂) in oleylamine (B85491) (OLAM) and 1-octadecene (B91540) (ODE).
-
Degassing: Degas the mixture under argon flow.
-
Phosphorus Source Addition: Add trioctylphosphine (TOP) as the phosphorus source. The ratio of TOP to Ni(acac)₂ is crucial; a high ratio favors the formation of amorphous nanoparticles.[7]
-
Reaction: Heat the mixture to 215 °C and maintain this temperature for a specific duration (e.g., 10-120 minutes). The incorporation of phosphorus into the nickel nanoparticles at this temperature leads to the formation of amorphous nickel phosphide.[7]
-
Quenching and Purification: Stop the reaction by cooling the flask. The resulting amorphous nanoparticles can then be purified.
Synthesis of Crystalline Nickel Phosphide by Annealing Amorphous Ni-P [4]
-
Preparation of Amorphous Ni-P: Prepare an amorphous Ni-P electrode through a method like cathodic electrodeposition.[4]
-
Annealing: Place the amorphous Ni-P sample in a vacuum furnace.
-
Heat Treatment: Anneal the sample at a specific temperature to induce crystallization. The exact temperature and duration will determine the final crystalline phase.
Electrochemical Characterization
The catalytic activity of the prepared nickel phosphide samples is typically evaluated in a three-electrode electrochemical cell.
-
Working Electrode Preparation: The synthesized amorphous or crystalline nickel phosphide is loaded onto a conductive substrate (e.g., nickel foam or carbon paper) to serve as the working electrode.
-
Electrochemical Cell Setup: A three-electrode system is used, comprising the working electrode, a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode or Ag/AgCl).
-
Electrolyte: The measurements are conducted in an appropriate electrolyte solution, such as 1.0 M KOH for alkaline conditions or an acidic solution.
-
Linear Sweep Voltammetry (LSV): LSV is performed to measure the current density as a function of the applied potential. This data is used to determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²), which is a key metric for catalytic activity.
-
Tafel Analysis: The Tafel slope is derived from the LSV data and provides insights into the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer resistance and other kinetic parameters at the electrode-electrolyte interface.
-
Cyclic Voltammetry (CV): CV is employed to determine the ECSA of the catalyst.
-
Chronoamperometry or Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst by holding the potential or current constant over an extended period.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00794H [pubs.rsc.org]
- 3. High-efficiency Ni–P catalysts in amorphous and crystalline states for the hydrogen evolution reaction - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of Nickel Phosphide with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Nickel Phosphate vs. Nickel Oxide: A Comparative Guide for Supercapacitor Performance
For researchers and scientists at the forefront of energy storage solutions, the choice of electrode material is paramount in the development of high-performance supercapacitors. Among the myriad of transition metal compounds, nickel phosphate (B84403) (Ni₃(PO₄)₂) and nickel oxide (NiO) have emerged as promising candidates due to their high theoretical capacitance and cost-effectiveness. This guide provides an objective, data-driven comparison of their performance, supported by experimental findings, to inform material selection and advance supercapacitor technology.
Performance at a Glance: A Quantitative Comparison
The electrochemical performance of supercapacitor electrodes is critically defined by key metrics such as specific capacitance, energy density, power density, and cycling stability. The following table summarizes these parameters for nickel phosphate and nickel oxide, as reported in various studies. It is crucial to note that performance is intrinsically linked to the material's morphology, the synthesis method employed, and the specific conditions of the electrochemical testing.
| Material | Specific Capacitance (F/g) | Current Density / Scan Rate | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) | Electrolyte |
| This compound (Ni₃(PO₄)₂) Composites | ~1031 | 0.5 mA cm⁻² | 45.33 | 1500 | 80% after 3000 cycles | - |
| 48 (as Ni₃(PO₄)₂/GF) | 0.5 A g⁻¹ | 49 | 499 | Long-term stability | 6 M KOH | |
| 883 (as NiCoP) | 1 A g⁻¹ | 54 | 2700 | - | - | |
| Nickel Oxide (NiO) | 1260 (as NiS/NiO) | 0.5 A g⁻¹ | 17.42 | 160 | 93% after 30,000 cycles | - |
| 85.31 | 2 mV/s | - | - | - | 5 M KOH | |
| 1748 | 2.0 A g⁻¹ | 34.4 | 900 | 94% after 8000 cycles | Hybrid | |
| 568.7 | 0.5 A g⁻¹ | - | - | - | 2.0 M KOH | |
| 1360 (as NiO-Fe-CNT) | - | 1180 | - | 96% after 1000 cycles | - |
Delving into the Data: A Comparative Analysis
The data presented reveals the nuanced performance characteristics of both this compound and nickel oxide. While nickel oxide, particularly when composited with materials like nickel sulfide (B99878) or carbon nanotubes, can exhibit exceptionally high specific capacitance (e.g., 1260 F/g and 1360 F/g respectively), this compound composites also demonstrate competitive values, with some studies reporting specific capacitance as high as ~1031 F/g.[1][2][3]
A significant advantage of certain nickel oxide composites appears to be their outstanding cycling stability. For instance, a NiS/NiO composite retained 93% of its capacitance after an impressive 30,000 cycles.[1] this compound materials also show good stability, with one study reporting 80% capacitance retention after 3000 cycles.[3]
In terms of energy and power density, both materials show promise. A this compound/graphene foam composite delivered an energy density of 49 Wh/kg at a power density of 499 W/kg.[4][5] A NiO-based asymmetric supercapacitor achieved an energy density of 34.4 Wh/kg and a power density of 900 W/kg.[6] It is evident that the architecture of the electrode and the nature of the composite material play a crucial role in determining these key performance indicators.
Experimental Protocols: Synthesizing High-Performance Electrodes
The synthesis route is a critical determinant of the final electrochemical performance of the electrode material. Below are detailed methodologies for the synthesis of this compound and nickel oxide as reported in the literature.
Synthesis of this compound Nanorods (Hydrothermal Method)
A facile one-pot hydrothermal method has been employed for the synthesis of this compound nanorods.[3]
-
Precursor Solution: Nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are dissolved in deionized water.
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
Product Recovery: After the autoclave cools to room temperature, the resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.
Synthesis of Nickel Oxide Nanoparticles (Hydrothermal Method)
A simple hydrothermal method can be used to prepare porous NiO nanoparticles.[7]
-
Template-Assisted Synthesis: Cetyltrimethylammonium bromide (CTAB) and laboratory tissue paper are used as templates. Nickel nitrate (Ni(NO₃)₂) is dissolved in deionized water.
-
Hydrothermal Process: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated.
-
Calcination: The obtained precursor is then calcined at different temperatures (e.g., 300, 500, and 700 °C) to obtain NiO nanoparticles with varying porosity.
Supercapacitor Fabrication and Electrochemical Characterization Workflow
The evaluation of supercapacitor performance follows a standardized workflow, from electrode preparation to electrochemical testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of High-Performance Asymmetric Supercapacitor Consists of Nickel Oxide and Activated Carbon (NiO//AC) [mdpi.com]
A Comparative Guide to Nickel Phosphate as a Bifunctional Catalyst for Water Splitting
For Researchers, Scientists, and Drug Development Professionals
The quest for clean and sustainable energy has propelled hydrogen production via water splitting into the forefront of scientific research. This process, however, relies on efficient electrocatalysts to overcome significant kinetic barriers for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). While precious metals like platinum (Pt) and ruthenium/iridium oxides (RuO₂/IrO₂) are the benchmarks for HER and OER respectively, their high cost and scarcity limit large-scale application.[1] This guide provides an objective evaluation of nickel phosphate (B84403) and its related phosphide (B1233454) compounds, earth-abundant materials that have emerged as highly promising, cost-effective bifunctional catalysts for overall water splitting.
Performance Comparison of Water Splitting Electrocatalysts
The efficacy of an electrocatalyst is primarily judged by its overpotential (η), the extra potential required beyond the thermodynamic minimum to drive the reaction at a specific current density (typically 10 mA/cm²), and its Tafel slope, which indicates the reaction kinetics. A lower overpotential and a smaller Tafel slope signify a more efficient catalyst.[2]
The following tables summarize the electrocatalytic performance of various nickel phosphate/phosphide materials compared to benchmark catalysts and other nickel-based alternatives in alkaline media (unless specified otherwise).
Table 1: Hydrogen Evolution Reaction (HER) Performance
| Catalyst | Substrate/Morphology | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference(s) |
| Pt/C (20%) | Benchmark | < 70 | ~30 | 0.5 M H₂SO₄ / 1.0 M KOH | [3] |
| Ni₅P₄ | Flower-like Microballs | 35.4 | 48 | Acidic | [4] |
| Ni-P 300 | Ni₂P/Ni₃P nanocrystallines | ~65 | ~44 | 0.1 M HClO₄ | [5] |
| Ni₁₂P₅/CNT | Nanocrystals on CNT | 129 | 56 | Acidic | [4] |
| p-NiPO/Ti | Nanosheet/Nanocluster | 128 | 79.2 | 1.0 M KOH | |
| Ni₂P | Nanoparticles | 102 | 46 | Acidic | [4] |
| Ni₂P | Nanowires | 320 | 73 | [1][6] | |
| Ni₁ ₀₁Co₀ ₉₉P | Nanoneedles on Ni Foam | 62 | 65.4 | 1.0 M KOH | [7] |
| Co₂P-Ni₂P | on Ni Foam | 90 | - | 1.0 M KOH | [8] |
Table 2: Oxygen Evolution Reaction (OER) Performance
| Catalyst | Substrate/Morphology | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference(s) |
| RuO₂ | Benchmark | ~295 - 420 | ~74 - 81 | 1.0 M KOH | [2][7][9] |
| IrO₂ | Benchmark | ~450 | ~83 | Alkaline | [2] |
| Ni₂P | Nanowires | 280 (at 1.51 V vs RHE) | 46 | [1][6] | |
| NiO/mica | Lamellar-flake | 270 | 51.2 | 1.0 M KOH | [9] |
| Nickel Phosphite | on rGO/Carbon Black | - | 46 | 0.1 M KOH | [2] |
| Ni₀ ₆₇Co₁ ₃₃P | Nanoneedles on Ni Foam | <298 (at 100 mA/cm²) | 50.1 | 1.0 M KOH | [7] |
| Co₂P-Ni₂P | on Ni Foam | <230 (at 50 mA/cm²) | - | 1.0 M KOH | [8] |
Table 3: Overall Water Splitting Performance (Two-Electrode Setup)
| Catalyst (Anode || Cathode) | Cell Voltage @ 10 mA/cm² (V) | Stability | Electrolyte | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | RuO₂ || Pt/C | ~1.5 - 1.6 | High | 1.0 M KOH |[10] | | NixPy-325 || NixPy-325 | 1.57 | >60 hours | 1.0 M KOH |[11][12] | | CoFePₓ || CoFePₓ | 1.5 | - | 1.0 M KOH |[13] | | NiₓCo₂₋ₓP || NiₓCo₂₋ₓP | <1.62 (at 100 mA/cm²) | - | 1.0 M KOH |[7] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for the objective evaluation of catalyst performance. Below are generalized protocols for catalyst synthesis and electrochemical testing based on common practices in the literature.
Synthesis of Nickel Phosphide Nanostructures (Hydrothermal Method)
This protocol describes a common method for synthesizing nickel phosphide nanowires.[1][6]
-
Precursor Solution Preparation: In a typical synthesis, dissolve 2 mmol of a nickel source (e.g., Nickel Acetate, Ni(CH₃COO)₂·4H₂O) and 1 mmol of a surfactant (e.g., Hexadecyl Trimethyl Ammonium Bromide, CTAB) in 60 mL of deionized water with stirring.
-
Phosphorus Source Addition: Add 9 mmol of a phosphorus source (e.g., red phosphorus) to the solution.
-
Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and maintain it at a specified temperature (e.g., 200°C) for an extended period (e.g., 30 hours) to allow for the formation of Ni₂P nanowires.[1][6]
-
Product Collection: After the autoclave cools to room temperature, collect the product by centrifugation. Wash the precipitate repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and surfactant.
-
Drying: Dry the final product in a vacuum oven at 60°C overnight.
-
Alternative Phosphorization: An alternative to using a direct phosphorus source in the hydrothermal step is to first synthesize a nickel hydroxide (B78521) or oxide precursor on a substrate (like nickel foam), and then convert it to nickel phosphide via a low-temperature phosphorization step. This involves heating the precursor in the presence of a phosphorus source like sodium hypophosphite (NaH₂PO₂) in a tube furnace under an inert atmosphere.[11]
Electrochemical Performance Evaluation
This protocol outlines the standard procedures for evaluating the HER, OER, and overall water splitting activity of the synthesized catalysts.
-
Working Electrode Preparation:
-
Prepare a catalyst ink by dispersing 5 mg of the catalyst powder and 1 mg of a conductive additive (e.g., Ketjen black) in a solvent mixture (e.g., 968 µL of a 4:1 water/ethanol mixture).[1][6]
-
Add 32 µL of a 5 wt% Nafion solution to the dispersion to act as a binder.
-
Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
-
Drop-cast a specific volume of the ink onto a conductive substrate (e.g., glassy carbon electrode, carbon paper, or nickel foam) to achieve a desired mass loading (e.g., ~0.3 mg/cm²).[5]
-
Allow the electrode to dry at room temperature.
-
-
Three-Electrode Electrochemical Measurements (for HER/OER):
-
Set up an electrochemical cell with the prepared working electrode, a counter electrode (e.g., graphite (B72142) rod or Pt foil), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[14]
-
Use an alkaline electrolyte, typically 1.0 M KOH, saturated with H₂ for HER or O₂ for OER.
-
Polarization Curves: Record Linear Sweep Voltammetry (LSV) curves at a slow scan rate (e.g., 5-10 mV/s) to determine the overpotential required to achieve specific current densities.[6][15] All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale and iR-corrected to compensate for solution resistance.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data. The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.[2]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to analyze the electrode kinetics and charge transfer resistance.[16]
-
Stability Test: Conduct chronopotentiometry (constant current) or chronoamperometry (constant potential) for an extended period (e.g., 24-100 hours) to evaluate the catalyst's durability.[9][17]
-
-
Two-Electrode Overall Water Splitting Measurement:
-
Assemble an electrolyzer using the same catalyst for both the anode and the cathode.
-
Record the LSV curve for the two-electrode system to determine the cell voltage required to achieve a current density of 10 mA/cm².
-
Perform long-term stability tests at a constant current density to assess the durability for practical applications.
-
Visualizations
Mechanism and Workflow Diagrams
The following diagrams illustrate the fundamental process of water splitting and the typical workflow for catalyst evaluation.
Caption: Overall water splitting process using a bifunctional catalyst.
Caption: Experimental workflow for catalyst evaluation.
Caption: Logical comparison of this compound catalyst performance.
References
- 1. One-Step Synthesis of Bifunctional Nickel Phosphide Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Documents download module [ec.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | One-Step Synthesis of Bifunctional Nickel Phosphide Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational design of nickel-based nanostructured catalysts for enhanced electrolytic water splitting efficiency and stability - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Efficient and Robust Nickel Phosphides as Bifunctional Electrocatalysts for Overall Water-Splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. scispace.com [scispace.com]
- 14. Electrochemical water splitting by a bidirectional electrocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of P‐Doped Ni Catalyst Using Deep Eutectic Solvents and Its Excellent Hydrogen Evolution Performance in Water Splitting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Nickel Phosphate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of nickel phosphate (B84403) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding and adhering to the correct procedures is paramount to ensure a safe working environment and maintain regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of nickel phosphate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, and exposure can pose significant health risks.
Recommended Personal Protective Equipment:
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[1]
-
Respiratory Protection: In case of inadequate ventilation or dust formation, wear a NIOSH-approved respirator.[2][3]
-
Protective Clothing: Wear suitable protective clothing to avoid skin contact.[2][4]
Hazard Summary
This compound presents several health and environmental hazards that necessitate careful handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] | H302, H312, H332 |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[3][4] | H315, H317 |
| Eye Irritation | Causes serious eye irritation.[4] | H319 |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] | H334 |
| Carcinogenicity | May cause cancer by inhalation.[5] | H350i |
| Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[2][3] | H372 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] | H410 |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations. It is classified as a hazardous waste, and therefore, it is imperative to follow a structured disposal process.
Step 1: Waste Identification and Classification
The first step is to classify this compound as a hazardous waste. According to the US Environmental Protection Agency (EPA) guidelines under 40 CFR 261.3, a waste is hazardous if it is listed or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[6] Nickel compounds are noted in hazardous waste regulations.[7]
Step 2: Segregation and Containment
Properly segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.
-
Container: Use a dedicated, leak-proof, and clearly labeled container for this compound waste. The original container is often the best choice.[8] The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the waste container in a designated and well-ventilated satellite accumulation area.[9] Keep the container tightly closed except when adding waste.[10]
Step 3: Arrange for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][10] It must be disposed of through a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup.[9] They will provide specific instructions and ensure compliance with all regulations.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Accidental Spills
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE before attempting to clean up the spill.
-
Containment: Prevent the spill from spreading or entering drains.[6] Use an inert absorbent material to collect the spilled solid.
-
Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for the cleanup must be disposed of as hazardous waste.[8][10]
Experimental Protocols for On-Site Treatment
On-site treatment or neutralization of this compound waste in a standard laboratory setting is not recommended . The processes for treating nickel-containing waste, such as precipitation or ion exchange, are complex and require specialized equipment and expertise to ensure the complete removal of the hazardous components.[11] Attempting such procedures without the proper engineering controls can lead to incomplete treatment and the potential for hazardous exposures or environmental release. Therefore, the safest and most compliant method for disposal is through a certified hazardous waste management vendor.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Chapter 850: [services.statescape.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. sterc.org [sterc.org]
Personal protective equipment for handling Nickel phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Nickel Phosphate (Ni₃(PO₄)₂), a compound widely used for its thermal stability and chemical durability in various industrial and research applications.[1] Adherence to these procedures is critical to minimize exposure and mitigate potential hazards.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE and key safety engineering controls to be in place.
| Protection Type | Specific Requirement | Rationale and Citation |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be appropriate in some workplaces.[2][3][4] | To prevent eye contact with this compound dust or splashes which can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., rubber gloves) and a lab coat or protective work clothing.[1][5] Fire/flame resistant clothing is also recommended.[2][3] | To avoid skin contact, which can cause skin irritation and may lead to an allergic skin reaction.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH-approved dust respirator should be used.[2][3][5] | To prevent respiratory irritation and potential allergic or asthma symptoms upon inhalation.[3][4] |
| Hygiene Practices | Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[2][5] | To prevent ingestion and minimize exposure. |
| Engineering Controls | Work in a well-ventilated area.[1] An eyewash station should be in the vicinity.[6] | To maintain airborne concentrations below exposure limits and provide immediate first aid capabilities. |
Step-by-Step Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity.
2.1 Pre-Operational Checks
-
Verify Engineering Controls: Ensure the chemical fume hood or ventilation system is operational.
-
Inspect PPE: Check all PPE for integrity (e.g., no holes in gloves).
-
Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures.[2][3][4][6]
-
Prepare Workspace: Clear the work area of any unnecessary items and ensure all required equipment is within reach.
2.2 Handling Procedure
-
Don PPE: Put on the lab coat, safety goggles, and gloves before handling the container.
-
Dispensing: Carefully open the container in a well-ventilated area or fume hood to avoid creating dust.[2][6] Use non-sparking tools for transferring the powder.[2]
-
Weighing and Mixing: If weighing, do so in an enclosure or a designated weighing station with local exhaust ventilation. When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Container Management: Keep the container tightly closed when not in use.[1][2]
2.3 Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with appropriate cleaning agents.
-
Waste Disposal: Dispose of any waste this compound and contaminated materials according to the disposal plan.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water.[2]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical help if respiratory issues persist.[1][2] |
| Skin Contact | Immediately remove contaminated clothing.[2][4] Wash the affected area with plenty of soap and water.[2][6] If skin irritation or a rash occurs, get medical advice.[2][3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse the mouth with water.[2][4] Never give anything by mouth to an unconscious person.[2][4] Call a poison center or doctor immediately.[2][3] |
Disposal Plan for this compound Waste
Proper disposal of this compound is essential to prevent environmental contamination.
4.1 Waste Collection and Storage
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a dedicated, clearly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
4.2 Disposal Method
-
Regulatory Compliance: Dispose of this compound in accordance with all local, state, and federal environmental regulations.[1][3] Do not release it into water sources or soil.[1]
-
Professional Disposal: Contact a licensed professional waste disposal service for treatment and disposal.[6] The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[2]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]
Below is a diagram illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
